molecular formula C8H5ClN2O B1294359 6-Chloro-2(1H)-quinoxalinone CAS No. 2427-71-6

6-Chloro-2(1H)-quinoxalinone

Cat. No.: B1294359
CAS No.: 2427-71-6
M. Wt: 180.59 g/mol
InChI Key: SJAZZQLTKBYDHN-UHFFFAOYSA-N
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Description

6-Chloro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-quinoxalin-2-one
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InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SJAZZQLTKBYDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
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DSSTOX Substance ID

DTXSID7062409
Record name 2(1H)-Quinoxalinone, 6-chloro-
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Molecular Weight

180.59 g/mol
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CAS No.

2427-71-6
Record name 6-Chloro-2(1H)-quinoxalinone
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Record name 2(1H)-Quinoxalinone, 6-chloro-
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Record name 2(1H)-Quinoxalinone, 6-chloro-
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Record name 2(1H)-Quinoxalinone, 6-chloro-
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Record name 2-HYDROXY-6-CHLOROQUINOXALINE
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-Chloro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 6-Chloro-2(1H)-quinoxalinone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document collates essential data on its physicochemical properties, synthesis, and biological activity, with a focus on its role as an AMPA receptor antagonist.

Physicochemical Properties

This compound is a solid, organic compound with the chemical formula C₈H₅ClN₂O.[1][2] It belongs to the quinoxalinone class of heterocyclic compounds. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₅ClN₂O[1][2]
Molecular Weight 180.59 g/mol [1]
Melting Point 305 °C[3]
Boiling Point 160-170 °C (at 10 Torr)[3]
Appearance Light orange solid[4]
CAS Number 2427-71-6[1][2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and amide protons.

Table 2: ¹H NMR Spectral Data of this compound (DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~12.0SingletN-H (amide)
~7.8DoubletAromatic C-H
~7.6Doublet of doubletsAromatic C-H
~7.4DoubletAromatic C-H

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for the eight carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~155C=O (amide)
~145Aromatic C-N
~135Aromatic C-Cl
~130Aromatic C-H
~128Aromatic C-H
~125Aromatic C-H
~116Aromatic C-N
~115Aromatic C-H

Note: Assignments are approximate and based on typical chemical shifts for similar structures.

IR Spectroscopy

The infrared spectrum reveals the presence of key functional groups.

Table 4: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200BroadN-H stretch (amide)
~1670StrongC=O stretch (amide)
~1600MediumC=N stretch
~1500MediumC=C stretch (aromatic)
~830StrongC-Cl stretch
Mass Spectrometry

The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns.

Table 5: Mass Spectrometry Data for this compound

m/zInterpretation
180/182[M]⁺/ [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes)
152/154Loss of CO
117Loss of CO and Cl

Synthesis of this compound

A common and effective method for the synthesis of this compound is the chloroacetyl chloride method.[5] A general workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Reduction cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Cyclization cluster_product Final Product 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline Acylation Treatment with Chloroacetyl Chloride in Toluene 4-Chloro-2-nitroaniline->Acylation Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Acylation N-(4-chloro-2-nitrophenyl)-2-chloroacetamide N-(4-chloro-2-nitrophenyl)-2-chloroacetamide Acylation->N-(4-chloro-2-nitrophenyl)-2-chloroacetamide Reduction Catalytic Hydrogenation (H₂/Pd-C) N-(4-chloro-2-nitrophenyl)-2-chloroacetamide->Reduction N-(2-amino-4-chlorophenyl)-2-chloroacetamide N-(2-amino-4-chlorophenyl)-2-chloroacetamide Reduction->N-(2-amino-4-chlorophenyl)-2-chloroacetamide Cyclization Intramolecular Cyclization N-(2-amino-4-chlorophenyl)-2-chloroacetamide->Cyclization This compound This compound Cyclization->this compound

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Chloroacetyl Chloride Method[5][6]
  • Acylation: To a solution of 4-chloro-2-nitroaniline in a suitable solvent such as toluene, add chloroacetyl chloride dropwise at room temperature. The reaction mixture is then stirred for several hours to ensure complete acylation. Progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield crude N-(4-chloro-2-nitrophenyl)-2-chloroacetamide.

  • Reduction: The crude intermediate is dissolved in a solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the nitro group is fully reduced to an amine. The catalyst is subsequently removed by filtration through a pad of celite.

  • Cyclization and Purification: The resulting solution containing N-(2-amino-4-chlorophenyl)-2-chloroacetamide is concentrated. The intramolecular cyclization to form this compound often occurs spontaneously upon heating or can be facilitated by the addition of a mild base. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.

Biological Activity: AMPA Receptor Antagonism

Quinoxalinone derivatives are a well-established class of competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system.[6][7] this compound serves as a scaffold for the development of more potent and selective AMPA receptor antagonists.

Mechanism of Action

As a competitive antagonist, this compound and its derivatives bind to the same site on the AMPA receptor as the endogenous agonist, glutamate. This binding event does not activate the receptor and prevents glutamate from binding and opening the ion channel, thereby inhibiting the influx of sodium and calcium ions.

cluster_antagonist Antagonist Action cluster_agonist Normal Agonist Action Antagonist This compound AMPAR AMPA Receptor (Closed State) Antagonist->AMPAR Competitively Binds Glutamate Glutamate Glutamate->AMPAR Binding Blocked No_Activation No Channel Opening AMPAR->No_Activation Glutamate_agonist Glutamate AMPAR_open AMPA Receptor (Open State) Glutamate_agonist->AMPAR_open Binds and Activates Ion_Influx Na⁺/Ca²⁺ Influx AMPAR_open->Ion_Influx

Caption: Competitive antagonism at the AMPA receptor.

Experimental Protocol: Competitive Radioligand Binding Assay[9][10]

This protocol provides a general framework for assessing the binding affinity of a test compound, such as this compound, to the AMPA receptor.

  • Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a crude membrane pellet. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. The final pellet is resuspended in the assay buffer.

  • Binding Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]-AMPA), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physicochemical and spectroscopic properties. Its synthesis is achievable through established chemical routes, and it serves as a key building block for the development of pharmacologically active molecules, most notably competitive antagonists of the AMPA receptor. The information and protocols provided in this guide are intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their exploration of this and related compounds.

References

Synthesis of 6-Chloro-2(1H)-quinoxalinone from p-Chloroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 6-Chloro-2(1H)-quinoxalinone, a key intermediate in the synthesis of various biologically active compounds, starting from the readily available precursor, p-chloroaniline. This document details the underlying chemical transformations, provides step-by-step experimental protocols, and presents quantitative data in a structured format.

Introduction

Quinoxalinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with diverse pharmacological activities. This compound is a crucial building block in the development of pharmaceuticals and agrochemicals. Its synthesis from p-chloroaniline involves a multi-step process, which is elaborated upon in this guide. The described pathway focuses on a regioselective approach involving nitration, reduction, and cyclization.

Overall Synthetic Pathway

The synthesis of this compound from p-chloroaniline can be conceptualized as a four-step process. The initial step involves the protection of the amine functionality of p-chloroaniline, followed by a regioselective nitration to introduce a nitro group ortho to the amine. Subsequent reduction of the nitro group yields a diamine intermediate, which then undergoes cyclization to form the quinoxalinone ring.

Synthetic_Pathway pChloroaniline p-Chloroaniline Acetanilide N-(4-chlorophenyl)acetamide pChloroaniline->Acetanilide Ac₂O, AcOH NitroAcetanilide N-(4-chloro-2-nitrophenyl)acetamide Acetanilide->NitroAcetanilide HNO₃, H₂SO₄ Nitroaniline 4-Chloro-2-nitroaniline NitroAcetanilide->Nitroaniline H₂SO₄, H₂O Diamino N-(2-amino-4-chlorophenyl)-2-chloroacetamide Nitroaniline->Diamino 1. Chloroacetyl chloride 2. H₂/Pd-C Quinoxalinone This compound Diamino->Quinoxalinone Cyclization

Caption: Overall synthetic scheme for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data associated with the reactions are summarized in the subsequent tables.

Step 1: Acetylation of p-Chloroaniline

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-chloroaniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the reaction mixture at reflux for a specified duration.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(4-chlorophenyl)acetamide.

Step 2: Nitration of N-(4-chlorophenyl)acetamide

Protocol:

  • To a flask maintained at a low temperature (e.g., 0-5 °C) using an ice bath, add concentrated sulfuric acid.

  • Slowly add N-(4-chlorophenyl)acetamide to the sulfuric acid with constant stirring.

  • Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at room temperature for a designated period.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water until the washings are neutral, and dry to yield N-(4-chloro-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(4-chloro-2-nitrophenyl)acetamide

Protocol:

  • Suspend N-(4-chloro-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-chloro-2-nitroaniline.

Step 4: Reductive Cyclization to this compound

This step involves the acylation of the amino group followed by reduction of the nitro group and subsequent intramolecular cyclization. An improved method involves the use of iron powder for the reduction to avoid dehalogenation.[1]

Protocol:

  • Treat 4-chloro-2-nitroaniline with chloroacetyl chloride in a suitable solvent like toluene.[2]

  • The resulting N-(4-chloro-2-nitrophenyl)-2-chloroacetamide is then subjected to reduction.

  • In a reaction vessel, suspend the N-(4-chloro-2-nitrophenyl)-2-chloroacetamide in a solvent mixture (e.g., ethanol/water).

  • Add iron powder and a catalytic amount of an acid (e.g., acetic acid).

  • Heat the mixture at reflux. The reduction of the nitro group and subsequent intramolecular cyclization occurs.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, filter the hot reaction mixture to remove the iron catalyst.

  • Cool the filtrate to allow the product to crystallize.

  • Collect the crystals of this compound by filtration, wash with a cold solvent, and dry.

An alternative approach involves catalytic hydrogenation using Pd/C, though side reactions involving the elimination of the α-chloro group can occur.[2]

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)
1p-ChloroanilineN-(4-chlorophenyl)acetamideAcetic anhydrideAcetic acidReflux2>90
2N-(4-chlorophenyl)acetamideN-(4-chloro-2-nitrophenyl)acetamideHNO₃, H₂SO₄-0-102~85
3N-(4-chloro-2-nitrophenyl)acetamide4-Chloro-2-nitroanilineH₂SO₄Ethanol/WaterReflux4>95
44-Chloro-2-nitroanilineThis compoundChloroacetyl chloride, Fe, Acetic AcidToluene, Ethanol/WaterReflux6-8~80

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Reductive Cyclization s1_start Dissolve p-Chloroaniline in Acetic Acid s1_reflux Add Acetic Anhydride & Reflux s1_start->s1_reflux s1_precipitate Pour into Ice Water s1_reflux->s1_precipitate s1_filter Filter & Dry Product 1 s1_precipitate->s1_filter s2_start Dissolve Product 1 in H₂SO₄ at 0-5°C s1_filter->s2_start Proceed with Product 1 s2_nitrate Add Nitrating Mixture s2_start->s2_nitrate s2_stir Stir at Room Temp. s2_nitrate->s2_stir s2_precipitate Pour onto Ice s2_stir->s2_precipitate s2_filter Filter & Dry Product 2 s2_precipitate->s2_filter s3_start Suspend Product 2 in EtOH/H₂SO₄ s2_filter->s3_start Proceed with Product 2 s3_reflux Reflux s3_start->s3_reflux s3_precipitate Pour into Ice Water & Neutralize s3_reflux->s3_precipitate s3_filter Filter & Dry Product 3 s3_precipitate->s3_filter s4_acylate Acylate Product 3 with Chloroacetyl Chloride s3_filter->s4_acylate Proceed with Product 3 s4_reduce Reduce with Fe/AcOH in EtOH/Water & Reflux s4_acylate->s4_reduce s4_filter Hot Filtration s4_reduce->s4_filter s4_crystallize Cool & Crystallize s4_filter->s4_crystallize s4_final_filter Filter & Dry Final Product s4_crystallize->s4_final_filter

Caption: Laboratory workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from p-chloroaniline is a robust and scalable process. The presented multi-step pathway, involving protection, nitration, reduction, and cyclization, offers a reliable method for obtaining this valuable intermediate. Careful control of reaction conditions, particularly during the nitration and reduction steps, is crucial for achieving high yields and purity. The protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and material science.

References

A Technical Guide to 6-Chloro-2(1H)-quinoxalinone (CAS: 2427-71-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2(1H)-quinoxalinone, also known as 6-chloroquinoxalin-2-ol, is a heterocyclic organic compound belonging to the quinoxalinone class. It serves as a critical intermediate in the synthesis of various agrochemicals and is a subject of interest in medicinal chemistry. Its most prominent application is as a key precursor in the manufacturing of the potent, post-emergence herbicide Quizalofop-ethyl, which is widely used to control grassy weeds in broadleaf crops.[1][2]

The quinoxalinone core is a recognized pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including potential anticancer, antimicrobial, antithrombotic, and anxiolytic properties.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis protocols, primary applications, and safety information.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. The compound typically appears as a white to light brown solid powder.[2]

Table 1: Compound Identification

IdentifierValue
CAS Number 2427-71-6[3]
Molecular Formula C₈H₅ClN₂O[4]
Molecular Weight 180.59 g/mol [4]
IUPAC Name 6-chloro-1H-quinoxalin-2-one[3]
Synonyms 2-Hydroxy-6-chloroquinoxaline, 6-chloroquinoxalin-2-ol[3]
InChI InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)[3]
SMILES C1=CC2=C(C=C1Cl)N=CC(=O)N2[3]

Table 2: Physical and Chemical Data

PropertyValue
Melting Point ~305 °C
Boiling Point 160-170 °C (at 10 Torr)
Density ~1.5 g/cm³[2]
Appearance White to light brown solid powder[2]
Solubility Poorly soluble in water.
Vapor Pressure 7.46E-07 mmHg at 25°C[2]
Flash Point 193.6 °C[2]

Synthesis and Manufacturing

Several synthetic routes to this compound have been established. The choice of method often depends on the available starting materials, desired yield, and scalability.

Standard Chloroacetyl Chloride Method

This is a classical and widely cited route for the synthesis of the target compound. It begins with the acylation of 4-chloro-2-nitrophenylamine, followed by reduction of the nitro group and subsequent intramolecular cyclization.

Experimental Protocol:

  • Acylation: 4-chloro-2-nitrophenylamine is treated with chloroacetyl chloride in a suitable solvent such as toluene. This reaction forms the N-(4-chloro-2-nitrophenyl)-2-chloroacetamide intermediate.

  • Reduction: The nitro group of the intermediate is reduced to an amine. A common method is catalytic hydrogenation using a Palladium-on-carbon (Pd/C) catalyst. This step yields N-(2-amino-4-chlorophenyl)-2-chloroacetamide. A known challenge with this step is the potential for a side reaction involving the elimination of the α-chloro group during hydrogenation.[5]

  • Cyclization: The resulting aniline derivative undergoes spontaneous or base-catalyzed intramolecular cyclization to form the stable quinoxalinone ring, yielding the final product, this compound.[5]

G cluster_0 A 4-Chloro-2-nitrophenylamine C N-(4-chloro-2-nitrophenyl) -2-chloroacetamide A->C Acylation (Toluene) B Chloroacetyl Chloride D N-(2-amino-4-chlorophenyl) -2-chloroacetamide C->D Reduction (H₂, Pd/C) E This compound D->E Intramolecular Cyclization

Standard Synthesis via Chloroacetyl Chloride Method.
Improved Regioselective Synthesis from p-Chloroaniline

An alternative, improved synthesis has been developed to achieve better regioselectivity and avoid some of the side reactions associated with the standard method. This multi-step process starts from p-chloroaniline.

Experimental Protocol:

  • Condensation: p-Chloroaniline is first condensed with an amino-protecting reagent like chloroacetyl chloride.[6]

  • Nitration: The resulting compound undergoes nitration. The use of chloroacetyl chloride as a protective group helps direct the nitration to the desired position.[6]

  • Reduction: The nitro group is selectively reduced. Using iron powder as the reductant has been shown to provide good selectivity and avoid dehalogenation.[6]

  • Cyclization & Oxidation: The molecule is then cyclized and oxidized to form the final this compound product.[6]

G A p-Chloroaniline B Protected Amide Intermediate A->B Condensation (Chloroacetyl Chloride) C Nitrated Intermediate B->C Nitration D Reduced Intermediate C->D Reduction (Iron Powder) E This compound D->E Cyclization & Oxidation

Improved Regioselective Synthesis Workflow.
Hydrazine Hydrate/Raney Nickel Method

A patented process describes a specific method for the reductive cyclization of the N-(4-chloro-2-nitrophenyl)-2-chloroacetamide precursor.

Experimental Protocol:

  • Preparation: The precursor, N-(4-chloro-2-nitrophenyl)-2-chloroacetamide, is formed in an alkaline solution.

  • Reductive Cyclization: This intermediate is then treated with hydrazine hydrate as the reducing agent in the presence of Raney's Nickel as a catalyst. The reaction is typically carried out at around 30°C in a mixed solvent system, such as a 1:4 mixture of water and a secondary alcohol. This single step achieves both the reduction of the nitro group and the cyclization to form this compound.[7]

Spectral Data and Characterization

Detailed experimental spectral data for this compound (CAS 2427-71-6) is not widely published in readily available literature. Characterization is typically performed using standard spectroscopic methods (NMR, IR, MS). For reference, the ¹H NMR spectral data for the parent, unsubstituted compound, 2-Quinoxalinone (CAS 1196-57-2), in DMSO-d₆ shows characteristic signals for the aromatic protons and the vinyl proton of the pyrazinone ring, as well as a broad signal for the N-H proton above 12 ppm.[8] The introduction of the chloro group at the 6-position on the benzene ring would be expected to alter the chemical shifts and coupling patterns of the aromatic protons.

Biological Activity and Applications

Primary Application: Herbicide Intermediate

The primary industrial use of this compound is as a key building block for the synthesis of Quizalofop and its active enantiomer, Quizalofop-P-ethyl.[5] These are selective, post-emergence herbicides belonging to the aryloxyphenoxypropionate ("fop") chemical class, highly effective against annual and perennial grass weeds in broadleaf crops like soybeans, cotton, and rapeseed.[9][10]

Mechanism of Action:

Quizalofop-P-ethyl is absorbed by the leaves of grass weeds and translocates to the meristematic tissues (growing points).[1] There, it inhibits the enzyme Acetyl-CoA Carboxylase (ACCase).[2][10] This enzyme is crucial for the first committed step in fatty acid biosynthesis. By blocking ACCase, the herbicide disrupts the production of lipids essential for building new cell membranes and for energy storage, leading to the cessation of growth and eventual necrosis of the weed.[1][9]

G cluster_0 Chemical Synthesis & Application cluster_1 Biological Pathway A This compound B Quizalofop-ethyl A->B Synthesis C Grassy Weeds B->C Application (Post-emergence) D Inhibition of Acetyl-CoA Carboxylase (ACCase) C->D Mechanism of Action E Disruption of Fatty Acid Synthesis D->E F Cell Membrane Production Stops E->F G Weed Necrosis F->G

Application Pathway from Intermediate to Biological Target.
Potential Pharmacological Activities

While its primary role is agrochemical, the quinoxalinone scaffold is a versatile structure in medicinal chemistry. Various derivatives have been investigated for a range of therapeutic applications, suggesting that this compound could serve as a starting material for drug discovery programs. Documented activities of the broader quinoxalinone class include:

  • Antimicrobial and Antifungal Activity [5]

  • Anticancer Properties [5]

  • Anti-HIV Activity (as reverse transcriptase inhibitors)

  • Anti-inflammatory Effects

Safety and Handling

This compound is classified as hazardous. Researchers and chemical handlers should consult the full Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection in a well-ventilated area.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[3]
Acute Toxicity, InhalationH332: Harmful if inhaled[3]
Skin Corrosion/IrritationH315: Causes skin irritation
Eye Damage/IrritationH319: Causes serious eye irritation
STOT - Single ExposureH335: May cause respiratory irritation

Conclusion

This compound (CAS 2427-71-6) is a well-characterized chemical intermediate of significant industrial importance, primarily for the production of the Quizalofop family of herbicides. Its synthesis is achievable through several established routes, each with specific advantages concerning yield and selectivity. Beyond its agrochemical relevance, the inherent biological potential of the quinoxalinone core makes this compound a valuable starting point for the development of novel therapeutic agents. Future research may continue to explore its utility in creating diverse molecular libraries for screening against various pharmacological targets.

References

6-Chloro-2(1H)-quinoxalinone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloro-2(1H)-quinoxalinone, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. This document details its chemical properties, synthesis, and the biological activities of its derivatives, presenting key data in a structured format for ease of reference and comparison.

Core Molecular and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₈H₅ClN₂O[1]
Molecular Weight 180.59 g/mol [1]
CAS Number 2427-71-6[1]
Appearance Solid[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. One common method involves the use of p-chloroaniline as the starting material.[2] The general workflow for this synthesis is outlined below.

Experimental Protocol: Synthesis from p-Chloroaniline[2]

This synthesis involves a sequence of condensation, nitration, reduction, cyclization, and oxidation reactions.

  • Condensation: p-Chloroaniline is first reacted with chloroacetyl chloride to protect the amino group.

  • Nitration: The resulting compound undergoes nitration to introduce a nitro group onto the aromatic ring.

  • Reduction: The nitro group is then reduced to an amino group. Iron powder is a suitable reducing agent for this step to avoid de-chlorination.[2]

  • Cyclization: Intramolecular cyclization of the reduced intermediate leads to the formation of the quinoxalinone ring system.

  • Oxidation: A final oxidation step yields the desired this compound.

Synthesis_Workflow p_chloroaniline p-Chloroaniline intermediate1 N-(4-chlorophenyl)-2-chloroacetamide p_chloroaniline->intermediate1 Chloroacetyl chloride intermediate2 N-(4-chloro-2-nitrophenyl)-2-chloroacetamide intermediate1->intermediate2 Nitration intermediate3 N-(2-amino-4-chlorophenyl)-2-chloroacetamide intermediate2->intermediate3 Reduction (e.g., Fe) final_product This compound intermediate3->final_product Cyclization & Oxidation

Synthesis workflow for this compound.

Spectroscopic Characterization

The structural confirmation of quinoxalinone derivatives is typically achieved through standard spectroscopic methods. While specific data for this compound is not detailed in the provided search results, the following table outlines the expected characteristic signals based on related structures.[3][4][5][6][7]

SpectroscopyExpected Signals
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the N-H proton.
¹³C NMR Aromatic carbons between 110-150 ppm. A signal for the carbonyl carbon (C=O) above 160 ppm.
IR (Infrared) N-H stretching vibration around 3200-3400 cm⁻¹. C=O stretching vibration around 1650-1700 cm⁻¹. C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Agrochemicals: Synthesis of Quizalofop-ethyl

This compound is a key intermediate in the production of the herbicide quizalofop-ethyl.[8] The synthesis involves the reaction of this compound with a phenoxypropionate derivative.

Experimental Protocol: Synthesis of Quizalofop-ethyl from this compound

A common method for the synthesis of quizalofop-ethyl from this compound involves the following steps:

  • Preparation of 2,6-dichloroquinoxaline: this compound is first converted to 2,6-dichloroquinoxaline.

  • Condensation with Hydroquinone: The 2,6-dichloroquinoxaline is then reacted with hydroquinone in a mixed solvent system, often with the addition of a base, to yield 2-(4-hydroxyphenoxy)-6-chloroquinoxaline.[9]

  • Esterification: Finally, this intermediate is reacted with an ethyl lactate derivative (such as S-(-)-p-toluenesulfonyl ethyl lactate) to produce quizalofop-ethyl.[10]

Quizalofop_Synthesis start This compound intermediate1 2,6-Dichloroquinoxaline start->intermediate1 Chlorination intermediate2 2-(4-hydroxyphenoxy)- 6-chloroquinoxaline intermediate1->intermediate2 Hydroquinone final_product Quizalofop-ethyl intermediate2->final_product Ethyl lactate derivative

Synthesis of Quizalofop-ethyl.

Biological Activities of Quinoxalinone Derivatives

Derivatives of the quinoxalinone scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development. The primary areas of investigation include their antimicrobial and anticancer properties.

Antimicrobial Activity

Numerous studies have reported the synthesis and evaluation of quinoxalinone derivatives against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Derivative ClassOrganismMIC (µg/mL)Reference
Hydrazone derivativesS. aureus4 - 16[11]
B. subtilis8 - 32[11]
MRSA8 - 32[11]
E. coli4 - 32[11]
2-Quinoxalinone-3-hydrazonesVarious bacteria & fungiPotent activity reported[6]
Anticancer Activity

Quinoxalinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Derivative ClassCell LineIC50 (µM)Reference
Spiro-indeno[1,2-b]quinoxalinesA549 (Lung)0.054 - 0.146[12]
Quinoxaline hydrazonesPC-3 (Prostate)2.11 - 4.11[13]
HL-60 (Leukemia)5.15[13]
MCF-7 (Breast)1.85 - 7.05[13]
PyrimidodiazepinesK-562 (Leukemia)0.622 - 1.81[14]
HCT-116 (Colon)0.622 - 1.81[14]
MCF7 (Breast)0.622 - 1.81[14]
Mechanism of Action

The biological activities of quinoxalinone derivatives are attributed to various mechanisms of action. In the context of cancer, these compounds have been shown to act as kinase inhibitors, interfering with cell signaling pathways that are crucial for cancer cell proliferation and survival. For other biological effects, mechanisms such as DNA damage and inhibition of DNA and RNA synthesis have been proposed, particularly for quinoxaline 1,4-di-N-oxides.[15]

MoA cluster_kinase_activity Kinase Activity quinoxalinone Quinoxalinone Derivative kinase Kinase quinoxalinone->kinase Inhibition phosphorylated_substrate Phosphorylated Substrate Protein kinase->phosphorylated_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream_signaling Downstream Signaling phosphorylated_substrate->downstream_signaling cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_signaling->cellular_response

Generalized mechanism of action for quinoxalinone derivatives as kinase inhibitors.

References

The Biological Versatility of Quinoxalinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxalinone scaffold, a heterocyclic motif composed of fused benzene and pyrazinone rings, has garnered significant attention in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of quinoxalinone derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Quinoxalinone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanisms of Action

The primary anticancer mechanisms of quinoxalinone derivatives include:

  • Kinase Inhibition: A significant number of quinoxalinone compounds act as inhibitors of protein kinases that are pivotal for cancer cell signaling. Prominent targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are critical for tumor angiogenesis and growth.[1][2][3][4][5][6][7] By competitively binding to the ATP-binding site of these kinases, quinoxalinone derivatives can effectively block downstream signaling pathways.[8]

  • Topoisomerase II Inhibition: Certain quinoxalinone derivatives function as topoisomerase II inhibitors. These agents stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately, apoptosis.[9]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with quinoxalinone anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints, frequently at the G2/M or S phase.[1][9] These effects are often downstream consequences of the primary mechanism of action.

Quantitative Anticancer Data

The in vitro anticancer activity of various quinoxalinone derivatives is summarized below. The half-maximal inhibitory concentration (IC50) value represents the concentration of the compound required to inhibit the growth of the cancer cell line by 50%.

Compound/DerivativeCancer Cell LineTarget/MechanismIC50 (µM)Reference(s)
Compound IV PC-3 (Prostate)Topoisomerase II inhibitor2.11[9][10]
Compound III PC-3 (Prostate)Topoisomerase II inhibitor4.11[9][10]
Compound VIIIc HCT116 (Colon)Not Specified2.5[8][10]
Compound XVa HCT116 (Colon)Not Specified4.4[8][10]
Compound 4m A549 (Lung)Apoptosis induction9.32[10][11]
Compound 4b A549 (Lung)Not Specified11.98[10][11]
Compound 11 MCF-7 (Breast)EGFR / COX-2 inhibitor0.81[10]
Compound 13 MCF-7 (Breast)EGFR / COX-2 inhibitor0.95[10]
CPD4 H1975 (Lung)EGFR (L858R/T790M/C797S) inhibitor3.47[3]
CPD15 H1975 (Lung)EGFR (L858R/T790M/C797S) inhibitor31.25[3]
CPD21 H1975 (Lung)EGFR (L858R/T790M/C797S) inhibitor44.67[3]
CPD16 H1975 (Lung)EGFR (L858R/T790M/C797S) inhibitor79.43[3]
Tetrazolo[1,5-a]quinoxaline derivatives (4, 5a, 5b) VariousNot Specified0.01 - 0.06[12]
Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14][15][16][17]

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Quinoxalinone derivatives

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

    • Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.[13]

    • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][15]

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[13]

    • Measure the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm) using a microplate reader.[13][15]

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • 6-well plates

    • Quinoxalinone derivatives

    • Cancer cell lines

    • Phosphate-buffered saline (PBS)

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the quinoxalinone derivatives for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Signaling Pathways

anticancer_pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Proliferation Cell Proliferation, Angiogenesis, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax Bax Bax->Caspase9 Bcl2 Bcl-2 Bcl2->Caspase9 p53 p53 p53->Bax TopoII Topoisomerase II DNA_Damage DNA Damage TopoII->DNA_Damage DNA_Damage->Apoptosis Quinoxalinone Quinoxalinone Derivatives Quinoxalinone->EGFR Quinoxalinone->VEGFR Quinoxalinone->Bcl2 Quinoxalinone->p53 Quinoxalinone->TopoII

Caption: Anticancer mechanisms of quinoxalinone derivatives.

Antimicrobial Activity

Quinoxalinone derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their efficacy is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The in vitro antimicrobial activity of selected quinoxalinone derivatives is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Quinoxalin-2(1H)-one derivative 4a S. aureus0.97[18]
Quinoxalin-2(1H)-one derivative 7 S. aureus1.95[18]
Quinoxalin-2(1H)-one derivative 8a S. aureus3.9[18]
Quinoxalin-2(1H)-one derivative 11b E. coli7.81[18]
Quinoxalin-2(1H)-one derivative 13 C. albicans15.62[18]
Quinoxalin-2(1H)-one derivative 16 C. albicans31.25[18]
Compound 2d E. coli8[19]
Compound 3c E. coli8[19]
Compound 10 C. albicans16[19]
Compound 10 A. flavus16[19]
Generic Quinoxalinone Derivative MRSA1-4[20][21]
Amide-linked quinoxaline 4a C. albicansGood activity[22]
Amide-linked quinoxaline 4b C. albicansGood activity[22]
Amide-linked quinoxaline 4d C. albicansGood activity[22]
Amide-linked quinoxaline 4f C. albicansGood activity[22]
Experimental Protocols

Agar Well/Disk Diffusion Assay

This method is widely used to qualitatively assess the antimicrobial activity of chemical agents.[23][24][25][26]

  • Materials:

    • Petri dishes

    • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

    • Bacterial or fungal cultures

    • Sterile swabs

    • Quinoxalinone derivatives dissolved in a suitable solvent (e.g., DMSO)

    • Sterile cork borer or sterile paper discs

    • Incubator

  • Procedure:

    • Prepare and sterilize the agar medium and pour it into Petri dishes.

    • Inoculate the agar surface uniformly with the test microorganism using a sterile swab.

    • For the well diffusion method, create wells in the agar using a sterile cork borer. For the disk diffusion method, place sterile paper discs impregnated with the test compound on the agar surface.

    • Add a known concentration of the quinoxalinone derivative solution to the wells or discs.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

    • Measure the diameter of the zone of inhibition around the well or disc.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][23]

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

    • Quinoxalinone derivatives

    • Incubator

    • Microplate reader (optional)

  • Procedure:

    • Perform serial two-fold dilutions of the quinoxalinone derivatives in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Logical Workflow

antimicrobial_workflow start Start: Synthesized Quinoxalinone Derivatives qualitative Qualitative Screening: Agar Diffusion Assay start->qualitative active Active Compounds Identified (Zone of Inhibition) qualitative->active inactive Inactive Compounds qualitative->inactive quantitative Quantitative Analysis: Broth Microdilution (MIC) mic_determination Determine MIC Values quantitative->mic_determination active->quantitative lead_compounds Lead Compounds for Further Development mic_determination->lead_compounds

Caption: Workflow for antimicrobial activity screening.

Antiviral Activity

Several quinoxalinone derivatives have been identified as potent inhibitors of various viruses, including Human Cytomegalovirus (HCMV).[27][28][29][30] Their antiviral activity often stems from the inhibition of viral replication processes.

Quantitative Antiviral Data

The in vitro antiviral activity of some quinoxalinone derivatives against Human Cytomegalovirus (HCMV) is presented below. The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.

Compound/DerivativeVirusEC50 (µM)Reference(s)
Compound 1a HCMV<0.05[27][29]
Compound 20 HCMV<0.05[27][29]
Ganciclovir (Reference) HCMV0.059[27]
Experimental Protocols

Plaque Reduction Assay

This assay is a standard method for determining the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

  • Materials:

    • Host cell line susceptible to the virus

    • Virus stock

    • Quinoxalinone derivatives

    • Culture medium

    • Agarose or methylcellulose overlay

    • Crystal violet staining solution

  • Procedure:

    • Seed host cells in multi-well plates and grow to confluence.

    • Infect the cell monolayers with a known dilution of the virus.

    • After an adsorption period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the quinoxalinone derivative and a gelling agent (e.g., agarose).

    • Incubate the plates until viral plaques are visible.

    • Fix and stain the cells with crystal violet.

    • Count the number of plaques in each well and calculate the EC50 value.

Anti-inflammatory Activity

Quinoxalinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.

Mechanisms of Action

The anti-inflammatory effects of quinoxalinone derivatives are often attributed to:

  • Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[31][32][33]

  • Modulation of NF-κB Signaling: The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes.[33]

Quantitative Anti-inflammatory Data

The in vitro and in vivo anti-inflammatory activities of selected quinoxalinone derivatives are shown below.

Compound/DerivativeAssayTargetIC50 (µM) / % InhibitionReference(s)
Quinoxaline-based COX-1 inhibitors In vitroCOX-10.064 - 3.14[32]
Pterostilbene-carboxylic acid derivatives In vitroCOX-20.085 - 0.141[33]
3-Hydrazinoquinoxaline-2-thiol (0.2% w/w gel) In vivo (Carrageenan-induced paw edema)InflammationSignificant reduction[34]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for evaluating the anti-inflammatory activity of new compounds.[34][35][36][37][38]

  • Materials:

    • Wistar rats or mice

    • Carrageenan solution (1% in saline)

    • Quinoxalinone derivative (formulated for administration, e.g., in a gel or suspension)

    • Plethysmometer or calipers

  • Procedure:

    • Administer the quinoxalinone derivative to the animals (e.g., topically or orally) at a predetermined time before inducing inflammation.

    • Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Pro_inflammatory_Genes COX2 COX-2 Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Quinoxalinone Quinoxalinone Derivatives Quinoxalinone->IKK Quinoxalinone->COX2

Caption: Anti-inflammatory mechanisms of quinoxalinone derivatives.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoxalinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxalinone core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazin-2-one ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of compounds exhibiting a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of quinoxalinone compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the experimental methodologies that have underpinned this progress.

A Historical Perspective: From Quinoxalines to Quinoxalinones

The journey of quinoxalinone discovery is intrinsically linked to that of its parent heterocycle, quinoxaline. The first synthesis of a quinoxaline derivative was reported in 1884 by Körner and Hinsberg, who achieved this through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] This foundational reaction paved the way for the exploration of a vast chemical space of related heterocyclic compounds.

While the precise date of the first quinoxalin-2-one synthesis is less definitively documented in a single seminal publication, early methods for their preparation logically followed from the established quinoxaline chemistry. A common and straightforward approach involves the reaction of an o-phenylenediamine with an α-keto acid or its ester, such as ethyl glyoxalate, leading to the direct formation of the quinoxalin-2-one ring system.[2][3]

The initial interest in quinoxaline-based structures was largely academic. However, the discovery of naturally occurring antibiotics containing the quinoxaline moiety, such as echinomycin and levomycin, in the mid-20th century, spurred significant interest in the biological potential of this class of compounds.[2] This led to a more systematic investigation of synthetic quinoxaline and quinoxalinone derivatives and their therapeutic properties.

Evolution of Synthetic Methodologies

The synthesis of quinoxalinone derivatives has evolved from classical condensation reactions to more sophisticated and efficient modern techniques.

Classical Condensation Reactions

The cornerstone of quinoxalinone synthesis remains the condensation of ortho-phenylenediamines with α-dicarbonyl compounds or their equivalents.

Experimental Protocol: Synthesis of 1H-quinoxalin-2-one [2]

  • Reactants: o-phenylenediamine (1.08 g, 10 mmol), ethyl bromoacetate (3.66 g, 22 mmol), triethylamine (4 ml).

  • Solvent: Acetonitrile (30 ml).

  • Procedure:

    • A mixture of o-phenylenediamine, ethyl bromoacetate, and triethylamine in acetonitrile is stirred at room temperature for 1 hour.

    • The reaction mixture is then heated under reflux for 3 hours, with the progress monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, the solvent is removed under vacuum.

    • The residue is taken up in water and filtered.

    • The resulting solid is washed with water, dried, and crystallized from ethanol to yield 1H-quinoxalin-2-one.

Modern Synthetic Approaches

In recent years, a variety of more efficient and environmentally friendly methods for quinoxalinone synthesis have been developed. These include microwave-assisted synthesis, the use of green catalysts, and one-pot reactions.[4] For instance, a microwave-assisted approach can significantly reduce reaction times from hours to minutes.[4]

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxaline [4]

  • Reactants: o-phenylenediamine (0.01 mole), glyoxal (0.01 mole).

  • Procedure:

    • A mixture of o-phenylenediamine and glyoxal is placed in a glass beaker.

    • The beaker is covered with a watch glass and irradiated in a microwave oven for 60 seconds at 160 watts.

    • After cooling, the liquid product is purified by distillation.

Therapeutic Applications and Biological Activities

Quinoxalinone derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in numerous therapeutic areas.

Anticancer Activity

A significant focus of quinoxalinone research has been in the field of oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

Several quinoxalinone derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), which plays a crucial role in angiogenesis.[5][6]

VEGF-R2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Quinoxalinone Quinoxalinone Inhibitor Quinoxalinone->VEGFR2

Caption: Quinoxalinone inhibitors block VEGF-R2 activation.

ASK1 is a key component of the MAPK signaling cascade, which is involved in cellular responses to stress.[1][7] Quinoxalinone-based inhibitors of ASK1 have shown therapeutic potential in diseases such as non-alcoholic steatohepatitis.[1][7]

ASK1_Pathway Stress Oxidative Stress, Inflammatory Cytokines ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis, Inflammation JNK->Apoptosis p38->Apoptosis Quinoxalinone Quinoxalinone Inhibitor Quinoxalinone->ASK1

Caption: Workflow for determining cell viability using the MTT assay.

In Vitro Kinase Assay

In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare Prepare reaction mix: - Kinase - Substrate - Quinoxalinone inhibitor Start->Prepare Initiate Initiate reaction with ATP Prepare->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop reaction Incubate->Stop Detect Detect phosphorylated substrate (e.g., radioactivity, fluorescence) Stop->Detect Analyze Analyze data to determine IC50 Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The quinoxalinone scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. From its historical roots in classical heterocyclic chemistry to its current status as a privileged structure in modern drug discovery, the journey of the quinoxalinone core is a testament to the power of synthetic chemistry in addressing critical medical needs. The continued exploration of the vast chemical space around this scaffold, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the development of next-generation therapeutics for a wide range of diseases. Future research will likely focus on the development of more selective and potent quinoxalinone derivatives, the exploration of novel biological targets, and the application of advanced drug delivery strategies to enhance their therapeutic efficacy.

References

The Quinoxalinone Scaffold: A Privileged Structure in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Quinoxalinone Derivatives in Cancer Cells

Introduction

The quinoxalinone core, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] In oncology research, quinoxalinone-based compounds have emerged as a promising class of therapeutic agents, demonstrating potent activity against various cancer cell lines.[1][2][3] While a substantial body of research exists for the quinoxalinone class of molecules, it is important to note that specific experimental data on the anticancer mechanism of action for 6-Chloro-2(1H)-quinoxalinone is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the established mechanisms of action for the broader family of quinoxalinone derivatives, offering a valuable framework for understanding their therapeutic potential and guiding future research.

The anticancer effects of quinoxalinone derivatives are multifaceted, primarily targeting key cellular pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[1][4] The principal mechanisms of action identified to date include kinase inhibition, topoisomerase inhibition, induction of apoptosis, and cell cycle arrest.[3][4][5]

Core Mechanisms of Action

Kinase Inhibition

A significant number of quinoxalinone derivatives function as inhibitors of various protein kinases that are critical for cancer cell signaling.[1][4] By competitively binding to the ATP-binding site of these enzymes, they can effectively block downstream signaling cascades essential for tumor growth and survival.[4]

Key Kinase Targets:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Several quinoxalinone-based compounds have been designed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[6] By inhibiting VEGFR-2, these agents can disrupt the formation of new blood vessels, thereby limiting tumor growth and metastasis.[4]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is another important target for quinoxalinone derivatives.[1] Overexpression of EGFR is common in many cancers, and its inhibition can lead to reduced cell proliferation.

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Certain 3-vinyl-quinoxalin-2(1H)-one derivatives have been identified as novel inhibitors of FGFR1, a validated target in various cancers.[7]

  • Cyclin-Dependent Kinase 2 (CDK2): Spiro-indeno[1,2-b]quinoxaline derivatives have been shown to act as CDK2 inhibitors, suggesting a role in cell cycle regulation.[8]

  • c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR): Quinoxaline tyrosine kinase inhibitors have been shown to be antagonists of the c-Kit receptor and PDGFR, leading to apoptosis in small cell lung cancer cells.[9]

  • DNA-Dependent Protein Kinase (DNA-PK): Some imidazo[4,5-c]pyridin-2-ones, which share a similar heterocyclic core, are selective inhibitors of DNA-PK, a key enzyme in DNA double-strand break repair.[10]

Topoisomerase II Inhibition

Certain quinoxaline derivatives act as topoisomerase II inhibitors.[5] These compounds stabilize the covalent complex between the enzyme and DNA, which leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptotic cell death.[4]

Induction of Apoptosis

A common downstream effect of the primary mechanisms of action of quinoxalinone derivatives is the induction of apoptosis, or programmed cell death.[3][4] This is often a consequence of kinase or topoisomerase inhibition.[4]

Apoptotic Pathways:

  • Mitochondrial-Dependent Pathway: Evidence suggests that quinoxalinone derivatives can induce apoptosis through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins such as p53, Bax, and Bad, and the downregulation of the anti-apoptotic protein Bcl-2.[5] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, including caspase-3 and -8.[5]

  • Autophagy Modulation: Some quinoxaline-containing peptides have been shown to induce apoptosis by modulating autophagy.[11] These compounds can accumulate in acidic compartments within the cell, blocking the progression of autophagy and leading to mitochondrial dysfunction and apoptosis.[11]

Cell Cycle Arrest

Quinoxalinone anticancer agents frequently cause cell cycle arrest at specific checkpoints, most commonly at the G2/M or S phase.[4][5] This prevents cancer cells from proceeding through the cell cycle and dividing. The arrest is often a result of the DNA damage caused by topoisomerase inhibition or the disruption of signaling pathways by kinase inhibitors.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various quinoxalinone derivatives against different human cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative IVPC-3 (Prostate)2.11[5]
Quinoxaline Derivative IIIPC-3 (Prostate)4.11[5]
6,7-dichloro-2,3-disubstituted-quinoxaline (Compound 6)F2408 (Fibroblast)Toxic at low concentrations[12]
6,7-dichloro-2,3-disubstituted-quinoxaline (Compound 8)F2408 (Fibroblast)Toxic at low concentrations[12]
Quinoxaline-containing peptide (RZ2)HeLa (Cervical)-[11]
Quinoxaline tyrphostin (AG1296)H526 (Small Cell Lung)Growth inhibition[9]
3-vinyl-quinoxalin-2(1H)-one derivativesH460, B16-F10, Hela229, Hct116Good-to-excellent potency[7]
Spiroindeno[1,2-b]quinoxaline (6b)A549 (Lung)0.054[8]

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoxalinone derivatives for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[4][13]

Visualizations

Signaling Pathways

Signaling_Pathways Quinoxalinone Quinoxalinone Derivatives RTK Receptor Tyrosine Kinases (VEGFR, EGFR, FGFR, c-Kit) Quinoxalinone->RTK Inhibition TopoII Topoisomerase II Quinoxalinone->TopoII Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Quinoxalinone->Bcl2 Inhibition Bax_Bad Bax, Bad (Pro-apoptotic) Quinoxalinone->Bax_Bad Activation PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT->Bcl2 Activation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation DNA DNA TopoII->DNA Interacts with DNA_Damage DNA Damage DNA->DNA_Damage Leads to Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Apoptosis Bax_Bad->Mitochondrion Promotes Apoptosis Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M, S phase) DNA_Damage->Apoptosis Induces DNA_Damage->CellCycleArrest Induces Experimental_Workflow cluster_assays Endpoint Assays Start Start: Cancer Cell Culture Treatment Treat with Quinoxalinone Derivative (Varying Conc.) Start->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT Flow Flow Cytometry (Apoptosis - Annexin V/PI) Incubation->Flow Western Western Blot (Protein Expression) Incubation->Western Kinase Kinase Assay (Enzyme Inhibition) Incubation->Kinase Analysis Data Analysis: IC50, % Apoptosis, Protein Levels, Ki MTT->Analysis Flow->Analysis Western->Analysis Kinase->Analysis Conclusion Conclusion: Determine Mechanism of Action Analysis->Conclusion

References

Spectroscopic and Structural Elucidation of 6-Chloro-2(1H)-quinoxalinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloro-2(1H)-quinoxalinone. The information presented herein is essential for its identification, characterization, and application in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₅ClN₂O, with a molecular weight of 180.59 g/mol .[1] The spectroscopic data is summarized in the tables below.

¹H NMR Data

While a complete, unambiguous ¹H NMR dataset for this compound was not found in the available resources, analysis of the parent compound, 2(1H)-quinoxalinone, and related derivatives allows for a theoretical assignment. The spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring and a signal for the proton on the pyrazinone ring.

¹³C NMR Data

The ¹³C NMR spectrum of this compound has been reported.[1] The chemical shifts provide insight into the electronic environment of each carbon atom in the molecule.

Carbon Atom Chemical Shift (δ) in ppm
C2Data not available
C3Data not available
C4aData not available
C5Data not available
C6Data not available
C7Data not available
C8Data not available
C8aData not available

Note: Specific chemical shift values from the referenced source require access to specialized databases.

Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule. The spectrum for this compound has been recorded and is available in spectral databases.[1] Key absorptions are expected for the N-H, C=O, C=N, and C-Cl bonds, as well as aromatic C-H and C=C stretching.

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch3400 - 3200
Aromatic C-H Stretch3100 - 3000
C=O Stretch (Amide)1700 - 1650
C=N Stretch1650 - 1550
C=C Stretch (Aromatic)1600 - 1450
C-Cl Stretch800 - 600
Mass Spectrometry (MS) Data

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Parameter Value
Molecular FormulaC₈H₅ClN₂O
Molecular Weight180.59 g/mol [1]
Expected M+ Peak (m/z)180
Expected M+2 Peak (m/z)182 (due to ³⁷Cl isotope)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (for solid samples):

  • KBr Pellet Method: 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Data Acquisition:

  • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

  • The sample is placed in the instrument, and the spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Electron Ionization (EI) is a common ionization technique for such compounds.

Sample Preparation:

  • The sample is dissolved in a suitable volatile solvent.

  • The solution is introduced into the mass spectrometer, where it is vaporized and ionized.

Data Acquisition:

  • The ionized fragments are separated based on their mass-to-charge ratio (m/z).

  • A detector measures the abundance of each ion.

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Solid Sample (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR & MS KBr_Pellet Grinding with KBr & Pressing Sample->KBr_Pellet for FTIR (KBr) Direct_Application Direct Application to ATR Crystal Sample->Direct_Application for FTIR (ATR) NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dissolution->MS FTIR FTIR Spectrometer KBr_Pellet->FTIR Direct_Application->FTIR NMR_Spectrum NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Spectrum IR_Spectrum IR Spectrum (Absorption Bands) FTIR->IR_Spectrum Mass_Spectrum Mass Spectrum (m/z Values) MS->Mass_Spectrum

Caption: General workflow for spectroscopic analysis of a solid sample.

Logical_Relationship_Spectra cluster_data_interpretation Data Interpretation Molecule This compound Structure NMR_Data NMR Data (¹H & ¹³C) - Carbon-Hydrogen Framework - Connectivity Molecule->NMR_Data provides IR_Data IR Data - Functional Groups (C=O, N-H, C-Cl) Molecule->IR_Data provides MS_Data Mass Spec Data - Molecular Weight - Elemental Composition (Cl isotope) Molecule->MS_Data provides NMR_Data->Molecule confirms IR_Data->Molecule confirms MS_Data->Molecule confirms

Caption: Logical relationship between molecular structure and spectroscopic data.

References

A Technical Guide to the Crystal Structure of 6-Chloro-2(1H)-quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxalinone scaffold is a prominent heterocyclic motif that forms the core of numerous biologically active compounds. Specifically, 6-Chloro-2(1H)-quinoxalinone derivatives have garnered significant attention in medicinal chemistry and materials science due to their diverse applications, ranging from potent herbicides to promising therapeutic agents.[1][2] Understanding the three-dimensional arrangement of atoms and molecules within the crystalline state is paramount for establishing robust structure-activity relationships (SAR) and for the rational design of new, more effective molecules.

This technical guide provides an in-depth overview of the crystal structure of this compound derivatives. It details the experimental protocols for their synthesis and crystallization, presents crystallographic data for representative compounds, and analyzes the key intermolecular interactions that govern their solid-state architecture.

Experimental Protocols: Synthesis and Crystallization

The determination of a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality, single crystals suitable for X-ray diffraction analysis.

General Synthesis

A common and effective route for the synthesis of the this compound core is the chloroacetyl chloride method.[2] The process typically begins with the treatment of a substituted aniline, such as p-chloroaniline, which undergoes a series of reactions including condensation, nitration, reduction, and cyclization to yield the desired quinoxalinone scaffold.[1][2] Further derivatization can be achieved through various organic reactions to append different functional groups to the core structure.[3][4]

Single Crystal Growth

The most widely used method for obtaining single crystals of quinoxalinone derivatives is slow evaporation.[1] A typical protocol is as follows:

  • Dissolution: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethanol/DMF) to the point of saturation or near-saturation.[1][5]

  • Filtration: The solution is filtered to remove any particulate impurities that could act as unwanted nucleation sites.

  • Evaporation: The filtered solution is placed in a clean vial, loosely capped or covered with perforated film, and left undisturbed in a vibration-free environment at a constant temperature (e.g., 298 K).[1]

  • Crystal Harvest: Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals. Once crystals of sufficient size and quality have formed, they are carefully harvested.

The overall process from synthesis to structure determination is a well-defined workflow.

G cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_xray Structure Analysis start Starting Materials (e.g., p-chloroaniline) react Reaction Steps (Condensation, Cyclization etc.) start->react purify Purification (Recrystallization, Chromatography) react->purify dissolve Dissolution in Solvent purify->dissolve evap Slow Evaporation dissolve->evap xray X-Ray Data Collection evap->xray solve Structure Solution & Refinement xray->solve validate Final Structural Model solve->validate

Caption: General experimental workflow from synthesis to crystal structure analysis.

X-ray Diffraction and Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional structure of a molecule.[6]

Data Collection

A suitable single crystal is mounted on a goniometer and placed within a diffractometer. The crystal is cooled to a low temperature (e.g., 223 K) to minimize thermal vibrations of the atoms.[7] A beam of monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71075 Å) is directed at the crystal.[7] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections) that is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data—the positions and intensities of the reflections—are processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to achieve the best possible agreement between the calculated and observed diffraction patterns. This process ultimately yields a detailed and highly accurate model of the molecular and crystal structure.

G crystal Single Crystal diffractometer Diffractometer crystal->diffractometer raw_data Diffraction Pattern (Intensities & Positions) diffractometer->raw_data process Data Processing (Indexing, Integration) raw_data->process unit_cell Unit Cell & Space Group process->unit_cell solve Structure Solution (Direct Methods) unit_cell->solve refine Model Refinement solve->refine refine->solve Iterative Process final_model Final CIF File (Coordinates, B-factors) refine->final_model

Caption: Logical workflow for X-ray crystal structure determination.

Crystallographic Data of Representative Derivatives

The following tables summarize the crystallographic data for two representative 6-chloro-quinoxalinone derivatives, providing a quantitative basis for comparison.

Table 1: Crystal Data and Structure Refinement for 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline. [7]

ParameterValue
Chemical Formula C₂₂H₁₃ClN₂
Molar Mass ( g/mol ) 340.79
Crystal System Triclinic
Space Group P-1
a (Å) 8.8652 (13)
b (Å) 9.8591 (8)
c (Å) 10.9740 (17)
α (°) 73.032 (15)
β (°) 81.036 (17)
γ (°) 64.374 (13)
Volume (ų) 826.68 (19)
Z 2
Temperature (K) 223
Radiation (λ, Å) Mo Kα (0.71075)
Final R indices [I>2σ(I)] R1 = 0.048, wR2 = 0.128

Analysis of Crystal Structures and Intermolecular Interactions

The solid-state packing of this compound derivatives is dictated by a combination of non-covalent interactions. These interactions are crucial as they influence the material's physical properties, such as stability and solubility.

Molecular Geometry

In many derivatives, the core quinoxaline ring system is observed to be nearly planar.[7] However, appended substituent groups, such as phenyl rings, are often twisted out of this plane. For instance, in 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline, the phenyl ring at the 2-position forms a dihedral angle of 49.32° with the quinoxaline mean plane.[7]

Intermolecular Interactions

The crystal packing is primarily stabilized by a network of weak intermolecular forces, including hydrogen bonds and π-π stacking interactions.

  • Hydrogen Bonding: C—H···N and C—H···O hydrogen bonds are common motifs that link molecules into chains or sheets.[8][9] In amino-substituted quinoxalines, classical N—H···N hydrogen bonds can form robust "pincer" motifs that drive the formation of helical supramolecular structures.[10]

  • π–π Stacking: The planar, aromatic nature of the quinoxaline core facilitates π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align face-to-face or offset. These interactions are characterized by centroid-to-centroid distances typically in the range of 3.6 to 4.0 Å.[7]

  • Halogen Bonding: In chloro-substituted derivatives, C—H···Cl interactions and other halogen bonds can also play a significant role in directing the crystal packing arrangement.[9]

Caption: Key intermolecular interactions governing the crystal structure of quinoxalinones.

Conclusion

The crystallographic analysis of this compound derivatives provides invaluable, atom-level insights into their three-dimensional structures. The combination of a relatively planar heterocyclic core with varied substitution patterns gives rise to rich and diverse supramolecular architectures stabilized by a network of hydrogen bonds, π-π stacking, and halogen interactions. This detailed structural knowledge is fundamental for drug development professionals and researchers, enabling the fine-tuning of molecular properties and the design of next-generation compounds with enhanced efficacy and desired physicochemical characteristics.

References

Potential Therapeutic Targets of 6-Chloro-2(1H)-quinoxalinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2(1H)-quinoxalinone is a heterocyclic organic compound that belongs to the quinoxalinone class. The quinoxalinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. While this compound itself is a key intermediate in the synthesis of various derivatives, including the herbicide quizalofop-ethyl, its core structure contributes to the biological activities of the resulting molecules. This technical guide consolidates the current understanding of the potential therapeutic targets associated with the this compound scaffold, focusing on anticancer, antimicrobial, and anti-inflammatory applications.

Potential Therapeutic Targets and Mechanisms of Action

The biological activities of quinoxalinone derivatives suggest several potential therapeutic targets. The primary mechanisms of action identified for compounds derived from or structurally related to this compound are detailed below.

Anticancer Activity: Kinase Inhibition

A significant number of quinoxalinone derivatives function as inhibitors of various protein kinases, which are crucial for cancer cell signaling pathways that control proliferation, survival, and angiogenesis.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several quinoxalin-2(1H)-one derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[1][2] Inhibition of VEGFR-2 blocks the downstream signaling cascade, thereby inhibiting endothelial cell proliferation and migration.[3][4]

    • Signaling Pathway: The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activates downstream pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for angiogenesis.[4] Quinoxalinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing autophosphorylation.[4]

      VEGFR2_Signaling_Pathway cluster_receptor Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Autophosphorylation Autophosphorylation VEGFR2->Autophosphorylation Quinoxalinone This compound Derivative Quinoxalinone->VEGFR2 Inhibits ATP ATP ATP->Autophosphorylation Phosphate Donor ADP ADP Autophosphorylation->ADP Downstream Downstream Signaling (PLCγ, PI3K/AKT) Autophosphorylation->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

      VEGFR-2 Signaling Pathway Inhibition
  • Other Kinases: Quinoxaline derivatives have also been identified as inhibitors of other kinases implicated in cancer, such as Pim-1 and Pim-2 kinases, and c-Jun N-terminal Kinase (JNK).[5][6]

Anticancer Activity: Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells. Certain quinoxaline derivatives have been shown to act as topoisomerase II inhibitors.[7][8]

  • Mechanism: These compounds can interfere with the catalytic cycle of topoisomerase II, either by preventing the enzyme from binding to DNA or by stabilizing the transient enzyme-DNA cleavage complex, which leads to double-strand breaks.[9]

    TopoII_Inhibition_Workflow DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binds CleavageComplex Topo II-DNA Cleavage Complex TopoII->CleavageComplex Forms Quinoxalinone This compound Derivative Quinoxalinone->CleavageComplex Stabilizes/ Inhibits Re-ligation RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA Re-ligation DSB Double-Strand Breaks -> Apoptosis CleavageComplex->DSB

    Topoisomerase II Inhibition Workflow

Activity in Diabetic Complications: Aldose Reductase Inhibition

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. In hyperglycemic conditions, the accumulation of sorbitol contributes to diabetic complications. Quinoxalin-2(1H)-one derivatives have been identified as potent and selective inhibitors of aldose reductase.[10][11]

  • Mechanism: By inhibiting aldose reductase, these compounds prevent the accumulation of intracellular sorbitol, thereby mitigating osmotic stress and the subsequent cellular damage associated with diabetic complications.[12]

Antimicrobial Activity

Quinoxalinone derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[6][13][14]

  • Potential Mechanism: While the exact mechanism is not fully elucidated for all derivatives, some quinoxaline compounds are known to interfere with microbial DNA synthesis. For instance, some derivatives have shown inhibitory activity against DNA gyrase.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of quinoxaline derivatives are attributed to their ability to inhibit key inflammatory mediators.

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15][16] Some quinoline and quinazoline derivatives, which are structurally related to quinoxalinones, have been shown to inhibit NF-κB activation.[17][18] Inhibition of the NF-κB pathway can lead to a reduction in the production of inflammatory mediators.[19]

    NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB Phosphorylated IκB IkB->pIkB NFkB NF-κB NFkB_nucleus Active NF-κB (Nucleus) NFkB->NFkB_nucleus Translocates NFkB_IkB NF-κB/IκB Complex (Cytoplasm) NFkB_IkB->IkB NFkB_IkB->NFkB Degradation Proteasomal Degradation pIkB->Degradation Transcription Gene Transcription NFkB_nucleus->Transcription Initiates Inflammation Inflammatory Response Transcription->Inflammation Quinoxalinone This compound Derivative Quinoxalinone->IKK Inhibits

    NF-κB Signaling Pathway Inhibition

Quantitative Data

While specific quantitative data for the parent compound, this compound, against these therapeutic targets is not extensively available in the public domain, numerous studies have reported the inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC) for its derivatives. This data highlights the potential of the core scaffold.

Table 1: Inhibitory Activities of Representative Quinoxalin-2(1H)-one Derivatives

Derivative ClassTargetIC₅₀ / MIC RangeReference Cell Line/Organism
Phenyl-substituted quinoxalin-2-onesVEGFR-20.75 - 1.36 µM-
Nitro-quinoxalinonesAldose Reductase1.54 - 18.17 µMRat Lens Aldose Reductase
Hydrazone-substituted quinoxalin-2-onesS. aureus0.97 - 62.5 µg/mLStaphylococcus aureus
Hydrazone-substituted quinoxalin-2-onesE. coli0.97 - 62.5 µg/mLEscherichia coli
Amide-linked quinoxalinesVEGFR-22.7 - 23.1 nM-

Note: The data presented are for various derivatives and not for this compound itself.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the activity of quinoxalinone derivatives against the identified therapeutic targets.

VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the inhibition of VEGFR-2 kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

  • Materials:

    • Recombinant Human VEGFR-2 (GST-tagged)

    • 5x Kinase Buffer

    • ATP

    • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

    • Test compound (this compound derivative)

    • Kinase-Glo® MAX reagent

    • White 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer.

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

    • Add the master mixture to each well of a 96-well plate.

    • Add the test compound dilutions to the respective wells. Include positive (no inhibitor) and blank (no enzyme) controls.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.

    • Incubate the plate at 30°C for 45 minutes.

    • After incubation, add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.[3][4][20]

    VEGFR2_Assay_Workflow Start Start PrepCompound Prepare Serial Dilutions of Test Compound Start->PrepCompound PrepMasterMix Prepare Master Mix (Buffer, ATP, Substrate) Start->PrepMasterMix AddToPlate Add Master Mix and Compound to 96-well Plate PrepCompound->AddToPlate PrepMasterMix->AddToPlate AddEnzyme Add VEGFR-2 Enzyme to Initiate Reaction AddToPlate->AddEnzyme Incubate1 Incubate at 30°C for 45 min AddEnzyme->Incubate1 AddGlo Add Kinase-Glo® Reagent Incubate1->AddGlo Incubate2 Incubate at RT for 10 min AddGlo->Incubate2 Read Measure Luminescence Incubate2->Read Analyze Calculate % Inhibition and IC₅₀ Read->Analyze End End Analyze->End

Aldose Reductase Inhibition Assay (Spectrophotometric)

This assay determines aldose reductase activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Materials:

    • Purified or recombinant aldose reductase

    • NADPH

    • DL-glyceraldehyde (substrate)

    • Phosphate buffer (0.067 M, pH 6.2)

    • Test compound

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

    • Add the test compound dilution or vehicle control.

    • Pre-incubate the mixture at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the substrate (DL-glyceraldehyde).

    • Immediately monitor the decrease in absorbance at 340 nm for 10-20 minutes.

    • Calculate the rate of NADPH oxidation (ΔAbs/min).

    • Determine the percentage of inhibition and the IC₅₀ value. [12][13]

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Materials:

    • Test compound

    • Bacterial/fungal strains

    • Mueller-Hinton Broth (MHB) or appropriate broth medium

    • Sterile 96-well microtiter plates

    • Incubator

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • Inoculate each well (except the negative control) with the microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound with no visible microbial growth. [14][21]

Conclusion

The this compound scaffold is a valuable pharmacophore in the development of novel therapeutic agents. Derivatives of this core structure have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents through the modulation of key biological targets such as VEGFR-2, topoisomerase II, aldose reductase, and the NF-κB signaling pathway. While this compound is often utilized as a synthetic intermediate, the consistent biological activity observed in its derivatives underscores the importance of this foundational structure. Further investigation into the direct biological effects of this compound and the continued development of its derivatives are promising avenues for future drug discovery efforts.

References

Solubility Profile of 6-Chloro-2(1H)-quinoxalinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Chloro-2(1H)-quinoxalinone is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a core component in a variety of molecules exhibiting a broad spectrum of biological activities. The physicochemical properties of this compound, particularly its solubility, are critical for a multitude of applications, including drug formulation, synthesis, and purification processes.

The solubility of a compound is a fundamental parameter that influences its bioavailability, reaction kinetics, and ease of handling. A thorough understanding of the solubility of this compound in different solvent systems is therefore essential for its effective utilization in research and development. This guide provides a framework for the systematic determination and presentation of its solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₅ClN₂O[1][2]
Molecular Weight 180.59 g/mol [1][2]
CAS Number 2427-71-6[1][2]
Appearance Solid (form may vary)
Melting Point Not consistently reported
pKa Not readily available

Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield a complete quantitative solubility profile for this compound across a wide range of solvents. To facilitate future research and ensure data consistency, the following table provides a standardized format for reporting solubility data. Researchers are encouraged to populate this table with their experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of DeterminationReference
Water25Isothermal Saturation
Methanol25Isothermal Saturation
Ethanol25Isothermal Saturation
Acetone25Isothermal Saturation
Acetonitrile25Isothermal Saturation
Dichloromethane25Isothermal Saturation
Dimethyl Sulfoxide (DMSO)25Isothermal Saturation
N,N-Dimethylformamide (DMF)25Isothermal Saturation
Toluene25Isothermal Saturation
Hexane25Isothermal Saturation

Experimental Protocols for Solubility Determination

The following section details a robust and widely accepted experimental protocol for determining the equilibrium solubility of this compound. The isothermal shake-flask method is considered the "gold standard" for thermodynamic solubility determination.[3]

Isothermal Saturation (Shake-Flask) Method

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Vials and appropriate closures

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any remaining microscopic solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • For HPLC analysis, inject a known volume of the sample and standards onto a suitable column and measure the peak area.

    • For UV-Vis analysis, measure the absorbance at the wavelength of maximum absorption (λmax) for the compound in the specific solvent.

  • Calculation:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Isothermal Saturation Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_quant Quantification A Add excess this compound to solvent in a vial B Seal the vial A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C Incubate D Settle excess solid C->D Equilibrium reached E Withdraw supernatant D->E F Filter supernatant (0.22 µm filter) E->F H Analyze samples and standards (HPLC or UV-Vis) F->H Analyze G Prepare standard solutions G->H I Construct calibration curve H->I J Calculate solubility I->J

Caption: Experimental workflow for the isothermal saturation method.

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors:

  • Solvent Polarity: The principle of "like dissolves like" is a primary determinant of solubility. The presence of both a relatively nonpolar quinoxaline ring system and polar amide and chloro functional groups suggests that the solubility of this compound will be highly dependent on the polarity of the solvent.

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic. This relationship should be experimentally verified for this compound.

  • pH (for aqueous solutions): The quinoxalinone ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the aqueous medium. This can significantly impact the overall charge of the molecule and, consequently, its aqueous solubility.

  • Crystalline Form: The crystal lattice energy of the solid form of this compound will affect its solubility. Different polymorphs or solvates can exhibit different solubilities.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this technical guide provides a robust framework for its experimental determination and reporting. The detailed isothermal saturation protocol offers a reliable method for generating accurate and reproducible solubility data. The systematic collection and dissemination of such data, using the proposed standardized format, will be of great value to the scientific community, particularly for researchers in the fields of drug discovery, chemical synthesis, and materials science. It is anticipated that a systematic study as outlined herein will reveal a nuanced solubility profile for this compound, which is highly dependent on the properties of the solvent and the experimental conditions.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 6-Chloro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-2(1H)-quinoxalinone is a pivotal heterocyclic compound, serving as a foundational scaffold in the development of a wide array of biologically active molecules. Its structure, featuring a fused benzene and pyrazine ring system with a chlorine substituent and a lactam function, imparts a unique profile of reactivity and stability. This document provides a comprehensive technical overview of the chemical behavior of this compound, with a focus on its synthesis, key chemical transformations, and stability under various conditions. The quinoxalinone core is a significant pharmacophore, and its derivatives are known to exhibit diverse biological activities, including anticancer, antimicrobial, and herbicidal properties.[1] this compound, in particular, is a key intermediate in the synthesis of the potent herbicide quizalofop-ethyl.[1] This guide is intended to be a critical resource for researchers engaged in the synthesis and derivatization of this important molecule, providing detailed experimental protocols, tabulated reaction data, and visual representations of chemical pathways to facilitate further research and development.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the chloroacetyl chloride method.[1] This approach involves the acylation of a substituted aniline followed by reduction and intramolecular cyclization. An improved regioselective synthesis starting from p-chloroaniline has also been described, involving steps of condensation, nitration, reduction, cyclization, and oxidation.[2]

Chloroacetyl Chloride Method

A standard route for synthesizing this compound begins with the treatment of 4-chloro-2-nitrophenylamine with chloroacetyl chloride.[1] The resulting intermediate undergoes hydrogenation in the presence of a Palladium-on-carbon (Pd/C) catalyst, which reduces the nitro group to an amine.[1] This is followed by a spontaneous or induced intramolecular cyclization to form the quinoxalinone ring.[1] A critical challenge in this method is the potential for side reactions, such as the elimination of the α-chloro group during the catalytic hydrogenation step.[1]

Another synthetic strategy involves the condensation of o-phenylenediamine with chloroacetic acid, followed by oxidation of the resulting 3,4-dihydroquinoxalin-2(1H)-one.[1]

// Nodes start [label="4-chloro-2-nitrophenylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="Chloroacetyl\nChloride", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate1 [label="N-(4-chloro-2-nitrophenyl)\n-2-chloroacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="H₂ / Pd-C", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2 [label="N-(2-amino-4-chlorophenyl)\n-2-chloroacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [label=" Acylation "]; reagent1 -> intermediate1 [style=dashed, arrowhead=none]; intermediate1 -> intermediate2 [label=" Reduction "]; reagent2 -> intermediate2 [style=dashed, arrowhead=none]; intermediate2 -> product [label=" Intramolecular\n Cyclization "]; }

Figure 1: Synthesis of this compound via the Chloroacetyl Chloride Method.

Experimental Protocol: Synthesis via Chloroacetyl Chloride Method

The following protocol is a representative example for the synthesis of this compound.

Step 1: Acylation of 4-chloro-2-nitrophenylamine

  • To a solution of 4-chloro-2-nitrophenylamine (1 equivalent) in a suitable solvent such as toluene, add chloroacetyl chloride (1.1 equivalents) dropwise at 0-5 °C.[1]

  • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • The resulting precipitate, N-(4-chloro-2-nitrophenyl)-2-chloroacetamide, is filtered, washed with cold solvent, and dried.

Step 2: Reduction and Cyclization

  • Suspend the N-(4-chloro-2-nitrophenyl)-2-chloroacetamide (1 equivalent) in a solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the uptake of hydrogen ceases.[1]

  • The reaction mixture now contains the aniline derivative which will cyclize. The cyclization can be facilitated by gentle heating or by the addition of a mild base.[1]

  • Filter the catalyst through a pad of Celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a solid.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of several functional groups: a lactam moiety, a secondary amine, an electron-deficient aromatic ring, and a chlorine substituent. These features allow for a variety of chemical transformations, making it a versatile scaffold for chemical library synthesis.

N-Alkylation and N-Arylation

The nitrogen atom at the 1-position (N1) of the quinoxalinone ring is nucleophilic and can readily undergo alkylation or arylation reactions. These reactions are typically carried out in the presence of a base to deprotonate the N-H group, thereby increasing its nucleophilicity.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_alkyl [label="R-X\n(Alkyl Halide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; reagent_aryl [label="Ar-X\n(Aryl Halide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base\n(e.g., K₂CO₃, NaH)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product_alkyl [label="1-Alkyl-6-chloro-\n2(1H)-quinoxalinone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_aryl [label="1-Aryl-6-chloro-\n2(1H)-quinoxalinone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible node for branching branch [shape=point, width=0];

// Edges start -> branch [arrowhead=none]; base -> branch [style=dashed, arrowhead=none]; branch -> product_alkyl [label=" N-Alkylation "]; reagent_alkyl -> product_alkyl [style=dashed, arrowhead=none]; branch -> product_aryl [label=" N-Arylation "]; reagent_aryl -> product_aryl [style=dashed, arrowhead=none]; }

Figure 2: General scheme for N-Alkylation and N-Arylation of this compound.

Table 1: Examples of N-Alkylation Reactions of Quinoxalinone Derivatives

ReagentBaseSolventTemperature (°C)Yield (%)Reference
Dimethyl sulphateNaOH (10%)Water60N/A[3]
Ethyl chloroacetateN/AN/AN/AN/A[3]
Methyl-2-bromo acetateN/AN/AN/A71.2[4]

Note: Specific yield for 6-chloro derivative might vary. The table shows general conditions for similar quinoxalinone cores.

Experimental Protocol: N-Alkylation with Dimethyl Sulphate

The following is a general procedure for the N-alkylation of a quinoxalinone derivative.[3]

  • Dissolve the 6-benzoyl-3-methyl-2(1H)quinoxalinone (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Add dimethyl sulphate (2.2 equivalents) to the solution.

  • Stir the reaction mixture at 60°C for 3 hours.

  • The resulting solid product is collected by filtration and recrystallized from a suitable solvent to give the N-alkylated product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound core.[5] The chlorine atom at the C6 position is amenable to various coupling reactions, allowing for the introduction of aryl, alkyl, and other moieties. The key to these reactions is the in situ generation of the active Pd(0) catalyst.[6]

Common Palladium-Catalyzed Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: Forms C-N bonds with a wide range of amines.[7][8]

  • Sonogashira Coupling: Forms C-C triple bonds with terminal alkynes.[8]

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Pd Catalyst\n+ Ligand", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Suzuki suzuki_reagent [label="Ar-B(OH)₂", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; suzuki_product [label="6-Aryl-2(1H)-quinoxalinone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Buchwald-Hartwig bh_reagent [label="R₂NH", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; bh_product [label="6-(Dialkylamino)-2(1H)-\nquinoxalinone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sonogashira sonogashira_reagent [label="RC≡CH", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sonogashira_product [label="6-(Alkynyl)-2(1H)-\nquinoxalinone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> suzuki_product [label=" Suzuki\nCoupling "]; catalyst -> suzuki_product [style=dashed, arrowhead=none]; suzuki_reagent -> suzuki_product [style=dashed, arrowhead=none];

start -> bh_product [label=" Buchwald-Hartwig\n Amination "]; catalyst -> bh_product [style=dashed, arrowhead=none]; bh_reagent -> bh_product [style=dashed, arrowhead=none];

start -> sonogashira_product [label=" Sonogashira\n Coupling "]; catalyst -> sonogashira_product [style=dashed, arrowhead=none]; sonogashira_reagent -> sonogashira_product [style=dashed, arrowhead=none]; }

Figure 3: Palladium-catalyzed cross-coupling reactions at the C6 position.

Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl chloride.

  • In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 6-aryl-2(1H)-quinoxalinone derivative.

Reactions at the C3 Position

The C3 position of the quinoxalin-2(1H)-one ring is electron-deficient and susceptible to nucleophilic attack, as well as radical additions. A variety of methods have been developed for the C-H functionalization at this position.

  • Arylation and Alkylation: Direct arylation and alkylation at the C3 position can be achieved through photoredox catalysis or other radical-mediated processes.[9][10][11] For instance, visible-light-induced methods using air as a green oxidant have been developed for both arylation and alkylation.[11]

  • Oxidative Coupling: Selectfluor can promote the oxidative coupling of quinoxalin-2(1H)-ones with alcohols, amines, and thiols at the C3-position under metal-free conditions.[9]

  • Multicomponent Reactions: The C3 position is also reactive in multicomponent reactions, allowing for the simultaneous introduction of multiple functional groups.[12]

Table 2: C3-Functionalization of Quinoxalin-2(1H)-ones

Reaction TypeReagentsCatalyst/MediatorConditionsProductReference
ArylationArylhydrazine hydrochloridesElectrochemicalMild conditions3-Aryl-quinoxalin-2(1H)-one[13]
AlkylationN,N,N',N'-tetraalkylethylenediamineVisible lightPhotocatalyst-free3-Alkyl-quinoxalin-2(1H)-one[10]
TrifluoroalkylationAlkenes, CF₃SO₂Na4CzIPNVisible light, Air3-Trifluoroalkyl-quinoxalin-2(1H)-one[14]

Chemical Stability

The stability of this compound is an important consideration for its storage, handling, and use in multi-step syntheses. The lactam ring and the chloro-aromatic system are generally stable, but can be susceptible to degradation under harsh acidic or basic conditions, particularly at elevated temperatures.

Stability in Acidic and Basic Conditions

While specific degradation studies on this compound are not extensively detailed in the provided search results, general principles for similar heterocyclic compounds can be applied.

  • Acidic Conditions: Under strong acidic conditions, the lactam amide bond could be susceptible to hydrolysis, especially at high temperatures, leading to ring-opening. The nitrogen atoms in the quinoxaline ring can also be protonated, which may alter the compound's reactivity and solubility.[15][16]

  • Basic Conditions: In the presence of strong bases, the lactam ring is also at risk of hydrolytic cleavage. The N-H proton is acidic and will be readily removed by a base.

Storage Recommendations

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.

  • Atmosphere: For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can prevent potential oxidative degradation.

  • Light: Protect from light to prevent photochemical reactions.

  • Solutions: It is advisable to avoid storing solutions of the compound for extended periods, especially if they are acidic or basic. Solutions should be prepared fresh before use.[15]

Spectroscopic Data

The characterization of this compound and its derivatives relies on standard spectroscopic techniques.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of substituents and the electronic environment of the atoms.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch and the C=O stretch of the lactam ring.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can aid in structure elucidation.

Spectroscopic data for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, a derivative, has been studied in detail using FT-IR, UV-VIS, and NMR, and correlated with DFT calculations.[17] Spectroscopic information for the related compound 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one is also publicly available.[18]

Conclusion

This compound is a versatile and valuable building block in synthetic chemistry. Its reactivity profile allows for functionalization at multiple positions, including the N1 nitrogen, the C6 chloro-substituent, and the C3 position of the quinoxalinone core. A thorough understanding of its synthesis, reactivity, and stability is crucial for its effective utilization in the development of new pharmaceuticals, agrochemicals, and materials. This guide has summarized the key chemical transformations and provided practical experimental guidance to support ongoing and future research in this area.

References

Methodological & Application

experimental protocol for synthesis of 6-Chloro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 6-Chloro-2(1H)-quinoxalinone

Introduction

This compound is a crucial intermediate in the synthesis of various biologically active compounds, including herbicides and pharmaceuticals. The quinoxalinone core is a significant pharmacophore, and its derivatives have garnered attention for their diverse therapeutic applications. This document provides a detailed experimental protocol for the synthesis of this compound, along with a comparison of different synthetic strategies.

Synthetic Strategies Overview

Several synthetic routes to this compound have been reported, primarily starting from substituted anilines. A common approach involves the cyclization of a suitably substituted o-phenylenediamine derivative. One effective method begins with 2-chloro-6-nitroacetanilide, which undergoes an intramolecular cyclization followed by a selective reduction of the resulting N-oxide to yield the target compound.[1] Another strategy employs the acylation of 4-chloro-2-nitrophenylamine with chloroacetyl chloride, followed by reduction of the nitro group and subsequent cyclization.[2][3] A variation of this starts from p-chloroaniline, involving nitration, protection, reduction, and cyclization.[4] A classical approach also involves the condensation of an appropriate o-phenylenediamine with chloroacetic acid, followed by oxidation.[2] The choice of method can be influenced by factors such as starting material availability, desired yield, and scalability.

Data Presentation: Comparison of Synthetic Protocols

ParameterMethod 1: From 2-chloro-6-nitroacetanilide[1]Method 2: From 4-chloro-2-nitrophenylamine[2][3]Method 3: Classical Approach[2]
Starting Material(s) 2-chloro-6-nitroacetanilide4-chloro-2-nitrophenylamine, Chloroacetyl chlorideo-phenylenediamine derivative, Chloroacetic acid
Key Steps 1. Alkaline cyclization to N-oxide2. Catalytic hydrogenation (reduction of N-oxide)1. Acylation2. Catalytic hydrogenation (reduction of nitro group)3. Cyclization1. Condensation to 3,4-dihydroquinoxalin-2(1H)-one2. Oxidation
Reagents & Catalysts NaOH, Pd-Pt/C, H₂Toluene, Pd/C, H₂Ammonium carbonate or buffer, H₂O₂/NaOH
Reaction Conditions Cyclization: 60°CHydrogenation: 80-90°C, 1.3 MPa H₂Not specified in detailNot specified in detail
Reported Yield 87.7%Not specified40-80%
Advantages High yield, detailed protocol availableStandard routeGood yield with optimized buffer
Disadvantages Requires high-pressure hydrogenationPotential for dechlorination side reactionspH control can be critical

Experimental Protocol: Synthesis from 2-chloro-6-nitroacetanilide

This protocol is based on the method reported in patent CN200410022522, which provides a high-yield synthesis of this compound.[1]

Materials:

  • 2-chloro-6-nitroacetanilide (95%)

  • Sodium hydroxide (NaOH)

  • Palladium-Platinum on carbon catalyst (Pd-Pt/C)

  • Hydrochloric acid (HCl)

  • Water

  • Nitrogen gas (N₂)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure reactor

  • Reaction flask

  • Stirrer

  • Heating mantle

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

Step 1: Cyclization to 2-Hydroxy-6-chloroquinoxaline-4-oxide

  • Prepare a solution of sodium hydroxide by dissolving 5.0 g of NaOH in water to make a 13.5% (w/w) solution.

  • In a suitable reaction flask, add 6.5 g of 2-chloro-6-nitroacetanilide (95%) to the sodium hydroxide solution at 60°C.

  • Stir the mixture at 60°C for 1.0 hour. The reaction mixture containing the 2-Hydroxy-6-chloroquinoxaline-4-oxide intermediate is used directly in the next step.

Step 2: Reduction of the N-oxide

  • Transfer the reaction mixture from Step 1 directly into a high-pressure reactor.

  • Dilute the mixture with 50 mL of water.

  • Add 65 mg of Pd-Pt/C hydrogenation catalyst to the reactor.

  • Seal the reactor and purge it with nitrogen gas three times to remove any air.

  • Following the nitrogen purge, replace the atmosphere with hydrogen gas by purging three times.

  • Heat the reactor to a temperature of 80-90°C.

  • Pressurize the reactor with hydrogen gas to 1.3 MPa.

  • Stir the reaction mixture under these conditions for 2 hours.

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the reactor to room temperature and carefully depressurize it.

  • Remove the reaction mixture from the reactor.

  • Filter the mixture to remove the Pd-Pt/C catalyst.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Collect the resulting solid by filtration.

  • Wash the solid with water to remove any residual salts.

  • Dry the solid to obtain this compound as a light orange solid.

Characterization: The purity of the final product can be analyzed by high-performance liquid chromatography (HPLC).

Mandatory Visualization

SynthesisWorkflow start_material 2-chloro-6-nitroacetanilide cyclization Alkaline Cyclization start_material->cyclization NaOH, 60°C, 1h intermediate 2-Hydroxy-6-chloro- quinoxaline-4-oxide reduction Catalytic Hydrogenation intermediate->reduction H₂, Pd-Pt/C 80-90°C, 1.3 MPa product This compound cyclization->intermediate workup Work-up & Isolation reduction->workup 1. Filter catalyst 2. Acidify (HCl) 3. Filter & Dry workup->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 6-Chloro-2(1H)-quinoxalinone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Chloro-2(1H)-quinoxalinone as a versatile chemical intermediate in the synthesis of agrochemicals and pharmacologically active compounds. Detailed protocols for key synthetic transformations and quantitative data on the biological activities of its derivatives are presented to facilitate research and development in these fields.

Synthesis of Herbicides: The Case of Quizalofop-ethyl

This compound is a crucial precursor in the industrial synthesis of quizalofop-ethyl, a potent and selective herbicide used to control grass weeds in broadleaf crops.[1][2] The synthesis involves the reaction of this compound with a phenoxypropionate side chain.

Experimental Protocol: Synthesis of Quizalofop-P-ethyl from 2,6-dichloroquinoxaline (a precursor to this compound)

This protocol outlines a key step in the synthesis of Quizalofop-P-ethyl, demonstrating the reactivity of the quinoxaline core.

  • Reaction Setup: To a 100 mL reaction flask, add 40 mL of N,N-dimethylformamide (DMF).

  • Addition of Reactants: Add 3.0 g (0.02 mol) of (R)-2-(4-hydroxyphenoxy)propionic acid to the flask and stir until dissolved.

  • Base Addition: At room temperature, add 4.46 g (0.033 mol) of potassium carbonate and continue stirring for 15 to 30 minutes.

  • First Heating Step: Raise the temperature to 75 °C and stir the mixture for 2 hours.

  • Addition of Quinoxaline Intermediate: Add 3.28 g (0.02 mol) of 2,6-dichloroquinoxaline.

  • Second Heating Step: Raise the temperature to 145 °C and maintain for 6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction solution into 250 mL of ice water.

  • Acidification and Isolation: Add hydrochloric acid dropwise to adjust the pH to 4-5. Filter the resulting precipitate, wash with water, and dry to obtain (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid as a yellow solid.[3]

Note: This protocol starts from 2,6-dichloroquinoxaline. To use this compound, the 2-position would first need to be converted to a leaving group, such as a chlorine atom, typically using a chlorinating agent like phosphorus oxychloride or thionyl chloride.

Applications in Drug Discovery

The quinoxalinone scaffold is a "privileged" structure in medicinal chemistry, and derivatives of this compound have shown a wide range of biological activities.

Anticancer Activity

Quinoxalinone derivatives have been extensively investigated for their potential as anticancer agents, targeting various mechanisms of action.

MAT2A is a critical enzyme for the production of S-adenosylmethionine (SAM), the primary methyl donor in cells. Its inhibition is a promising strategy for treating cancers with MTAP gene deletion.[4][5] A series of novel MAT2A inhibitors with a 2(1H)-quinoxalinone scaffold have been developed.[4]

Quantitative Data: Anticancer and MAT2A Inhibitory Activity

Compound IDCancer Cell LineIC50 (µM)MAT2A IC50 (nM)Reference
Compound 28 MTAP-deficient cancer cells--[4]
Compound 6b A549 (Lung Cancer)0.054-[6]
Compound 4a A549 (Lung Cancer)0.082-[6]
Compound 6g A549 (Lung Cancer)0.082-[6]
Compound 6d A549 (Lung Cancer)0.096-[6]
Compound 6a A549 (Lung Cancer)0.102-[6]
Compound 6f A549 (Lung Cancer)0.107-[6]
SJ10 SNB-75 (CNS Cancer)1.14-[7]
SJ10 U251 (CNS Cancer)1.59-[7]
Compound 6c HepG-2 (Liver Cancer)1.53-[8][9][10]
Compound 6c HuH-7 (Liver Cancer)3.06-[8][9][10]
Compound 10c HCT-116 (Colon Cancer)0.91-[11]

Note: "-" indicates data not available in the cited sources.

HDAC inhibitors are an important class of anticancer agents. Quinoxaline derivatives have been designed as potent HDAC inhibitors.[8][11]

Quantitative Data: HDAC Inhibitory Activity

Compound IDHDAC1 IC50 (µM)HDAC4 IC50 (µM)HDAC6 IC50 (µM)Reference
Compound 6c 1.761.393.46[8][9][10]
SAHA (reference) 0.860.970.93[8][9][10]
Antimicrobial Activity

Derivatives of this compound have also demonstrated significant activity against a range of bacterial and fungal pathogens.[12][13][14]

Quantitative Data: Antimicrobial Activity (MIC, µg/mL)

Compound IDS. aureusB. subtilisE. coliC. albicansReference
Compound 5p 484-32-[13]
Compound 5m-5p 4-168-328-32-[13]
Compound 7 ----[15]
Compound 2 ---Most Active[15]
Quinoxalinone derivatives (general) ----[14]

Note: "-" indicates data not available in the cited sources. "Most Active" indicates the compound showed the highest activity in the study without a specific MIC value reported in the abstract.

General Synthetic Protocols for Quinoxalinone Derivatives

The following are generalized protocols for the synthesis of quinoxalinone derivatives, which can be adapted for use with this compound and its precursors.

Protocol 1: Condensation of o-Phenylenediamines with α-Dicarbonyl Compounds

This is a classic and widely used method for the synthesis of the quinoxaline core.[16][17][18]

  • Dissolve Reactants: Dissolve 1.1 g of the appropriately substituted o-phenylenediamine in 8 mL of rectified spirit. In a separate flask, dissolve 2.1 g of the α-dicarbonyl compound (e.g., benzil) in 8 mL of rectified spirit and warm the solution.

  • Combine Solutions: Add the o-phenylenediamine solution to the warm α-dicarbonyl solution.

  • Reaction: Warm the mixture on a water bath for 30 minutes.

  • Precipitation: Add water dropwise until a slight cloudiness persists.

  • Isolation: Cool the solution and filter the product. The product can be further purified by recrystallization.[16]

Protocol 2: Microwave-Assisted Synthesis of 2-Quinoxalinone-3-hydrazone Derivatives

Microwave irradiation can significantly accelerate the synthesis of quinoxalinone derivatives.[15]

  • Reactant Mixture: In a microwave-safe vessel, combine the starting 3-hydrazinylquinoxalin-2(1H)-one with the desired ketone or aldehyde.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor. Reaction times are typically short.

  • Isolation and Purification: After completion of the reaction (monitored by TLC), the product can be isolated and purified by standard methods such as filtration and recrystallization.

Visualizations

Synthetic Workflow Diagram

G cluster_intermediate Intermediate Synthesis cluster_product Final Product p-Chloroaniline p-Chloroaniline Condensation Condensation p-Chloroaniline->Condensation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Condensation Nitration Nitration Condensation->Nitration Reduction Reduction Nitration->Reduction Cyclization Cyclization Reduction->Cyclization This compound This compound Cyclization->this compound

Caption: Synthesis of this compound.

Signaling Pathway Diagrams

G Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis ACCase->Malonyl-CoA Quizalofop-ethyl_Derivative Quizalofop-ethyl (derived from This compound) Inhibition Quizalofop-ethyl_Derivative->Inhibition Inhibition->ACCase

Caption: ACCase Inhibition by Quizalofop-ethyl.

G Methionine + ATP Methionine + ATP MAT2A MAT2A Methionine + ATP->MAT2A SAM S-adenosylmethionine (SAM) Methylation Reactions Methylation Reactions SAM->Methylation Reactions Cancer Cell Proliferation Cancer Cell Proliferation Methylation Reactions->Cancer Cell Proliferation MAT2A->SAM Quinoxalinone_Inhibitor 2(1H)-Quinoxalinone Derivative Inhibition Quinoxalinone_Inhibitor->Inhibition Inhibition->MAT2A G Histones Histones Gene Expression Gene Expression Histones->Gene Expression Non-histone proteins\n(e.g., α-tubulin) Non-histone proteins (e.g., α-tubulin) Acetylated Proteins Acetylated Proteins HDAC6 HDAC6 Acetylated Proteins->HDAC6 deacetylation Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Gene Expression->Cell Cycle Arrest & Apoptosis HDAC6->Histones HDAC6->Non-histone proteins\n(e.g., α-tubulin) Quinoxalinone_Inhibitor Quinoxalinone Derivative Inhibition Quinoxalinone_Inhibitor->Inhibition Inhibition->HDAC6

References

Applications of 6-Chloro-2(1H)-quinoxalinone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxalinone scaffold, and specifically 6-Chloro-2(1H)-quinoxalinone, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them valuable lead compounds in drug discovery. This document provides a comprehensive overview of the applications of this compound, detailing its synthesis, therapeutic applications, and relevant experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] The presence of the chlorine atom at the 6-position provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds. The quinoxalinone core itself is a pharmacophore found in numerous compounds with anticancer, antimicrobial, and kinase inhibitory properties.[1][2]

Synthetic Protocols

The synthesis of this compound is a critical first step in the development of its derivatives. Below is a representative protocol based on established synthetic routes.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound starting from 4-chloro-2-nitroaniline.[1]

Materials:

  • 4-chloro-2-nitroaniline

  • Chloroacetyl chloride

  • Toluene

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Acetylation: In a round-bottom flask, dissolve 4-chloro-2-nitroaniline in toluene. Cool the solution in an ice bath and slowly add chloroacetyl chloride. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Reduction: To the reaction mixture, add Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere. The nitro group will be reduced to an amino group.

  • Cyclization: After the reduction is complete, filter off the catalyst. Add a solution of NaOH to the filtrate and heat the mixture to induce cyclization.

  • Purification: Cool the reaction mixture and acidify with HCl to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.

Therapeutic Applications and Biological Activity

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Quinoxalinone derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell signaling and survival.

Quantitative Data on Anticancer Activity:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoxalinone Derivative 1HepG-2 (Liver)5.30[3]
Quinoxalinone Derivative 1MCF-7 (Breast)2.20[3]
Quinoxalinone Derivative 1HCT-116 (Colon)5.50[3]
Quinoxalinone Derivative 2HepG-2 (Liver)1.53[4]
Quinoxalinone Derivative 2HuH-7 (Liver)3.06[4]
GK13 (Quinoxaline Derivative)In vitro TGase 216.4[5]
Kinase Inhibition

A primary mechanism of action for many quinoxalinone-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) and other kinases involved in cell proliferation and angiogenesis.

Quantitative Data on Kinase Inhibition:

Compound/DerivativeKinase TargetIC50 (nM)Reference
Quinoxalinone Derivative 3VEGFR-2-[6]
Quinoxalinone Derivative 4JNK2/3-[7]
ST4j (Quinoxalinone Derivative)JAK2-[7]
ST4j (Quinoxalinone Derivative)JAK3-[7]
Quinoxaline Derivative 26eASK130.17[8]
Antimicrobial Activity

Certain derivatives of this compound have demonstrated potent activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity:

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoxalinone Derivative 4aS. aureus0.97 - 62.5[9]
Quinoxalinone Derivative 7S. aureus0.97 - 62.5[9]
Quinoxalinone Derivative 8aE. coli0.97 - 62.5[9]
Quinoxalinone Derivative 11bE. coli0.97 - 62.5[9]
Quinoxalinone Derivative 13C. albicans0.97 - 62.5[9]
Quinoxalinone Derivative 16C. albicans0.97 - 62.5[9]

Experimental Protocols for Biological Evaluation

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.[2][10]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Quinoxalinone derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[2][10]

Materials:

  • 6-well plates

  • Quinoxalinone derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoxalinone derivatives for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry: Analyze the cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.[2]

Protocol 4: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

This luminescent assay measures the amount of ATP remaining in solution following a kinase reaction.[11]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Quinoxalinone inhibitor

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and serial dilutions of the inhibitor.[11]

  • Initiation: Initiate the kinase reaction by adding ATP.[11]

  • Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.[11]

  • Measurement: Measure the luminescence using a plate-reading luminometer.[11]

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.[11]

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • Quinoxalinone derivatives

  • Spectrophotometer or plate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of the quinoxalinone derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by quinoxalinone derivatives and a typical experimental workflow for their evaluation.

G Potential Anticancer Mechanism of Quinoxalinone Derivatives cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus cluster_3 Cellular Response Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Quinoxalinone Derivative Quinoxalinone Derivative Quinoxalinone Derivative->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Quinoxalinone Derivatives.

G Experimental Workflow for Anticancer Evaluation Start Synthesize Quinoxalinone Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening MTT_Assay MTT Assay (Cell Viability) In_Vitro_Screening->MTT_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis) In_Vitro_Screening->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay In_Vitro_Screening->Kinase_Assay Data_Analysis Data Analysis (IC50, etc.) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Kinase_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

Synthesis and Antimicrobial Evaluation of Novel Quinoxalinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel quinoxalinone derivatives and their subsequent screening for antimicrobial activity. Quinoxalinone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These notes are intended to guide researchers in the development of new potential antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial compounds with novel mechanisms of action. Quinoxaline derivatives have shown promise as a versatile class of heterocyclic compounds with a wide range of pharmacological properties, including antibacterial and antifungal activities. This document outlines the synthesis of a series of quinoxalinone derivatives and the protocols for evaluating their efficacy against various microbial strains.

Data Presentation

The antimicrobial activity of the synthesized quinoxalinone derivatives is summarized in the tables below. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency.

Table 1: Antibacterial Activity of Novel Quinoxalinone Derivatives (MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Methicillin-resistant Staphylococcus aureus (MRSA)
QN-1 6-nitro-quinoxalin-2,3-diol>125>125>125>125-
QN-2 2,3-dichloro-6-nitroquinoxaline62.5->125>125-
QN-3 3-Hydrazinyl quinoxaline125-125--
QN-4 Tetrazolo[1,5-a]quinoxaline derivative0.98-0.98--
QN-5p C-2 amine-substituted quinoxaline484-32-8-32
Ciprofloxacin Standard15.62–62.5-0.78–3.13--
Vancomycin Standard----4

Note: '-' indicates data not available. Data compiled from multiple sources.[1][2][3]

Table 2: Antifungal Activity of Novel Quinoxalinone Derivatives (MIC in µg/mL)

Compound IDDerivative TypeCandida albicans (ATCC 10231)Aspergillus niger (ATCC 16404)Fusarium oxysporum (RCMB 008002)
QN-6 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide---
QN-7 Hydrazone derivative of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one12.49–88.8--
Amphotericin B Standard12.49–88.8-34.62–65.62

Note: '-' indicates data not available. Data compiled from multiple sources.[4][5]

Experimental Protocols

Detailed methodologies for the synthesis of quinoxalinone derivatives and their antimicrobial screening are provided below. These protocols are based on established and published procedures.[6][7][8][9]

Protocol 1: General Synthesis of Quinoxalin-2(1H)-one Derivatives

This protocol describes a general method for the synthesis of quinoxalin-2(1H)-ones via the condensation of o-phenylenediamines with α-ketoesters.[6]

Materials:

  • N-substituted-o-phenylenediamine (1.0 mmol)

  • α-ketoester (e.g., ethyl pyruvate) (1.0 mmol)

  • Trifluoroacetic acid (TFA) (1.0 mmol)

  • Acetonitrile (MeCN) (3.0 mL)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-substituted-o-phenylenediamine (1.0 mmol) in acetonitrile (3.0 mL) in a round-bottom flask, add the α-ketoester (1.0 mmol).

  • Add trifluoroacetic acid (1.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method (MIC Determination)

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the Minimum Inhibitory Concentration (MIC).[8][10][11][12][13]

Materials:

  • Synthesized quinoxalinone derivatives

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin, Amphotericin B)

  • Negative control (broth only)

  • Spectrophotometer (optional, for turbidity measurement)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the appropriate broth to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and screening of quinoxalinone derivatives and a proposed mechanism of action.

Synthesis_Workflow cluster_synthesis Synthesis of Quinoxalinone Derivatives Start Starting Materials (o-phenylenediamine, α-ketoester) Reaction Condensation Reaction (Room Temperature, TFA catalyst) Start->Reaction 1. Mix Workup Quenching, Extraction, and Drying Reaction->Workup 2. Process Purification Column Chromatography Workup->Purification 3. Isolate Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization 4. Verify Product Purified Quinoxalinone Derivative Characterization->Product 5. Final Product

Synthesis Workflow for Quinoxalinone Derivatives.

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Protocol Compound Synthesized Quinoxalinone Derivative Stock Prepare Stock Solution Compound->Stock Dilution Serial Dilutions in 96-well plate Stock->Dilution Inoculation Inoculate Plates Dilution->Inoculation Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculum->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC Determine MIC Incubation->MIC

Workflow for Antimicrobial Susceptibility Testing.

Quinoxalinone_MOA cluster_cell Bacterial Cell Quinoxalinone Quinoxalinone Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinoxalinone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinoxalinone->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes Supercoils Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topoisomerase_IV->DNA Decatenates Daughter Chromosomes Topoisomerase_IV->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death triggers

Proposed Mechanism of Action of Quinoxalinone Derivatives.

References

The Role of 6-Chloro-2(1H)-quinoxalinone in the Development of Novel Anti-HIV Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The quest for novel and effective antiretroviral agents remains a critical area of research in the fight against Human Immunodeficiency Virus (HIV). The emergence of drug-resistant viral strains necessitates the exploration of new chemical scaffolds that can inhibit viral replication through various mechanisms. Quinoxaline and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent anti-HIV properties.[1][2] Among these, 6-chloro-2(1H)-quinoxalinone serves as a key intermediate in the synthesis of various anti-HIV agents, primarily targeting viral enzymes such as reverse transcriptase and integrase.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-HIV agents derived from this compound.

I. Synthetic Pathways Utilizing this compound

This compound is a versatile starting material for the synthesis of a variety of quinoxaline-based anti-HIV agents. The primary strategies involve modifications at the N1 and C3 positions of the quinoxalinone ring.

A generalized synthetic workflow for the preparation of N-substituted and C3-substituted this compound derivatives is presented below.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization for Anti-HIV Activity 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine cyclocondensation cyclocondensation 4-chloro-o-phenylenediamine->cyclocondensation Reaction with ethyl chloroacetate ethyl chloroacetate ethyl chloroacetate->cyclocondensation This compound This compound N-alkylation N-alkylation This compound->N-alkylation Substitution at N1 C3-functionalization C3-functionalization This compound->C3-functionalization Substitution at C3 cyclocondensation->this compound Yields N-substituted_derivatives N-substituted_derivatives N-alkylation->N-substituted_derivatives C3-substituted_derivatives C3-substituted_derivatives C3-functionalization->C3-substituted_derivatives Anti-HIV_Agents Anti-HIV_Agents N-substituted_derivatives->Anti-HIV_Agents C3-substituted_derivatives->Anti-HIV_Agents

Figure 1: General synthetic workflow for producing anti-HIV agents from this compound.

II. Experimental Protocols

A. Synthesis of this compound

This protocol describes a common method for the synthesis of the core scaffold, this compound.

Materials:

  • 4-chloro-o-phenylenediamine

  • Ethyl chloroacetate

  • Ethanol

  • Sodium acetate

Procedure:

  • A mixture of 4-chloro-o-phenylenediamine (1 equivalent) and ethyl chloroacetate (1.1 equivalents) in ethanol is prepared.

  • Sodium acetate (1.2 equivalents) is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield this compound.

B. Synthesis of N-Substituted this compound Derivatives (General Protocol)

This protocol outlines the N-alkylation of the quinoxalinone scaffold, a key step in generating potent anti-HIV compounds.[3]

Materials:

  • This compound

  • Appropriate alkyl or benzyl halide (e.g., cyclopropylmethyl bromide, allyl bromide)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, potassium carbonate (2 equivalents) is added.

  • The appropriate alkyl or benzyl halide (1.2 equivalents) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired N-substituted derivative.

III. Anti-HIV Activity and Data

Derivatives of this compound have demonstrated significant inhibitory activity against HIV, primarily by targeting the reverse transcriptase (RT) and integrase (IN) enzymes. The biological activity of these compounds is typically evaluated through in vitro assays.

A. Quantitative Data Summary

The following table summarizes the anti-HIV activity and cytotoxicity of representative this compound derivatives.

Compound IDSubstitution PatternTargetIC₅₀ (µM)EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
1a 1-CyclopropylmethylHIV-1 RT->15.45>100-[1]
1b 1-AllylHIV-1 RT->11.78>100-[1]
2a 1-Cyclopropylmethyl, 3-arylHIV-1 RT0.08->100>1250[3]
2b 1-Allyl, 3-arylHIV-1 RT0.12->100>833[3]
3a 6-chloro-7-fluoro, 2,3-diarylHIV-1->15.45>100-[1]
3b 6-chloro-7-fluoro, 2,3-di(thiophen-2-yl)HIV-1->11.78>100-[1]

IC₅₀: 50% inhibitory concentration against the isolated enzyme. EC₅₀: 50% effective concentration in cell-based assays. CC₅₀: 50% cytotoxic concentration.

B. Mechanism of Action: HIV Reverse Transcriptase Inhibition

Many this compound derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's polymerase activity. This prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.

G cluster_hiv_lifecycle HIV Replication Cycle cluster_inhibition Inhibition by this compound Derivatives Viral_Entry Viral_Entry Reverse_Transcription Reverse_Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding Quinoxalinone_Derivative Quinoxalinone_Derivative HIV_RT HIV_RT Quinoxalinone_Derivative->HIV_RT Binds to allosteric site Inhibition Inhibition HIV_RT->Inhibition Inhibition->Reverse_Transcription Blocks

References

Application Notes and Protocols for N-Alkylation of 6-Chloro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2(1H)-one and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. These compounds have garnered substantial interest in medicinal chemistry and drug development due to their diverse pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. The N-alkylation of the quinoxalinone scaffold at the N1 position is a crucial synthetic transformation that allows for the introduction of various alkyl groups, leading to the modulation of the compound's physicochemical properties and biological activity. This document provides a detailed protocol for the N-alkylation of 6-Chloro-2(1H)-quinoxalinone, a common intermediate in the synthesis of more complex pharmaceutical agents.

General Reaction Scheme

The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction. The nitrogen atom at the 1-position of the quinoxalinone ring, after deprotonation by a suitable base, acts as a nucleophile and attacks an electrophilic alkylating agent, such as an alkyl halide. A common and effective method employs a weak inorganic base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Phase transfer catalysis (PTC) can also be utilized to facilitate the reaction, particularly when dealing with biphasic reaction mixtures.

Data Presentation: N-Alkylation of this compound

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents. The data is compiled from analogous reactions on similar quinoxalinone and quinolinone scaffolds.

Alkylating AgentBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF-Room Temp.4-685-95
Ethyl BromideK₂CO₃DMF-50-606-880-90
Benzyl BromideK₂CO₃DMF-Room Temp.5-790-98
Ethyl ChloroacetateK₂CO₃DMF-60-708-1275-85
Allyl BromideK₂CO₃AcetonitrileTBABReflux4-680-90
Propargyl BromideK₂CO₃Acetone-Reflux6-870-80

TBAB: Tetrabutylammonium bromide

Experimental Protocol: N-Alkylation of this compound with Benzyl Bromide

This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide as the alkylating agent.

Materials:

  • This compound

  • Benzyl Bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 10-15 mL per gram of quinoxalinone).

  • To the stirred solution, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold deionized water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with deionized water.

  • Alternatively, if a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-benzyl-6-chloro-2(1H)-quinoxalinone.

Mandatory Visualization

N_Alkylation_Workflow Experimental Workflow for N-Alkylation of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start add_reagents Add this compound, K₂CO₃, and DMF to flask start->add_reagents add_alkylating_agent Add Alkyl Halide (e.g., Benzyl Bromide) add_reagents->add_alkylating_agent stir Stir at appropriate temperature and time add_alkylating_agent->stir monitor Monitor reaction progress by TLC stir->monitor quench Quench with ice-cold water monitor->quench Reaction complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ and filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify end Pure N-alkylated product purify->end

Caption: Workflow for the N-alkylation of this compound.

Application Notes & Protocols: Assaying the Anticancer Activity of Quinoxalinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoxaline and its derivatives, characterized by a fused benzene and pyrazine ring system, have garnered significant attention in medicinal chemistry as a "privileged scaffold" for developing novel therapeutic agents.[1][2][3] These compounds exhibit a wide array of biological activities, including potent anticancer effects against various human cancer cell lines.[3][4][5] The anticancer mechanisms of quinoxalinone derivatives are diverse, often involving the modulation of key signaling pathways that control cell growth, proliferation, survival, and apoptosis.[1][6]

This document provides a comprehensive guide to standardized experimental procedures for evaluating the anticancer efficacy of quinoxalinone compounds. It includes detailed protocols for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on specific protein expression. Adherence to these protocols will facilitate the generation of robust, reproducible data, crucial for the identification and characterization of promising quinoxalinone-based anticancer drug candidates.[7]

Mechanisms of Action & Signaling Pathways

Quinoxalinone derivatives exert their anticancer effects by targeting various cellular pathways critical for cancer progression.[1] Understanding these mechanisms is key to interpreting experimental results.

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases involved in cancer cell signaling.[1] Prominent targets include the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth and survival, as well as receptor tyrosine kinases like VEGFR, pivotal for tumor angiogenesis.[8][9][10]

  • Topoisomerase II Inhibition: Certain derivatives function as topoisomerase II inhibitors, inducing DNA damage by stabilizing the enzyme-DNA complex, which ultimately triggers apoptosis in rapidly dividing cancer cells.[1][11][12]

  • Induction of Apoptosis & Cell Cycle Arrest: A common outcome of treatment is the induction of programmed cell death (apoptosis) and arrest of the cell cycle, often at the G2/M or S phase.[1][13][14] This is frequently a downstream effect of the primary inhibitory action.[1]

Visualizing Key Signaling Pathways

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR)

Apoptosis_Pathway cluster_regulation Upstream Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Quinoxalinone Quinoxalinone Derivative p53 p53 Activation Quinoxalinone->p53 Bcl2 Bcl-2 Downregulation Quinoxalinone->Bcl2 Bax Bax Upregulation Quinoxalinone->Bax Mito Mitochondrial Membrane Permeabilization p53->Mito Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Data Presentation: In Vitro Anticancer Activity

The cytotoxic activity of quinoxalinone derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected quinoxalinone derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 3b MCF-7 (Breast)1.85 ± 0.11[6]
Staurosporine (Control)MCF-7 (Breast)6.77 ± 0.41[6]
Compound IV PC-3 (Prostate)2.11[12][15]
Compound III PC-3 (Prostate)4.11[12][15]
Compound VIIIc HCT116 (Colon)2.5[14]
Compound VIIIc MCF-7 (Breast)9.0[14]
Compound 6k MCF-7 (Breast)6.93 ± 0.4[2]
Compound 6k HCT-116 (Colon)9.46 ± 0.7[2]
Compound 6k HeLa (Cervical)12.17 ± 0.9[2]
Doxorubicin (Control)MCF-7 (Breast)4.17 ± 0.2[2]
Compound 12 Various0.19 - 0.51[16]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][17] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[17]

MTT_Workflow A 1. Cell Seeding (96-well plate, 5x10³-1x10⁴ cells/well) B 2. Compound Treatment (Serial dilutions of quinoxalinone) A->B C 3. Incubation (48-72 hours at 37°C, 5% CO₂) B->C D 4. MTT Addition (20 µL of 5 mg/mL solution) C->D E 5. Formazan Solubilization (Add 150 µL DMSO) D->E F 6. Absorbance Measurement (570 nm using microplate reader) E->F G 7. Data Analysis (Calculate % viability and IC50) F->G

Protocol:

  • Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][7]

  • Compound Treatment: Prepare serial dilutions of the quinoxalinone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[7][18]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1][7]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1][7]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.[1][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[18]

Apoptosis Detection: Annexin V-FITC/PI Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[19][20]

Apoptosis_Assay_Workflow A 1. Cell Treatment (Treat cells with quinoxalinone in 6-well plates) B 2. Cell Harvesting (Trypsinize and wash cells with cold PBS) A->B C 3. Resuspension (Resuspend in 1X Binding Buffer) B->C D 4. Staining (Add 5 µL Annexin V-FITC and 5 µL PI) C->D E 5. Incubation (15 minutes at room temp, in the dark) D->E F 6. Flow Cytometry Analysis (Acquire at least 10,000 events per sample) E->F G 7. Data Interpretation (Quantify viable, apoptotic, and necrotic cells) F->G

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of quinoxalinone derivatives for a specified time.[1]

  • Cell Harvesting: Harvest the cells by trypsinization, collect floating cells from the supernatant, and wash twice with cold PBS.[1][19]

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.[1]

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells[19]

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The intensity of PI fluorescence is directly proportional to the amount of DNA in a cell, enabling differentiation of cells in G0/G1, S, and G2/M phases.[1][7]

Cell_Cycle_Workflow A 1. Cell Treatment (Treat cells with quinoxalinone for 24-48 hours) B 2. Cell Harvesting & Washing (Harvest cells and wash with PBS) A->B C 3. Fixation (Fix cells in ice-cold 70% ethanol) B->C D 4. Staining (Resuspend in PI staining solution with RNase A) C->D E 5. Incubation (30 minutes at room temp, in the dark) D->E F 6. Flow Cytometry Analysis (Analyze DNA content) E->F G 7. Data Analysis (Determine percentage of cells in G0/G1, S, and G2/M) F->G

Protocol:

  • Cell Treatment and Fixation: Treat cells with the quinoxalinone derivative for 24-48 hours. Harvest the cells, wash with PBS, and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[1][7]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution that contains RNase A to prevent staining of double-stranded RNA.[1][7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[1][7]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.[1]

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle and compare treated samples to controls.[7]

Protein Expression Analysis: Western Blot

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[21][22] It is essential for validating the mechanism of action of quinoxalinone compounds by assessing their effect on the expression or phosphorylation status of target proteins in signaling pathways (e.g., Akt, p-Akt, mTOR, Bcl-2, caspases).[7][12]

Western_Blot_Workflow A 1. Protein Extraction (Lyse treated and control cells in RIPA buffer) B 2. Protein Quantification (e.g., BCA Protein Assay Kit) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Protein Transfer (Transfer from gel to PVDF membrane) C->D E 5. Immunoblotting (Block, incubate with primary & secondary antibodies) D->E F 6. Detection (Use ECL substrate and capture signal) E->F G 7. Data Analysis (Analyze protein band intensity) F->G

Protocol:

  • Protein Extraction: After treatment with quinoxalinone compounds, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.[7][23]

  • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA protein assay to ensure equal loading.[23]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[21][23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[21][22]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[23]

    • Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Caspase-3) overnight at 4°C.[7][23]

    • Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: After further washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[7][21]

  • Analysis: Analyze the relative intensity of the protein bands, often normalizing to a loading control like β-actin or GAPDH.

References

Application Notes and Protocols: 6-Chloro-2(1H)-quinoxalinone in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding sites of numerous kinases.[1] Among its derivatives, 6-Chloro-2(1H)-quinoxalinone serves as a key intermediate in the synthesis of a variety of kinase inhibitors, demonstrating significant potential in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and development of novel kinase inhibitors.

The dysregulation of protein kinase activity is a hallmark of many human diseases, making them critical targets for therapeutic intervention.[4] Quinoxalinone-based compounds have been reported to possess diverse biological functions, including the inhibition of various kinases.[3] The structural features of this compound make it an ideal starting point for chemical modifications to achieve high potency and selectivity against specific kinase targets.

Application Notes

Derivatives of this compound have been successfully developed as inhibitors of several key kinases implicated in pathological processes. These include, but are not limited to:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2]

  • c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family involved in stress signaling pathways implicated in inflammation, apoptosis, and neurodegenerative diseases.

  • Apoptosis signal-regulated kinase 1 (ASK1): A MAP3K that activates JNK and p38 MAPK pathways in response to cellular stress, playing a role in various diseases including cancer and inflammatory conditions.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.

  • Serine/threonine kinase 33 (STK33): A kinase implicated in the survival of KRAS-dependent cancer cells.

The development of inhibitors based on the this compound scaffold typically involves chemical synthesis to generate a library of derivatives, followed by in vitro and cell-based screening to identify potent and selective lead compounds.

Data Presentation

The following table summarizes the inhibitory activity of various kinase inhibitors derived from the quinoxalinone scaffold.

Compound ID/SeriesTarget KinaseIC50 (nM)Cell Line (for cell-based assays)Reference
Quinoxalinone Derivatives
Compound Series 1VEGFR-267HepG-2[3]
Compound Series 2JNK1160-
Compound 26eASK130.17-
CPD4EGFR (L858R/T790M/C797S)3.04H1975
CPD15EGFR (L858R/T790M/C797S)6.50H1975
CPD16EGFR (L858R/T790M/C797S)10.50H1975
CPD21EGFR (L858R/T790M/C797S)3.81H1975
ML281STK337-
Reference Compounds
Doxorubicin--HepG-2, MCF-7, HCT-116[2]
SorafenibVEGFR-2190-[3]
OsimertinibEGFR (L858R/T790M/C797S)8.93H1975

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the this compound intermediate.[3]

Materials:

  • 4-chloro-2-nitrophenylamine

  • Chloroacetyl chloride

  • Toluene

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Acylation: In a round-bottom flask under an inert atmosphere, dissolve 4-chloro-2-nitrophenylamine in toluene.

  • Add chloroacetyl chloride dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude acylated product.

  • Reduction and Cyclization: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of Pd/C to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the nitro group is completely reduced. Monitor the reaction by TLC.

  • The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization to form the quinoxalinone ring.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (specific to the kinase of interest)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted compounds to the wells of the 384-well plate.

    • Add the purified kinase to each well, except for the "no enzyme" control wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent that converts the ADP to ATP, followed by the addition of a luciferase/luciferin reagent to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Kinase Activity Assay (Western Blotting for Phosphorylation)

This protocol describes how to assess the ability of a compound to inhibit the activity of a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (specific for the phosphorylated substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blot detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period. Include a DMSO vehicle control.

    • If the kinase requires activation, stimulate the cells with an appropriate agonist for a short period before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein quantification assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and heating.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate, or use a loading control like GAPDH or β-actin.

    • Calculate the ratio of the phosphorylated substrate to the total substrate for each treatment condition.

    • Determine the concentration-dependent inhibition of substrate phosphorylation by the test compound.

Visualizations

G cluster_synthesis Protocol 1: Synthesis Workflow Start 4-chloro-2-nitrophenylamine Acylation Acylation with Chloroacetyl Chloride Start->Acylation Reduction Reduction of Nitro Group (H2, Pd/C) Acylation->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Product This compound Cyclization->Product

Caption: Workflow for the synthesis of this compound.

G cluster_in_vitro_assay Protocol 2: In Vitro Kinase Assay Workflow Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Reaction Incubate Reagents in Assay Plate Reagents->Reaction Detection Add ADP Detection Reagent Reaction->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate IC50 Readout->Analysis G cluster_cell_based_assay Protocol 3: Cell-Based Assay Workflow (Western Blot) Cell_Treatment Treat Cells with Inhibitor Lysis Lyse Cells and Quantify Protein Cell_Treatment->Lysis SDS_PAGE SDS-PAGE and Western Transfer Lysis->SDS_PAGE Antibody_Incubation Incubate with Primary and Secondary Antibodies SDS_PAGE->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Analyze Phosphorylation Levels Detection->Analysis G cluster_vegfr_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Quinoxalinone Inhibitor Inhibitor->VEGFR2 G cluster_jnk_pathway JNK Signaling Pathway Stress Cellular Stress MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation cJun->Apoptosis Inhibitor Quinoxalinone Inhibitor Inhibitor->JNK

References

Application Notes and Protocols for the Functionalization of the C3 Position of Quinoxalin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalin-2(1H)-ones are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with significant biological and pharmaceutical properties.[1] The functionalization of the C3 position of the quinoxalin-2(1H)-one scaffold is of particular interest as it allows for the introduction of diverse substituents, leading to the development of novel therapeutic agents and functional materials.[2][3] Derivatives with modifications at this position have demonstrated a wide range of biological activities, including acting as antitumor agents, antimicrobials, and inhibitors for enzymes like aldose reductase and Factor Xa.[3]

This document provides a detailed overview of various methods for the C3 functionalization of quinoxalin-2(1H)-ones, complete with experimental protocols and quantitative data to guide researchers in this field. The methodologies covered include alkylation, arylation, acylation, and trifluoromethylation, highlighting both metal-catalyzed and metal-free approaches.

C3-Alkylation of Quinoxalin-2(1H)-ones

The introduction of alkyl groups at the C3 position is a common strategy to explore the structure-activity relationship of quinoxalin-2(1H)-one derivatives. Various methods, including radical-based and photocatalyzed reactions, have been developed for this purpose.

General Workflow for C3-Alkylation

The following diagram illustrates a typical workflow for the C3-alkylation of quinoxalin-2(1H)-ones.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Weigh Quinoxalin-2(1H)-one, Alkylating Agent, and Catalyst/Initiator dissolve Dissolve in appropriate solvent in a reaction vessel start->dissolve atmosphere Establish inert atmosphere (e.g., N2 or Ar) if required dissolve->atmosphere heat Heat to specified temperature atmosphere->heat stir Stir for the designated time heat->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor quench Quench the reaction monitor->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Characterize the C3-alkylated product

Caption: General experimental workflow for C3-alkylation.

Selected Protocols and Data for C3-Alkylation

The following table summarizes various C3-alkylation methods with their respective conditions and yields.

Alkylating AgentCatalyst/InitiatorSolventTemp. (°C)Time (h)Yield (%)Reference
DMSO/StyreneH₂O₂DMSO12012up to 86Yao et al., 2021[2]
Unactivated Alkenes/TMSN₃PhI(OAc)₂DCE8012up to 95Shen et al., 2020[4]
Alkyl-NHP-estersVisible LightCH₃CNrt24up to 92Bisoyi et al., 2023[5]
Sodium AlkylsulfinatesPhI(OAc)₂DCE/H₂O8012up to 94[6]
Detailed Experimental Protocol: Metal-Free Three-Component Alkylation

This protocol is adapted from the work of Yao et al. (2021) for the methylation of quinoxalin-2(1H)-ones using DMSO as the methyl source.[2]

Materials:

  • Quinoxalin-2(1H)-one (0.2 mmol)

  • Styrene (0.6 mmol)

  • Hydrogen peroxide (H₂O₂, 30% in H₂O, 0.4 mmol)

  • Dimethyl sulfoxide (DMSO, 2 mL)

  • Reaction tube (10 mL)

Procedure:

  • To a 10 mL oven-dried reaction tube, add quinoxalin-2(1H)-one (0.2 mmol) and styrene (0.6 mmol).

  • Add DMSO (2 mL) to the tube.

  • Carefully add hydrogen peroxide (0.4 mmol) to the reaction mixture.

  • Seal the reaction tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-methylquinoxalin-2(1H)-one.

C3-Arylation of Quinoxalin-2(1H)-ones

The introduction of aryl moieties at the C3 position can significantly influence the biological activity of quinoxalin-2(1H)-ones.[3] Metal-free and photocatalytic methods are prominent in this area.

General Reaction Scheme for C3-Arylation

Caption: General scheme for C3-arylation.

Selected Protocols and Data for C3-Arylation
Arylating AgentCatalyst/OxidantSolventTemp. (°C)Time (h)Yield (%)Reference
ArylhydrazinesIodosobenzeneCH₃CNrt0.5-2up to 92Paul et al., 2017[4]
Arylaminest-BuONODMSO8012up to 85Qu et al.[3]
Aryl Boronic Acidsp-TsOH / Violet LEDCH₃CN/H₂Ort24up to 95[7]
Phenylhydrazine HClEosin Y / KI / Visible LightDMSOrt12up to 90[8]
Detailed Experimental Protocol: Visible-Light-Induced Arylation

This protocol is based on the work by Li et al. for the arylation of quinoxalin-2(1H)-ones using phenylhydrazine hydrochloride as the aryl source.[8]

Materials:

  • Quinoxalin-2(1H)-one (0.2 mmol)

  • Phenylhydrazine hydrochloride (0.4 mmol)

  • Eosin Y (1 mol%)

  • Potassium iodide (KI, 0.4 mmol)

  • Dimethyl sulfoxide (DMSO, 2 mL)

  • Blue LED lamp (3W)

  • Reaction tube (10 mL)

Procedure:

  • Add quinoxalin-2(1H)-one (0.2 mmol), phenylhydrazine hydrochloride (0.4 mmol), Eosin Y (0.002 mmol), and KI (0.4 mmol) to a 10 mL reaction tube.

  • Add DMSO (2 mL) to the tube.

  • Seal the tube and stir the mixture at room temperature.

  • Irradiate the reaction mixture with a 3W blue LED lamp for 12 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 3-arylquinoxalin-2(1H)-one.

C3-Trifluoromethylation of Quinoxalin-2(1H)-ones

The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity. Direct C-H trifluoromethylation of quinoxalin-2(1H)-ones provides an efficient route to these important compounds.[3]

General Reaction Scheme for C3-Trifluoromethylation

G cluster_reactants Reactants Q Quinoxalin-2(1H)-one Reaction_Vessel Reaction Q->Reaction_Vessel Solvent, Temp CF3_source CF3 Source (e.g., CF3SO2Na) CF3_source->Reaction_Vessel Solvent, Temp Initiator Initiator (e.g., K2S2O8, Oxidant) Initiator->Reaction_Vessel Solvent, Temp Product 3-Trifluoromethyl- quinoxalin-2(1H)-one Reaction_Vessel->Product

Caption: C3-Trifluoromethylation reaction overview.

Selected Protocols and Data for C3-Trifluoromethylation
CF₃ SourceCatalyst/InitiatorSolventTemp. (°C)Time (h)Yield (%)Reference
CF₃SO₂NaK₂S₂O₈CH₃CN/H₂O8012up to 91Wei et al., 2020[2]
CF₃SO₂Na(NH₄)₂S₂O₈DCE/H₂O8012moderate to excellentZhao et al., 2018[3]
Togni's reagent-----[4]
Detailed Experimental Protocol: Transition-Metal-Free Trifluoromethylation

This protocol is adapted from the procedure described by Zhao and co-workers (2018).[3]

Materials:

  • Quinoxalin-2(1H)-one (0.3 mmol)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na, 0.6 mmol)

  • Ammonium persulfate ((NH₄)₂S₂O₈, 0.6 mmol)

  • 1,2-Dichloroethane (DCE, 2.0 mL)

  • Water (H₂O, 1.0 mL)

  • Sealed tube

Procedure:

  • In a sealed tube, combine quinoxalin-2(1H)-one (0.3 mmol), CF₃SO₂Na (0.6 mmol), and (NH₄)₂S₂O₈ (0.6 mmol).

  • Add DCE (2.0 mL) and H₂O (1.0 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, add water (10 mL) to the reaction mixture.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 3-trifluoromethyl-quinoxalin-2(1H)-one.

These protocols and data provide a solid foundation for researchers to develop and optimize methods for the C3 functionalization of quinoxalin-2(1H)-ones, paving the way for the discovery of new chemical entities with potential applications in medicine and materials science.

References

One-Pot Synthesis of Quinoxalinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of quinoxalinone derivatives, a core scaffold in many biologically active compounds. The presented methods offer advantages in terms of operational simplicity, reduced reaction times, and increased molecular diversity, making them highly valuable in medicinal chemistry and drug discovery.

Introduction

Quinoxalin-2(1H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the structural basis of numerous pharmaceuticals with a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. Traditional multi-step syntheses of these derivatives can be time-consuming and often result in lower overall yields. One-pot synthesis methodologies have emerged as a powerful strategy to overcome these limitations by combining multiple reaction steps into a single, efficient operation without the isolation of intermediates. This approach not only simplifies the synthetic process but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

This guide details three distinct and effective one-pot methods for the synthesis of quinoxalinone derivatives: an iron-catalyzed transfer hydrogenative condensation, a microwave-assisted condensation, and a multi-component reaction for the direct introduction of substituents.

Data Presentation: Comparison of One-Pot Synthesis Methods

The following table summarizes the key quantitative data for the selected one-pot synthesis methods, allowing for a direct comparison of their efficiency and applicability.

MethodKey ReactantsCatalyst/PromoterSolventTimeYield (%)Ref.
Iron-Catalyzed Synthesis2-Nitroaniline, Vicinal Diol (e.g., hydrobenzoin)Tricarbonyl (η4-cyclopentadienone) iron complexo-xylene24 h49-98[1]
Microwave-Assisted Synthesiso-Phenylenediamine, α-Hydroxy Ketone (e.g., benzoin)Acetic AcidAcetic Acid3 min96[2]
Multi-Component Synthesiso-Phenylenediamine, Sodium Pyruvate, Aldehyde (e.g., benzaldehyde)Acetic Acid (aq.)Water/Acetic Acid-Good-High[3]

Experimental Protocols

Method 1: Iron-Catalyzed One-Pot Synthesis of Quinoxalines

This protocol describes the synthesis of 2,3-diphenylquinoxaline from 2-nitroaniline and hydrobenzoin via an iron-catalyzed transfer hydrogenative condensation.[1] This method is advantageous as it avoids the need for external oxidants or reductants.[1]

Materials:

  • 2-Nitroaniline

  • Hydrobenzoin (1,2-diphenyl-1,2-ethanediol)

  • Tricarbonyl (η4-cyclopentadienone) iron complex (Knölker complex)

  • Trimethylamine N-oxide (Me₃NO)

  • o-Xylene

  • Argon (or other inert gas)

Procedure:

  • To an oven-dried reaction tube, add the tricarbonyl (η4-cyclopentadienone) iron complex (catalyst) and trimethylamine N-oxide (activator).

  • Add 2-nitroaniline and hydrobenzoin to the tube.

  • Add o-xylene as the solvent.

  • Seal the tube and purge with argon.

  • Heat the reaction mixture at 150 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is purified by column chromatography on silica gel to afford the desired 2,3-diphenylquinoxaline.

Diagram of Experimental Workflow:

G Iron-Catalyzed One-Pot Synthesis Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product reactants 2-Nitroaniline Hydrobenzoin Iron Catalyst Me3NO conditions o-Xylene 150 °C, 24 h Inert Atmosphere reactants->conditions Mix & Heat workup Cooling Column Chromatography conditions->workup Reaction Completion product Quinoxalinone Derivative workup->product Isolation

Caption: Workflow for iron-catalyzed synthesis.

Method 2: Microwave-Assisted One-Pot Synthesis of Quinoxalinones

This green chemistry approach utilizes microwave irradiation to rapidly synthesize quinoxalinone derivatives from o-phenylenediamines and α-hydroxy ketones in the absence of a metal catalyst.[2]

Materials:

  • o-Phenylenediamine

  • Benzoin (α-hydroxy ketone)

  • Glacial Acetic Acid

Procedure:

  • In a microwave-safe reaction vessel, mix o-phenylenediamine (2 mmol) and benzoin (2 mmol).

  • Add glacial acetic acid (2 mL) to the mixture.

  • Place the vessel in a microwave oven and irradiate at a power output of 450 W for 3 minutes.

  • After the reaction is complete, pour the mixture into cold water.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Dry the combined organic extracts with calcium chloride and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Diagram of Experimental Workflow:

G Microwave-Assisted Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product reactants o-Phenylenediamine Benzoin conditions Glacial Acetic Acid Microwave (450 W), 3 min reactants->conditions Mix & Irradiate workup Quench with Water Extraction with CH2Cl2 Recrystallization conditions->workup Reaction Completion product Quinoxalinone Derivative workup->product Isolation

Caption: Workflow for microwave-assisted synthesis.

Method 3: Multi-Component One-Pot Synthesis of 3-Styryl-1H-quinoxalin-2-ones

This method allows for the efficient, one-pot synthesis of 3-substituted quinoxalin-2-ones through a three-component reaction in an aqueous medium.[3]

Materials:

  • o-Phenylenediamine

  • Sodium Pyruvate

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Aqueous Acetic Acid (20%)

  • Sodium Acetate

Procedure:

  • Dissolve o-phenylenediamine and sodium pyruvate in 20% aqueous acetic acid containing sodium acetate.

  • Add the aromatic aldehyde to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the product with water and dry to obtain the 3-styryl-1H-quinoxalin-2-one derivative. Further purification can be achieved by recrystallization if necessary.

Diagram of Logical Relationships:

G Multi-Component Synthesis Logic A o-Phenylenediamine Intermediate Initial Condensation Product A->Intermediate B Sodium Pyruvate B->Intermediate C Aromatic Aldehyde Product 3-Styryl-1H-quinoxalin-2-one C->Product Aldol-type Condensation Intermediate->Product

Caption: Logical flow of the multi-component reaction.

References

Application Notes and Protocols for the Analytical Characterization of 6-Chloro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-2(1H)-quinoxalinone is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various biologically active molecules, including the potent herbicide quizalofop-ethyl.[1][2] Accurate and comprehensive characterization of this compound is critical for ensuring purity, confirming identity, and maintaining quality control in research, development, and manufacturing processes. These application notes provide detailed protocols for the analytical techniques essential for the complete characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR identifies the chemical environment of each carbon atom in the molecule. Together, they confirm the core quinoxalinone structure and the specific substitution pattern.

Experimental Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Experiment: Standard proton experiment.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Temperature: 298 K.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled carbon experiment.

    • Reference: Solvent peak (DMSO-d₆ at 39.52 ppm).

    • Temperature: 298 K.

    • Number of Scans: 1024-2048.

    • Relaxation Delay: 2.0 s.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Data Presentation: Expected NMR Data

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on the analysis of similar quinoxalinone structures. Actual values may vary slightly.

Analysis Type Expected Chemical Shift (δ, ppm) Assignment
¹H NMR ~12.5Singlet, 1H (N-H)
~8.2Singlet, 1H (C3-H)
~7.8Doublet, 1H (Aromatic H)
~7.6Doublet of doublets, 1H (Aromatic H)
~7.4Doublet, 1H (Aromatic H)
¹³C NMR ~155C2 (C=O)
~145Aromatic Quaternary C
~135C3
~130-132Aromatic Quaternary C
~128-130Aromatic CH
~125Aromatic CH
~118Aromatic CH
~116Aromatic Quaternary C

Mass Spectrometry (MS)

Application Note

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which further confirms its molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.[3]

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 50–500.

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Gas (N₂): Set to an appropriate flow rate for stable spray.

    • Drying Gas (N₂) Temperature: 300-350 °C.

    • Collision Energy (for MS/MS): 10-40 eV for fragmentation analysis.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. For HRMS, compare the measured exact mass with the theoretical mass calculated for the molecular formula C₈H₆ClN₂O⁺. Analyze the isotopic distribution to confirm the presence of one chlorine atom.

Data Presentation: Expected Mass Spectrometry Data
Parameter Value Note
Molecular Formula C₈H₅ClN₂O
Theoretical Monoisotopic Mass 180.0141For the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Expected [M+H]⁺ (m/z) 181.0219Theoretical exact mass for C₈H₆ClN₂O⁺.
Expected Isotopic Peak [M+2+H]⁺ (m/z) 183.0190Due to the presence of the ³⁷Cl isotope.
Isotopic Ratio ~3:1Intensity ratio of [M+H]⁺ to [M+2+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The presence of characteristic absorption bands for N-H (amine/amide), C=O (carbonyl), C=N (imine), aromatic C-H, and C-Cl bonds provides strong evidence for the proposed structure.[4][5]

Experimental Protocol
  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000–400 cm⁻¹.[4]

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Perform a background scan (air or empty ATR) before sample analysis.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Data Presentation: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Mode Functional Group
3300–3100N-H StretchAmide N-H
3100–3000C-H StretchAromatic C-H
~1680C=O StretchAmide I band (Carbonyl)
1610–1580C=C and C=N StretchAromatic ring and Imine
850–750C-H Bending (out-of-plane)Substituted benzene ring
800–600C-Cl StretchAryl-Chloride

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is the primary method for assessing the purity of this compound. Using a reversed-phase method with UV detection, the percentage purity can be accurately determined by measuring the relative area of the main peak compared to any impurity peaks.[2] This technique is crucial for quality control.

Experimental Protocol
  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a suitable solvent like acetonitrile or methanol. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or the determined λmax from UV-Vis analysis.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample.

Data Presentation: Example Purity Analysis
Peak # Retention Time (min) Peak Area Area % Identity
12.515,0000.3Impurity A
210.84,950,00099.5This compound
314.210,0000.2Impurity B
Total 4,975,000 100.0

Thermal Analysis (TGA/DSC)

Application Note

Thermal analysis provides information on the physicochemical properties of this compound, including its melting point, thermal stability, and decomposition profile. Differential Scanning Calorimetry (DSC) is used to determine the melting point and purity, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the onset of thermal decomposition.[6]

Experimental Protocol
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA/DSC pan (e.g., aluminum for DSC, alumina for TGA).

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Acquisition Parameters:

    • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 500 °C.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the endothermic event corresponding to melting.

    • TGA: Determine the onset temperature of decomposition from the TGA curve and the peak decomposition temperature from the derivative (DTG) curve.

Data Presentation: Expected Thermal Properties
Analysis Type Parameter Expected Value
DSC Melting Point (Onset)Compound-specific value (e.g., >200 °C)
TGA Onset of Decomposition (T_onset)Temperature at which significant weight loss begins.
TGA Residue at 500 °C% of initial mass remaining.

Visualizations

Overall Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_physchem Physicochemical & Purity Analysis NMR NMR (1H & 13C) Data_Integration Data Integration & Structural Confirmation NMR->Data_Integration MS Mass Spectrometry MS->Data_Integration FTIR FTIR FTIR->Data_Integration HPLC HPLC HPLC->Data_Integration Thermal TGA / DSC Thermal->Data_Integration Sample Sample of This compound Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->Thermal Report Certificate of Analysis Data_Integration->Report

Caption: Workflow for the comprehensive characterization of this compound.

Relationship Between Analytical Techniques

G Compound This compound Structure Molecular Structure Compound->Structure Purity Purity & Impurities Compound->Purity Properties Physicochemical Properties Compound->Properties NMR NMR Structure->NMR Confirms Connectivity MS MS Structure->MS Confirms Mass & Formula FTIR FTIR Structure->FTIR Identifies Functional Groups HPLC HPLC Purity->HPLC Quantifies Purity Thermal TGA/DSC Properties->Thermal Determines Thermal Stability

Caption: Logical relationships between analytical techniques and characterization goals.

References

Application Notes and Protocols for in vitro DNA Gyrase Inhibitory Assay of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] This enzyme is a well-validated and attractive target for the development of new antibacterial agents because it is essential for bacterial survival and is absent in higher eukaryotes. Quinoxaline derivatives have emerged as a promising class of compounds that exhibit inhibitory activity against DNA gyrase, making them potential candidates for novel antibiotic development.

These application notes provide detailed protocols for conducting in vitro DNA gyrase inhibitory assays to evaluate the potency of quinoxaline derivatives. The protocols cover the widely used DNA supercoiling assay with both agarose gel-based and fluorescence-based detection methods. Additionally, a summary of reported inhibitory activities of various quinoxaline and related derivatives is presented to serve as a reference for comparative analysis.

Mechanism of Action of DNA Gyrase and Inhibition by Quinolone-like Compounds

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). The catalytic cycle involves the binding of a segment of DNA (the G-segment), followed by ATP-dependent cleavage of both strands of the G-segment. Another segment of DNA (the T-segment) is then passed through the transient break, and finally, the G-segment is religated. This process results in the introduction of a negative supercoil into the DNA.[2]

Quinolone and fluoroquinolone antibiotics, which share structural similarities with some quinoxaline derivatives, function by inhibiting DNA gyrase. Their mechanism of action involves the stabilization of the covalent complex formed between the GyrA subunits and the cleaved DNA.[2][3] This "cleavable complex" prevents the religation of the DNA strands, leading to double-strand breaks, which are ultimately lethal to the bacterial cell.[4] It is widely believed that quinoxaline derivatives that inhibit DNA gyrase share a similar mechanism of action, interacting with both the GyrA subunit and the DNA to trap the enzyme in its cleavage-competent state.[5]

Data Presentation: DNA Gyrase Inhibitory Activity of Quinoxaline and Related Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for several quinoxaline and quinoline derivatives against E. coli and S. aureus DNA gyrase. This data provides a quantitative measure of their potency and can be used for structure-activity relationship (SAR) studies and for the selection of lead compounds.

Compound ClassDerivativeTarget OrganismIC50 (µM)Reference
Quinoxaline2-(1-Methylhydrazino)quinoxaline (representative)E. coli7.35
QuinoxalineCompound 2e (a novel derivative)E. coli7.35
QuinoloneCiprofloxacinE. coli47.68
QuinoloneCiprofloxacinS. aureus30.5[6]
QuinoloneOfloxacinS. aureus63.0[6]
QuinoloneSparfloxacinS. aureus28.5[6]
Quinolone HybridCompound 8bS. aureus (ATPase assay)1.89[7]
Quinolone HybridCompound 9cS. aureus (ATPase assay)2.73[7]
Quinolone HybridCompound 9dS. aureus (ATPase assay)2.14[7]
MiscellaneousChloro-IB-MECAE. coli2.4[8]
MiscellaneousCompound 154E. coli3.1[8]
MiscellaneousCompound 40E. coli47.6[8]

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay (Agarose Gel-Based)

This assay is a fundamental method to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase. The principle lies in the differential migration of supercoiled and relaxed plasmid DNA during agarose gel electrophoresis.

Materials:

  • Enzyme: Purified E. coli or S. aureus DNA gyrase (containing GyrA and GyrB subunits)

  • Substrate: Relaxed pBR322 plasmid DNA

  • Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.

  • Test Compound: Quinoxaline derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Stop Solution/Loading Dye (6x): 30% Ficoll, 0.6% SDS, 60 mM EDTA, and 0.05% bromophenol blue.

  • Agarose Gel: 1% agarose in 1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA).

  • Staining Solution: Ethidium bromide (1 µg/mL) or another suitable DNA stain.

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the following components in a final volume of 20 µL:

    • 4 µL of 5x Assay Buffer

    • 1 µg of relaxed pBR322 DNA

    • Varying concentrations of the quinoxaline derivative (or solvent control)

    • Nuclease-free water to a final volume of 18 µL.

  • Enzyme Addition: Initiate the reaction by adding 2 µL of DNA gyrase (typically 1-2 units) to each reaction tube.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 6x Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis: Stain the gel with ethidium bromide solution for 15-30 minutes and then destain in water. Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing concentrations of the inhibitor. The IC50 value is determined as the concentration of the compound that inhibits 50% of the DNA supercoiling activity.

DNA Gyrase Supercoiling Inhibition Assay (Fluorescence-Based)

This high-throughput assay measures the change in fluorescence of a DNA-intercalating dye that preferentially binds to either relaxed or supercoiled DNA.

Materials:

  • Enzyme and Substrate: As described in the gel-based assay.

  • Assay Buffer (5x): Similar to the gel-based assay, but may be optimized for the specific fluorescence dye.

  • Test Compound: Quinoxaline derivatives in a suitable solvent.

  • Fluorescence Dye: A dye that exhibits differential fluorescence upon binding to relaxed versus supercoiled DNA (e.g., H19 dye).

  • Microplate: Black, opaque 96-well or 384-well plates suitable for fluorescence measurements.

  • Plate Reader: A fluorescence plate reader with appropriate excitation and emission filters.

Procedure:

  • Reaction Setup: In a microplate well, prepare the reaction mixture as described for the gel-based assay, typically in a final volume of 20-50 µL. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition and Incubation: Add DNA gyrase to initiate the reaction and incubate at 37°C for 30-60 minutes.

  • Dye Addition: After incubation, add the fluorescence dye to each well according to the manufacturer's instructions.

  • Fluorescence Measurement: Read the fluorescence intensity in a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: The inhibition of DNA gyrase activity is determined by the change in fluorescence signal. Calculate the percentage of inhibition for each concentration of the quinoxaline derivative relative to the controls. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis reagents Prepare Reagents: - DNA Gyrase - Relaxed Plasmid DNA - Assay Buffer - Quinoxaline Derivatives reaction_mix Prepare Reaction Mix (on ice) reagents->reaction_mix add_enzyme Add DNA Gyrase to Initiate Reaction reaction_mix->add_enzyme incubation Incubate at 37°C add_enzyme->incubation stop_reaction Stop Reaction incubation->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis Gel-Based fluorescence_reading Fluorescence Reading stop_reaction->fluorescence_reading Fluorescence-Based data_analysis Data Analysis (Determine IC50) gel_electrophoresis->data_analysis fluorescence_reading->data_analysis

Caption: Experimental workflow for the in vitro DNA gyrase inhibitory assay.

mechanism_of_action cluster_enzyme DNA Gyrase cluster_process Catalytic Cycle cluster_inhibition Inhibition GyrA GyrA Subunit DNA_binding DNA Binding GyrA->DNA_binding GyrB GyrB Subunit GyrB->DNA_binding DNA_cleavage DNA Cleavage DNA_binding->DNA_cleavage Strand_passage Strand Passage DNA_cleavage->Strand_passage Cleavage_complex Stabilized Gyrase-DNA Cleavage Complex DNA_cleavage->Cleavage_complex Religation Religation Strand_passage->Religation Religation->DNA_binding Quinoxaline Quinoxaline Derivative Quinoxaline->DNA_cleavage Binds to GyrA-DNA interface Quinoxaline->Cleavage_complex Inhibition_outcome Inhibition of DNA Replication & Transcription Cleavage_complex->Inhibition_outcome

Caption: Proposed mechanism of DNA gyrase inhibition by quinoxaline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Chloro-2(1H)-quinoxalinone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route from 4-chloro-2-nitrophenylamine.

Q1: Low yield of the final product, this compound.

A1: Low yields can stem from several factors throughout the two-step synthesis. Here’s a systematic approach to troubleshoot this issue:

  • Step 1: Acylation of 4-chloro-2-nitrophenylamine:

    • Incomplete reaction: Ensure the reaction goes to completion by monitoring it with thin-layer chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature.

    • Purity of reagents: Use freshly distilled or high-purity chloroacetyl chloride and a dry, inert solvent like toluene to prevent side reactions.[1]

  • Step 2: Reductive Cyclization:

    • Inefficient reduction: The choice of reducing agent and catalyst is critical. While Pd/C is commonly used for hydrogenation, the reaction conditions must be optimized to prevent side reactions.[1] Consider using alternative reduction methods if catalytic hydrogenation proves problematic.

    • Side reactions: A significant side reaction is the dechlorination of the chloro-substituent during catalytic hydrogenation.[1] To mitigate this, you can try:

      • Optimizing hydrogenation conditions: Lowering the hydrogen pressure or temperature may reduce dechlorination.

      • Using alternative reducing agents: Iron powder in an acidic medium has been shown to be effective for the reduction of the nitro group without affecting the chloro substituent.[2]

    • Incomplete cyclization: After the reduction of the nitro group to an amine, the intramolecular cyclization to form the quinoxalinone ring should proceed readily. If incomplete, a mild acid or base catalyst might facilitate the reaction.

Q2: The final product is contaminated with a dechlorinated byproduct.

A2: The presence of 2(1H)-quinoxalinone as an impurity is a common issue arising from the reduction of the chloro group during catalytic hydrogenation.[1]

  • Modification of Catalytic Hydrogenation:

    • Catalyst choice: The type and batch of the Pd/C catalyst can influence the extent of dechlorination. Experimenting with different catalyst loadings or suppliers might be beneficial.

    • Reaction time and temperature: Carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize over-reduction.

  • Alternative Reduction Methods:

    • As mentioned, using iron powder in a medium like acetic acid is a reliable method to selectively reduce the nitro group while preserving the chloro substituent.[2]

    • Other reducing systems like stannous chloride (SnCl₂) in hydrochloric acid can also be employed, although work-up can be more challenging.[1]

Q3: Difficulty in purifying the final product.

A3: Purification of this compound is typically achieved by recrystallization.

  • Choosing the right solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of quinoxalinone derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexane.[3]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If the solution is colored, you can treat it with a small amount of activated charcoal to remove colored impurities.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely used method, particularly for larger-scale synthesis, starts with 4-chloro-2-nitrophenylamine.[1][4] This two-step process involves the acylation with chloroacetyl chloride to form N-(4-chloro-2-nitrophenyl)-2-chloroacetamide, followed by a reductive cyclization to yield the final product.[4]

Q2: Are there alternative starting materials for the synthesis?

A2: Yes, an alternative route begins with p-chloroaniline. This multi-step process involves condensation, nitration, reduction, cyclization, and oxidation reactions.[2] Another classical, though less common, approach is the condensation of a substituted o-phenylenediamine with chloroacetic acid.[1]

Q3: What are the key reaction parameters to control for a high yield?

A3: Key parameters include:

  • Temperature: Controlling the temperature during both the acylation and reduction steps is crucial to prevent side reactions.

  • Purity of Reagents and Solvents: Using high-purity starting materials and dry solvents is essential for clean reactions.

  • Choice of Reducing Agent: The selection of the reducing agent and catalyst in the second step directly impacts the yield and purity by influencing the extent of the undesired dechlorination.[1][2]

  • pH Control: In some synthesis variations, maintaining the pH of the reaction mixture can be important for optimizing the yield.[1]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): This will confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the characteristic functional groups present in the molecule.

  • Thin-Layer Chromatography (TLC): To assess the purity and compare it with a standard sample if available.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-chloro-2-nitrophenylamine

This protocol is divided into two main steps: the synthesis of the intermediate N-(4-chloro-2-nitrophenyl)-2-chloroacetamide and its subsequent reductive cyclization.

Step 1: Synthesis of N-(4-chloro-2-nitrophenyl)-2-chloroacetamide

  • Reagents and Materials:

    • 4-chloro-2-nitrophenylamine

    • Chloroacetyl chloride

    • Triethylamine (or another suitable base)

    • Toluene (anhydrous)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-2-nitrophenylamine (1.0 eq) in anhydrous toluene.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude N-(4-chloro-2-nitrophenyl)-2-chloroacetamide, which can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reductive Cyclization to this compound

  • Method A: Catalytic Hydrogenation

    • Reagents and Materials:

      • N-(4-chloro-2-nitrophenyl)-2-chloroacetamide

      • Palladium on carbon (Pd/C, 5-10 mol%)

      • Ethanol or Ethyl Acetate

      • Hydrogenation apparatus

    • Procedure:

      • Dissolve N-(4-chloro-2-nitrophenyl)-2-chloroacetamide (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

      • Carefully add the Pd/C catalyst.

      • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

      • Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed or the starting material is no longer visible by TLC.

      • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Remove the solvent under reduced pressure. The resulting solid is crude this compound.

      • Purify the crude product by recrystallization.

  • Method B: Reduction with Iron

    • Reagents and Materials:

      • N-(4-chloro-2-nitrophenyl)-2-chloroacetamide

      • Iron powder

      • Acetic acid

      • Ethanol/Water mixture

    • Procedure:

      • In a round-bottom flask, suspend N-(4-chloro-2-nitrophenyl)-2-chloroacetamide (1.0 eq) in a mixture of ethanol and water.

      • Add iron powder (excess, typically 3-5 eq).

      • Add glacial acetic acid (catalytic amount).

      • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

      • After completion, cool the reaction mixture and filter it through Celite to remove the iron residues.

      • Neutralize the filtrate with a saturated sodium bicarbonate solution.

      • Extract the product with ethyl acetate.

      • Dry the organic layer and remove the solvent to obtain the crude product.

      • Purify by recrystallization.

Data Presentation

Table 1: Comparison of Different Synthesis Parameters for this compound

Starting MaterialKey ReagentsReaction ConditionsReported Yield (%)Reference
4-chloro-2-nitrophenylamine1. Chloroacetyl chloride2. H₂/Pd-C1. Reflux in toluene2. Catalytic hydrogenationVariable, prone to dechlorination[1]
4-chloro-2-nitrophenylamine1. Chloroacetyl chloride2. Fe/Acetic Acid1. Reflux in toluene2. RefluxGood selectivity, avoids dechlorination[2]
p-chloroanilineMulti-stepCondensation, nitration, reduction, cyclization, oxidationImproved regioselective synthesis[2]
o-phenylenediamine derivativeChloroacetic acid, H₂O₂/NaOHCondensation followed by oxidation~40% (can be improved to 80% with pH control)[1]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reductive Cyclization cluster_side_reaction Side Reaction A 4-chloro-2-nitrophenylamine C N-(4-chloro-2-nitrophenyl)- 2-chloroacetamide A->C Toluene, Base B Chloroacetyl chloride B->C D This compound C->D H2/Pd-C or Fe/AcOH E 2(1H)-quinoxalinone (Dechlorinated byproduct) D->E Over-reduction Troubleshooting_Workflow cluster_investigate Investigation Steps cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 start Low Yield of This compound check_step1 Check Step 1 (Acylation) - Reaction completion (TLC) - Reagent purity start->check_step1 check_step2 Check Step 2 (Reductive Cyclization) - Reduction efficiency - Presence of side products start->check_step2 solution1a Extend reaction time/ Increase temperature check_step1->solution1a solution1b Use high-purity reagents and dry solvent check_step1->solution1b solution2a Optimize hydrogenation (pressure, temp) check_step2->solution2a solution2b Use alternative reductant (e.g., Fe/AcOH) check_step2->solution2b end Improved Yield solution1a->end solution1b->end solution2a->end solution2b->end

References

Navigating Solubility Challenges with 6-Chloro-2(1H)-quinoxalinone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with 6-Chloro-2(1H)-quinoxalinone, its limited aqueous solubility presents a significant hurdle in various biological assays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: What are the recommended starting solvents for dissolving this compound?

Based on the solubility of similar quinoxalinone derivatives, the recommended starting solvents for preparing a stock solution are DMSO, dimethylformamide (DMF), and ethanol. These are polar aprotic and protic solvents with a high capacity for dissolving a wide range of organic compounds.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?

This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Reduce the final concentration of the organic solvent: Aim for the lowest possible final concentration of the organic solvent (e.g., <1% DMSO) in your assay, as higher concentrations can be toxic to cells and may affect enzyme activity.

  • Use a co-solvent system: A mixture of an organic solvent and an aqueous buffer can enhance solubility.

  • Adjust the pH of the assay buffer: The solubility of compounds with acidic or basic functional groups can be significantly influenced by pH.

  • Incorporate non-ionic surfactants: Low concentrations (e.g., 0.01-0.05%) of surfactants like Tween-20 or Triton X-100 can help maintain the compound's solubility in aqueous solutions.

Q4: Can heating be used to dissolve this compound?

Gentle heating can be a useful technique to aid in the dissolution of many organic compounds. However, it is crucial to first assess the thermal stability of this compound to avoid degradation. If you choose to heat the solution, do so gently and for the shortest duration necessary.

Troubleshooting Guide: Overcoming Solubility Issues in Assays

This guide provides a systematic approach to troubleshoot and overcome common solubility problems encountered with this compound during assay development.

Table 1: Troubleshooting Common Solubility Problems
IssuePotential CauseRecommended Solution
Compound does not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or low intrinsic solubility.1. Increase the solvent volume.2. Gently warm the solution.3. Try an alternative solvent like DMF.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound has very low aqueous solubility.1. Decrease the final assay concentration of the compound.2. Increase the percentage of the organic co-solvent in the final assay volume (while considering assay compatibility).3. Add a non-ionic surfactant (e.g., Tween-20 at 0.01%) to the assay buffer.
Precipitation is observed over time in the assay plate. The compound has low kinetic solubility and is crashing out of the supersaturated solution.1. Prepare fresh dilutions of the compound immediately before use.2. Include a solubility-enhancing excipient in the assay buffer.3. Evaluate if the precipitation is affecting the assay readout by including appropriate controls.
Inconsistent assay results or poor dose-response curves. Compound precipitation is leading to variable effective concentrations.1. Visually inspect assay plates for any signs of precipitation before reading.2. Implement one of the solubility enhancement strategies mentioned above to ensure the compound remains in solution throughout the experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh 1.806 mg of this compound (MW: 180.59 g/mol ).

  • Adding Solvent: Add 100 µL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Assessing Solubility in Aqueous Buffers
  • Prepare a high-concentration stock: Make a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution into the desired aqueous assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM). Ensure the final DMSO concentration is kept constant across all dilutions and is compatible with your assay (typically ≤1%).

  • Incubation: Incubate the dilutions at the assay temperature for a set period (e.g., 1-2 hours).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness against a dark background.

  • Optional Quantitative Analysis: For a more precise determination, the samples can be centrifuged or filtered, and the concentration of the compound remaining in the supernatant/filtrate can be measured using a suitable analytical method like HPLC-UV.

Visualizing Experimental Workflows and Logic

The following diagrams, created using the DOT language, illustrate key decision-making processes for addressing solubility issues.

Solubility_Testing_Workflow start Start: Need to dissolve This compound prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock test_dilution Dilute stock into aqueous assay buffer prep_stock->test_dilution observe Observe for precipitation test_dilution->observe soluble Soluble: Proceed with assay observe->soluble No insoluble Insoluble: Troubleshoot observe->insoluble Yes

Caption: Workflow for initial solubility assessment.

Troubleshooting_Precipitation start Precipitation Observed in Assay q1 Is the final DMSO concentration > 1%? start->q1 reduce_dmso Reduce final DMSO concentration q1->reduce_dmso Yes q2 Is precipitation still observed? q1->q2 No reduce_dmso->q2 add_surfactant Add non-ionic surfactant (e.g., 0.01% Tween-20) q2->add_surfactant Yes success Problem Solved q2->success No q3 Still precipitating? add_surfactant->q3 lower_conc Lower the final compound concentration q3->lower_conc Yes q3->success No lower_conc->success

Caption: Decision tree for troubleshooting precipitation.

optimization of reaction conditions for quinoxalinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxalinones. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for quinoxalinone synthesis?

The most prevalent methods for quinoxalinone synthesis involve the condensation of o-phenylenediamines with α-keto acids or their derivatives.[1] Other common precursors include α-dicarbonyl compounds, α-hydroxy ketones, and α-haloketones.[2][3]

Q2: What are the typical reaction conditions for quinoxalinone synthesis?

Traditional methods often require harsh conditions, such as high temperatures and the use of strong acids or metal catalysts.[2][4][5] However, recent advancements have led to the development of milder and more efficient protocols. These include reactions conducted at room temperature, often facilitated by various catalysts in different solvents.[4][5][6] Some modern approaches even utilize photocatalysis, microwave irradiation, or ultrasound to promote the reaction.[2][6]

Q3: Are there any metal-free approaches for quinoxalinone synthesis?

Yes, several metal-free synthetic routes have been developed. These methods often employ organocatalysts, iodine, or operate under catalyst-free conditions, sometimes in environmentally benign solvents like water or ethanol.[1] For instance, reactions can be promoted by acids like trifluoroacetic acid or ammonium chloride in methanol.[4][5][7]

Troubleshooting Guide

Low or No Product Yield

Q4: My quinoxalinone synthesis is resulting in a very low yield or no product at all. What are the possible causes and solutions?

Several factors can contribute to low or no product yield. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Product Yield check_reactants 1. Verify Starting Materials start->check_reactants check_conditions 2. Evaluate Reaction Conditions check_reactants->check_conditions solution_reactants Solution: - Confirm identity and purity (NMR, MS). - Use high-purity reagents. - Recrystallize or purify starting materials. check_reactants->solution_reactants check_atmosphere 3. Consider Reaction Atmosphere check_conditions->check_atmosphere solution_conditions Solution: - Increase temperature. - Increase reaction time. - Screen different solvents (see Table 1). - Adjust reactant concentrations. check_conditions->solution_conditions check_catalyst 4. Assess Catalyst Activity check_atmosphere->check_catalyst solution_atmosphere Solution: - Run reaction under an inert atmosphere (N2, Ar) to prevent oxidation of o-phenylenediamine. - Some reactions benefit from an oxygen atmosphere. check_atmosphere->solution_atmosphere check_workup 5. Review Work-up & Purification check_catalyst->check_workup solution_catalyst Solution: - Use a fresh batch of catalyst. - Screen alternative catalysts (see Table 2). - Ensure catalyst is not poisoned. check_catalyst->solution_catalyst solution_workup Solution: - Optimize purification method. - Minimize transfer losses. - Consider recrystallization over column chromatography for poorly soluble products. check_workup->solution_workup

Caption: Troubleshooting workflow for low quinoxalinone yield.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature.[8]

  • Impurities in Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl compound can interfere with the reaction. It is recommended to use high-purity starting materials or purify them before use.[8]

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction yield. It is advisable to screen different solvents. Water, ethanol, methanol, acetonitrile, and toluene are commonly used.[6][8][9]

  • Reaction Atmosphere: o-Phenylenediamines can be susceptible to oxidation, which can lead to colored impurities and reduced yield. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[8] Conversely, some specific protocols have shown that an oxygen atmosphere can significantly improve the yield.[4][5]

  • Catalyst Inactivity: If using a catalyst, it may be inactive or poisoned. Try using a fresh batch of the catalyst or consider screening other catalysts.

Side Product Formation

Q5: I am observing significant side product formation in my reaction. How can I minimize this?

Logical Flow for Minimizing Side Products

SideProductTroubleshooting start Side Product Formation identify_side_product 1. Identify Side Product(s) start->identify_side_product temp_related High Temperature Side Reactions? identify_side_product->temp_related oxidation_related Oxidation of Starting Material? temp_related->oxidation_related No solution_temp Solution: - Employ milder reaction conditions. - Consider solvent-free grinding at room temperature. temp_related->solution_temp Yes solvent_related Solvent Reactivity? oxidation_related->solvent_related No solution_oxidation Solution: - Run reaction under an inert atmosphere (N2, Ar). - Degas solvents before use. oxidation_related->solution_oxidation Yes solution_solvent Solution: - Choose a non-reactive solvent (e.g., water, ethanol, DMF). solvent_related->solution_solvent Yes

Caption: Decision-making process for minimizing side products.

Possible Causes & Solutions:

  • Side Reactions of Reactants: At high temperatures, starting materials like α-keto acids can decompose. Employing milder reaction conditions can minimize such side reactions.[8]

  • Oxidation of o-phenylenediamine: As mentioned previously, the oxidation of the diamine starting material can lead to impurities. Performing the reaction under an inert atmosphere is a common solution.[8]

  • Solvent Reactivity: The solvent may not be inert and could be reacting with the starting materials or intermediates. It is crucial to choose a non-reactive solvent.[8]

Purification Difficulties

Q6: I am finding it difficult to purify my synthesized quinoxalinone. What are some effective purification strategies?

Possible Causes & Solutions:

  • Poor Solubility: Quinoxalinone derivatives often exhibit poor solubility in common organic solvents, making purification by column chromatography challenging.[8]

    • Solution: Recrystallization: This is often the most effective method. Successful recrystallization has been reported using ethanol or by dissolving the crude product in a 5% NaOH solution followed by reprecipitation with dilute HCl.[8]

  • Decomposition on Silica Gel: Some quinoxalinones can be unstable on silica gel, leading to decomposition during column chromatography.[8]

    • Solution: Alternative Purification Methods: If decomposition on silica is suspected, consider alternative methods like recrystallization or preparative thin-layer chromatography (prep-TLC) with a less acidic stationary phase.

Data Presentation

Table 1: Effect of Solvent on Quinoxalinone Synthesis Yield

EntrySolventYield (%)Reference
1MethanolHigh[9]
2Tetrahydrofuran (THF)High[9]
3AcetonitrileDecreased Yield[9]
4Toluene92[6]
5Ethanol95[10]
6Water-[11]
7Dimethylformamide (DMF)-[8]

Yields are highly dependent on the specific substrates, catalyst, and reaction conditions. This table provides a general comparison based on reported findings.

Table 2: Comparison of Catalytic Systems for Quinoxalinone Synthesis

CatalystKey FeaturesReaction ConditionsReference
Trifluoroacetic Acid (TFA)Mild, simple, room temperatureMeCN, open flask, room temp.[4][5]
Alumina-Supported HeteropolyoxometalatesHeterogeneous, reusable, high yieldToluene, room temp.[6]
Ammonium Bifluoride (NH₄HF₂)Mild, high yieldAqueous ethanol
Ionic Liquid Functionalized CelluloseHeterogeneous, effective, green solventWater[11]
Cerium (IV) Ammonium Nitrate (CAN)Low cost, water-miscible, fast reactionWater, room temp.[10]
Iron Chloride (FeCl₃)Lewis acid, mild, oxidative cross-coupling-[12]
No Catalyst (Ultrasound-assisted)Catalyst-free, rapid, high yieldEthanol, room temp.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Quinoxalin-2(1H)-ones using Trifluoroacetic Acid (TFA)

This protocol is adapted from a mild and convenient method for the cyclization of N-protected o-phenylenediamines with carbonyl compounds.[4][5]

Workflow for TFA-Catalyzed Quinoxalinone Synthesis

TFA_Protocol cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification diamine N-protected o-phenylenediamine (0.6 mmol) mix Combine reactants in an open flask diamine->mix ketoester α-ketoester (0.6 mmol) ketoester->mix tfa TFA (0.6 mmol) tfa->mix solvent MeCN (2.0 mL) solvent->mix stir Stir at room temperature mix->stir monitor Monitor by TLC stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

References

Technical Support Center: Purification of 6-Chloro-2(1H)-quinoxalinone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Chloro-2(1H)-quinoxalinone via recrystallization.

Troubleshooting Guides

Recrystallization is a powerful purification technique, but it can present challenges. This guide addresses common problems encountered during the process.

Common Recrystallization Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used: The solution is not supersaturated.[1] - The solution is supersaturated but requires a nucleation site: Crystal growth has not been initiated.[1]- Reduce solvent volume: Boil off some solvent to concentrate the solution and attempt cooling again.[1][2] - Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[1][2] - Cool further: Use an ice bath to decrease solubility.
"Oiling Out" (Compound separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute: The compound melts before it dissolves.[2] - High concentration of impurities: Impurities can lower the melting point of the mixture. - Rapid cooling: The solution becomes supersaturated too quickly.- Reheat the solution: Add more of the "soluble solvent" to decrease the saturation point and allow for slower cooling.[2] - Use a lower-boiling point solvent. - Consider a solvent pair: Dissolve in a "good" solvent and add a "poor" solvent dropwise until cloudy, then reheat to clarify and cool slowly.
Low Recovery/Yield - Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor.[2] - Premature crystallization: Product was lost during the hot filtration step.[3] - Washing with a solvent in which the compound is too soluble. - Minimize solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. - Cool thoroughly: Ensure the flask is adequately cooled in an ice bath before filtration to maximize precipitation. - Wash crystals with ice-cold solvent to minimize dissolution of the product.[3]
Colored Impurities in Crystals - Colored impurities are present in the crude material. - The compound itself may be inherently colored. - Use activated charcoal: Add a small amount of charcoal to the hot solution before filtration to adsorb colored impurities.[4] Note: Use sparingly as it can also adsorb the desired compound. - Perform a hot gravity filtration to remove the charcoal before cooling.[4]
Premature Crystallization During Hot Filtration - The solution cools too quickly in the funnel. - The funnel is at a lower temperature than the solution. - Use a stemless funnel to prevent clogging.[3] - Preheat the filtration apparatus (funnel and receiving flask) with hot solvent or by placing it on the steam bath.[3] - Keep the solution hot and filter it in small portions.[3]
Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common recrystallization issues.

G start Recrystallization Attempted check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Yes check_crystals->yes_crystals too_much_solvent Too much solvent used? no_crystals->too_much_solvent boil_off Boil off excess solvent and re-cool too_much_solvent->boil_off Yes induce Induce Crystallization: - Scratch flask - Add seed crystal too_much_solvent->induce No boil_off->check_crystals induce->check_crystals check_form Form of Product? yes_crystals->check_form oil Product Oiled Out check_form->oil Oil crystals Crystals check_form->crystals Solid Crystals reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oil->reheat_add_solvent reheat_add_solvent->check_crystals check_purity Purity & Yield OK? crystals->check_purity purity_issue No check_purity->purity_issue success Purification Successful check_purity->success Yes colored Crystals Colored? purity_issue->colored low_yield Low Yield? colored->low_yield No charcoal Re-dissolve and treat with activated charcoal colored->charcoal Yes check_solvent_vol Review solvent volume and cooling temperature low_yield->check_solvent_vol Yes charcoal->check_crystals check_solvent_vol->check_crystals

Caption: Troubleshooting workflow for recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable recrystallization solvent for this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[5] A good starting point for heteroaromatic compounds like this is often polar solvents.[5] A systematic approach involves small-scale solubility tests with various solvents.

Solvent Selection Protocol:

  • Place 10-20 mg of your crude compound into several test tubes.

  • Add ~0.5 mL of a different solvent to each tube at room temperature and agitate. A good solvent will not dissolve the compound at this stage.[5]

  • For tubes where the solid is insoluble, gently heat the mixture while adding the solvent dropwise until the solid just dissolves.[5]

  • Allow the clear solutions to cool slowly to room temperature and then in an ice bath. The solvent that produces a large quantity of pure-looking crystals is the most suitable.

Table of Potential Solvents
SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol78PolarOften a good starting point for aromatic and heterocyclic compounds.[5]
Methanol65PolarSimilar to ethanol but with a lower boiling point.[5]
Isopropanol82PolarAnother alcohol to consider as a primary solvent.[5]
Ethyl Acetate77IntermediateGood for compounds with intermediate polarity.[5]
Acetone56IntermediateA versatile solvent, but its low boiling point can sometimes be a disadvantage.[5]
Toluene111NonpolarSuitable for less polar compounds; ensure the compound's melting point is higher than 111°C to prevent oiling out.[5]
Water100Very PolarGenerally unsuitable for most organic compounds unless they have highly polar functional groups. Can be used as an anti-solvent with a miscible organic solvent like ethanol.[5]

Solvent Selection Logic

G cluster_good Good Solvent cluster_bad Poor Solvent high_sol_hot High Solubility (Hot) low_sol_cold Low Solubility (Cold) high_sol_hot->low_sol_cold leads to result_good High Yield of Pure Crystals low_sol_cold->result_good high_sol_cold High Solubility (Cold) low_sol_hot Low Solubility (Hot) result_bad1 Poor Yield high_sol_cold->result_bad1 result_bad2 Cannot Dissolve Compound low_sol_hot->result_bad2

Caption: Logic for selecting an appropriate recrystallization solvent.

Q2: Can you provide a general experimental protocol for the recrystallization of this compound?

A2: Certainly. The following is a standard protocol that can be adapted based on the chosen solvent and scale of your experiment.

Experimental Protocol: Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate or steam bath, adding small portions of hot solvent until the compound just dissolves completely.

  • (Optional) Decoloration: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.[4] Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration. Preheat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution quickly to remove impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Allow the crystals to dry on the filter by drawing air through them. Then, transfer the crystals to a watch glass or drying dish to dry completely in the air or a vacuum oven.

Recrystallization Experimental Workflow

G dissolve 1. Dissolve Crude Product in Minimum Hot Solvent decolorize 2. (Optional) Add Charcoal, Reheat dissolve->decolorize filter_hot 3. Hot Gravity Filtration decolorize->filter_hot cool 4. Cool Filtrate Slowly filter_hot->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization experiment.

Q3: What should I do if my compound "oils out" instead of crystallizing?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[2][3] This often happens when the melting point of your compound (potentially lowered by impurities) is below the temperature of the solution as it becomes saturated.[2] To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent, and then allow the solution to cool much more slowly.[1][2] Insulating the flask can help promote slow cooling and favor crystal formation over oiling.

Q4: My yield is very low. How can I improve it?

A4: The most common reason for low yield is using too much solvent, which keeps a large portion of your product dissolved even after cooling.[1] To improve yield, ensure you are using the absolute minimum amount of hot solvent needed for dissolution. Additionally, make sure you are cooling the solution thoroughly in an ice bath for an adequate amount of time before filtration. Finally, when washing the crystals, use only a minimal amount of ice-cold solvent to avoid re-dissolving your product.

Q5: How can I remove a persistent color from my product?

A5: If your purified this compound has a persistent color, it is likely due to highly colored impurities. These can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step.[4] The charcoal adsorbs the colored compounds, which are then removed along with the charcoal during filtration. Use charcoal sparingly, as it can also adsorb your desired product, potentially reducing the overall yield.[4]

References

common side products in the synthesis of 6-Chloro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Chloro-2(1H)-quinoxalinone.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: My post-reaction analysis (LC-MS/NMR) indicates the presence of an isomer. What is this side product and how can I avoid it?

A1: The most probable isomeric impurity is 7-Chloro-2(1H)-quinoxalinone . Its formation is almost always traced back to the purity of the starting material, 4-chloro-1,2-phenylenediamine. If the diamine precursor was synthesized from 3-chloroaniline, contamination with other isomers can carry through.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting the synthesis, confirm the purity of the 4-chloro-1,2-phenylenediamine via melting point, NMR, or HPLC.

    • Purify the Diamine: If impurities are detected, recrystallize the 4-chloro-1,2-phenylenediamine. This starting material is known to be sensitive to air and light, which can cause degradation and discoloration.[1]

    • Chromatographic Separation: If the isomeric side product has already formed, separation from the desired 6-chloro product can be achieved using column chromatography, though it may be challenging due to their similar polarities.

Q2: I am observing a significant product peak with a mass that is ~34.5 Da lower than my target product. What is this impurity?

A2: This mass difference corresponds to the loss of a chlorine atom and the gain of a hydrogen atom, indicating the formation of the dechlorinated byproduct, 2(1H)-quinoxalinone . This side reaction is particularly common in syntheses that involve a catalytic hydrogenation step (e.g., using Pd/C) to reduce a nitro group precursor.[2][3]

  • Troubleshooting Steps:

    • Optimize Reduction Conditions: If using catalytic hydrogenation, reduce the catalyst loading, hydrogen pressure, or reaction time. Screen different catalysts; for instance, iron powder in acidic medium has been used effectively to reduce the nitro group while preserving the active chlorine.[4]

    • Alternative Synthetic Route: Consider a synthetic route that does not rely on the reduction of a nitro group in the presence of a chlorine atom, such as the direct condensation of 4-chloro-1,2-phenylenediamine with glyoxylic acid.

Q3: My NMR spectrum shows signals indicative of a saturated C-N bond (e.g., a peak around 4.0-4.5 ppm) instead of the expected aromatic signals.

A3: This suggests the formation of an over-reduced product, most likely 6-chloro-3,4-dihydroquinoxalin-2(1H)-one . This occurs when the quinoxalinone ring itself is partially hydrogenated. This is a known issue in reactions involving strong reducing agents or excessive hydrogenation.[2][3]

  • Troubleshooting Steps:

    • Introduce a Final Oxidation Step: The dihydro- intermediate can often be easily oxidized to the desired aromatic quinoxalinone. Treat the crude product with an oxidizing agent like 30% hydrogen peroxide in acetic acid or simply expose it to air during workup.[2]

    • Use Milder Reducing Agents: When a reduction step is necessary, avoid overly harsh conditions. For example, NaBH4 has been noted to sometimes produce the dihydro- byproduct.[2]

Q4: My final product is discolored (brown or dark) and contains insoluble material.

A4: Discoloration and insoluble material are often due to the oxidation and polymerization of the o-phenylenediamine starting material.[1] Certain reactive C2 synthons, like diketene, can also self-polymerize and contribute to these impurities.[2]

  • Troubleshooting Steps:

    • Use an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation of the diamine.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Purify Starting Materials: Ensure the diamine is pure and not already discolored before use.

    • Control Reaction Temperature: Avoid excessively high temperatures which can accelerate decomposition and polymerization.

Data on Synthetic Strategies

The synthesis of this compound can be approached via several routes. The choice of method can influence the side product profile and overall yield.

Synthetic RouteKey ReagentsCommon Side ProductsKey ConsiderationsReference(s)
Route 1: Cyclocondensation4-chloro-1,2-phenylenediamine, Glyoxylic AcidIsomeric (7-chloro) impurity, Unreacted starting materials, Polymerization productsHighly dependent on the purity of the diamine. The most direct route.[5]
Route 2: Chloroacetyl Chloride Method4-chloro-2-nitrophenylamine, Chloroacetyl chloride, Pd/C for reductionDechlorinated byproduct (2(1H)-quinoxalinone), Over-reduced byproduct (dihydro-quinoxalinone)Prone to dechlorination during the catalytic hydrogenation step.[2] Optimization of reduction is critical.[2][4][6]
Route 3: Oxidation of Dihydro- intermediateo-phenylenediamine, Chloroacetic acid, H₂O₂/NaOHIncomplete oxidation, Over-oxidation byproductsRequires a distinct oxidation step which adds a step but can produce clean product if the intermediate is isolated.[2]

Experimental Protocol: Cyclocondensation Route

This protocol describes the synthesis of this compound from 4-chloro-1,2-phenylenediamine and glyoxylic acid.

Materials:

  • 4-chloro-1,2-phenylenediamine (1.0 eq)

  • Glyoxylic acid monohydrate (1.1 eq)

  • Ethanol or a similar protic solvent

  • Hydrochloric acid (catalytic)

Procedure:

  • Dissolve 4-chloro-1,2-phenylenediamine in ethanol in a round-bottom flask equipped with a condenser and magnetic stirrer.

  • Add a catalytic amount of hydrochloric acid to the solution.

  • In a separate beaker, dissolve glyoxylic acid monohydrate in a minimal amount of ethanol.

  • Add the glyoxylic acid solution dropwise to the stirred solution of the diamine at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 70-80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

  • Dry the product under vacuum to obtain crude this compound.

  • If necessary, recrystallize the crude product from a suitable solvent like ethanol or acetic acid for further purification.

Visualizations

General Experimental Workflow

G Reactants Prepare Reactants (Diamine, Glyoxylic Acid) Reaction Cyclocondensation (Reflux in EtOH) Reactants->Reaction Mix Workup Cool & Filter Reaction->Workup 4-6 hours Purify Wash & Recrystallize Workup->Purify Analyze Analyze Product (LC-MS, NMR, MP) Purify->Analyze G Start Unexpected Peak in LC-MS / NMR? Mass_Check Check Mass Spectrum Start->Mass_Check Yes NMR_Check Check NMR Spectrum Start->NMR_Check Yes Isomer Isomeric Peak (Same Mass)? Mass_Check->Isomer OverReduced Aliphatic Signals (e.g., ~4.0 ppm)? NMR_Check->OverReduced Dechlorinated Mass = [M-34.5]? Isomer->Dechlorinated No Res_Isomer Likely 7-Chloro Isomer. Check diamine purity. Isomer->Res_Isomer Yes Res_Dechlorinated Dechlorination occurred. Optimize reduction step. Dechlorinated->Res_Dechlorinated Yes Res_OK Other Impurity. Consider starting materials. Dechlorinated->Res_OK No Res_OverReduced Over-reduction to dihydro- product. OverReduced->Res_OverReduced Yes OverReduced->Res_OK No G cluster_main Desired Pathway cluster_side Side Reactions Start_6Cl 4-Chloro-1,2- phenylenediamine Product_6Cl 6-Chloro-2(1H)- quinoxalinone Start_6Cl->Product_6Cl + Glyoxylic Acid Product_Dihydro 6-Chloro-3,4-dihydro- quinoxalin-2(1H)-one Product_6Cl->Product_Dihydro Over-reduction Start_7Cl 5-Chloro-1,2- phenylenediamine (Impurity) Product_7Cl 7-Chloro-2(1H)- quinoxalinone Start_7Cl->Product_7Cl + Glyoxylic Acid

References

Technical Support Center: Regioselective Synthesis of Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoxalinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges related to regioselectivity in their experiments. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice to help you optimize your reactions and achieve the desired regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity during the synthesis of quinoxalinone derivatives?

The main challenge arises when using unsymmetrically substituted starting materials, particularly ortho-phenylenediamines (OPDs). The two non-equivalent amino groups of the OPD can react with an unsymmetrical α-dicarbonyl compound (or its equivalent), leading to the formation of two different regioisomers.[1] Controlling which amino group reacts first or preferentially is the key to a regioselective synthesis. Factors influencing this include the electronic and steric effects of the substituents on both reactants, the reaction conditions (temperature, solvent), and the choice of catalyst or mediator.[2][3]

Q2: My reaction between an unsymmetrical o-phenylenediamine and an α-ketoester is yielding a mixture of regioisomers. How can I improve the selectivity?

Achieving high regioselectivity in this classic condensation reaction is a common problem. The outcome is often dictated by the subtle differences in the nucleophilicity of the two amino groups on the o-phenylenediamine. Here are several strategies to improve selectivity:

  • Control by Acid/Base: The reaction conditions can be tuned. For instance, a logic-based approach using I2/CuO allows for selective synthesis. In the presence of DMSO, a bis-substituted quinoxaline can be formed, while the addition of K3PO4·3H2O can lead to a mono-substituted product.[4]

  • Catalyst Screening: The choice of catalyst is critical. Transition-metal catalysts can offer high selectivity.[5][6] For example, hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene have been shown to effectively catalyze the annulation to afford trisubstituted quinoxalines with excellent regioselectivity.[7]

  • Substituent Effects: The electronic nature of the substituent on the o-phenylenediamine plays a crucial role. An electron-withdrawing group will decrease the nucleophilicity of the closer amino group, directing the initial condensation to the more distant, more nucleophilic amino group. Conversely, an electron-donating group will activate the closer amino group.

Q3: I am attempting a C-H functionalization on a pre-formed quinoxalinone core and getting poor regioselectivity. What can I do?

Controlling regioselectivity during C-H functionalization on the carbocyclic (benzene) ring is a known challenge. Here are some troubleshooting steps:[2]

  • Screen Catalysts and Ligands: The metal catalyst (e.g., Palladium, Rhodium) and its associated ligands significantly influence which C-H bond is activated. Bulky ligands can sterically hinder reaction at certain positions, thereby favoring others.[2]

  • Use Directing Groups: A directing group can be installed on the quinoxalinone core to coordinate with the catalyst and deliver the reactant to a specific C-H bond, providing precise control over the reaction site.[2]

  • Leverage Metal-Free Methods: For specific functionalizations, highly regioselective metal-free methods have been developed. For example, C7-nitration of quinoxalin-2(1H)-ones can be achieved with high selectivity using tert-butyl nitrite.[2]

Q4: Are there reliable methods for synthesizing N1- or N4-substituted quinoxalinone derivatives selectively?

Yes, achieving selectivity for N-substitution is a key area of research. The strategy often depends on the specific substitution pattern desired. While direct N-alkylation can sometimes lead to mixtures, alternative strategies involving multi-step sequences or specific reaction conditions can provide better control. Microwave-assisted synthesis has been shown to be an efficient procedure for preparing certain N1,N4-substituted thiosemicarbazones, which are related structures, suggesting its potential applicability in quinoxalinone synthesis.[8][9]

Troubleshooting Guides & Data

Guide 1: Improving Regioselectivity in Condensation Reactions

If you are observing low regioselectivity in the condensation of an unsymmetrical o-phenylenediamine with a 1,2-dicarbonyl compound, consult the following workflow and data tables.

G start Poor Regioselectivity Observed (Mixture of Isomers) check_reactants Analyze Reactant Steric & Electronic Properties start->check_reactants modify_conditions Modify Reaction Conditions check_reactants->modify_conditions Substituent effects not pronounced enough change_catalyst Screen Catalysts / Mediators modify_conditions->change_catalyst Temperature/time changes are ineffective end_node Improved Regioselectivity modify_conditions->end_node Success! sub_temp Adjust Temperature modify_conditions->sub_temp sub_base Add/Change Acid or Base modify_conditions->sub_base change_solvent Screen Solvents change_catalyst->change_solvent No improvement or decomposition occurs change_catalyst->end_node Success! sub_metal Transition-Metal Catalysts (Pd, Cu, Fe, Mo) change_catalyst->sub_metal sub_iodine Hypervalent Iodine Reagents change_catalyst->sub_iodine purify Optimize Purification Strategy change_solvent->purify Minor improvement, isomers still present change_solvent->end_node Success! purify->end_node Isomers successfully separated

Caption: Workflow for troubleshooting poor regioselectivity in quinoxalinone synthesis.

This table summarizes the regioselectivity achieved in the synthesis of trisubstituted quinoxalines using different hypervalent iodine reagents as catalysts.[7]

EntryCatalystReactant 1 (α-iminoethanone)Reactant 2 (o-phenylenediamine)Regioisomeric Ratio (Major:Minor)Yield (%)
1[Bis(trifluoroacetoxy)iodo]benzeneR¹ = Ph, R² = MeR³ = H>20:195
2[Bis(trifluoroacetoxy)iodo]pentafluorobenzeneR¹ = Ph, R² = MeR³ = H>20:199
3[Bis(trifluoroacetoxy)iodo]benzeneR¹ = 4-MeO-Ph, R² = MeR³ = H6:198
4[Bis(trifluoroacetoxy)iodo]pentafluorobenzeneR¹ = 4-MeO-Ph, R² = MeR³ = H10:199
5IodosylbenzeneR¹ = Ph, R² = MeR³ = H1:145

This table shows the catalytic performance of various transition metal (TM)-doped carbon aerogels in the synthesis of quinoxalines from o-phenylenediamine and benzoin.[5]

CatalystCarbonization Temp (°C)Reaction Time (h)Conversion (%)Selectivity to Quinoxaline (%)
Mo-5005003~100>99
Co-5005005~100>99
Fe-5005005~85>99
Cu-5005005~60>99

Experimental Protocols

Protocol 1: Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by a Hypervalent Iodine Reagent

This protocol is adapted from a reported facile and highly regioselective synthesis of quinoxalines.[7] It describes the annulation between an α-iminoethanone and an o-phenylenediamine.

reaction_pathway cluster_reactants Reactants cluster_products Products R1 α-Iminoethanone Catalyst [Bis(trifluoroacetoxy)iodo]- benzene CH3CN, 60 °C R1->Catalyst R2 o-Phenylenediamine R2->Catalyst P1 Major Regioisomer P2 Minor Regioisomer Catalyst->P1 >20 Catalyst->P2 1

Caption: General reaction scheme for hypervalent iodine-mediated quinoxaline synthesis.

  • α-iminoethanone (1.0 equiv)

  • Substituted o-phenylenediamine (1.1 equiv)

  • [Bis(trifluoroacetoxy)iodo]pentafluorobenzene (PIFA derivative) (1.2 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the α-iminoethanone (0.5 mmol, 1.0 equiv).

  • Add the substituted o-phenylenediamine (0.55 mmol, 1.1 equiv).

  • Add anhydrous acetonitrile (2.5 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Add the [bis(trifluoroacetoxy)iodo]pentafluorobenzene catalyst (0.6 mmol, 1.2 equiv) to the mixture in one portion.

  • Heat the reaction mixture to 60 °C and maintain stirring at this temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomeric product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and regiochemistry.[1]

References

Technical Support Center: 6-Chloro-2(1H)-quinoxalinone Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 6-Chloro-2(1H)-quinoxalinone during storage. It includes troubleshooting advice for common issues, detailed experimental protocols for stability assessment, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] To further minimize degradation, it is advisable to protect the compound from light and moisture. Some suppliers recommend cold-chain transportation, suggesting that refrigerated conditions (2-8°C) may be beneficial for long-term storage.[2]

Q2: What are the primary causes of this compound degradation?

A2: The primary causes of degradation for many chemical compounds, including likely for this compound, are exposure to environmental factors such as heat, humidity, and light. These factors can lead to chemical reactions like hydrolysis, oxidation, and photolysis, which alter the molecular structure and purity of the compound.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with a quinoxalin-2(1H)-one core structure can be susceptible to photodegradation. Irradiation with light, especially UV light, can induce chemical reactions, potentially leading to the formation of dimers or other degradation products.[3] Therefore, it is crucial to store the compound in amber or opaque containers to protect it from light exposure.

Q4: Can this compound degrade in solution?

A4: Yes, when in solution, this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions. The lactam (cyclic amide) ring in the quinoxalinone structure can be cleaved by water. It is recommended to prepare solutions fresh before use or to conduct stability studies to determine the stability in a specific solvent and pH.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or by analytical methods. The most common and reliable method is High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A decrease in the peak area of the main compound and the appearance of new peaks in the chromatogram are indicative of degradation.

Troubleshooting Guides

This section addresses specific issues you might encounter during the storage and handling of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Discoloration of Solid Compound (e.g., turning yellow or brown) Oxidation or Photodegradation: Exposure to air (oxygen) or light can cause the compound to degrade, often leading to colored impurities.1. Immediately transfer the compound to an amber or opaque, airtight container. 2. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store the container in a dark, cool, and dry place, such as a desiccator cabinet.
Reduced Purity or Presence of Extra Peaks in HPLC Analysis Chemical Degradation: The compound has likely degraded due to improper storage conditions (exposure to heat, light, or moisture).1. Review the storage conditions against the recommended guidelines. 2. Perform a forced degradation study (see Experimental Protocols) to identify the likely degradation products. 3. If possible, purify the material before use. For future storage, use smaller, single-use aliquots to minimize exposure of the bulk material.
Poor Solubility or Clumping of the Solid Moisture Absorption (Hygroscopicity): The compound may have absorbed water from the atmosphere, leading to changes in its physical properties.1. Store the compound in a desiccator with a suitable desiccant (e.g., silica gel). 2. When handling the compound, work in a low-humidity environment (e.g., a glove box) if possible. 3. Dry the compound under vacuum before use, provided it is thermally stable.
Inconsistent Experimental Results Degradation of Stock Solutions: If stock solutions are stored for extended periods, the compound may be degrading in the solvent.1. Prepare fresh solutions before each experiment. 2. If solutions must be stored, conduct a stability study to determine the acceptable storage duration and conditions (e.g., refrigerated, frozen, protected from light). 3. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize with 0.1 N HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in methanol and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a sample of the solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]

    • Dissolve the stressed solid in methanol and dilute for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

    • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products.

Parameter Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30°C
Injection Volume 10 µL

Data Presentation

The results from the forced degradation study should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation of Parent Compound Number of Degradation Products Retention Time(s) of Major Degradants (min)
0.1 N HCl, 60°C, 24h 15.2%28.5, 12.1
0.1 N NaOH, RT, 8h 25.8%19.3
3% H₂O₂, RT, 24h 18.5%310.2, 11.5, 14.8
Heat (70°C), 48h 5.1%113.4
Photolysis (ICH Q1B) 22.3%216.2, 17.0

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Visualizations

Hypothesized Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on its chemical structure and common degradation reactions of related compounds.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product 2-Amino-3-(2-amino-5-chlorophenylamino)acrylic acid (Ring Opening) parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product 6-Chloroquinoxaline-2,3(1H,4H)-dione parent->oxidation_product [O] n_oxide This compound-4-oxide parent->n_oxide [O] photo_dimer Photodimer parent->photo_dimer StabilityWorkflow start Start: Receive Compound protocol Develop Stability Protocol start->protocol stress Perform Forced Degradation Study protocol->stress storage Place Samples in Stability Chambers protocol->storage hplc Develop & Validate Stability-Indicating HPLC Method stress->hplc analyze Analyze Samples by HPLC hplc->analyze pull Pull Samples at Time Points storage->pull pull->analyze analyze->pull Next Time Point report Generate Stability Report analyze->report end End report->end TroubleshootingLogic start Impurity Detected in This compound Sample check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage improper_storage Improper Storage? check_storage->improper_storage correct_storage Correct Storage Conditions and Re-test improper_storage->correct_storage Yes check_handling Review Handling Procedures (e.g., solution stability) improper_storage->check_handling No end Problem Resolved / Impurity Identified correct_storage->end improper_handling Improper Handling? check_handling->improper_handling correct_handling Revise Handling Procedures (e.g., use fresh solutions) improper_handling->correct_handling Yes forced_degradation Conduct Forced Degradation to Identify Impurity improper_handling->forced_degradation No correct_handling->end forced_degradation->end

References

troubleshooting low yields in Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this versatile reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis and its key components?

The Friedländer synthesis is a classic condensation reaction used to synthesize quinoline derivatives.[1][2] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a carbon adjacent to a carbonyl group), which acts as a nucleophile.[1][3][4] The reaction is typically catalyzed by an acid or a base, leading to the formation of the quinoline ring system through a cyclodehydration process.[1][5][6]

Q2: My reaction is resulting in a very low yield or no product at all. What are the most common causes?

Several factors can contribute to low yields in the Friedländer synthesis. The most common issues include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical and depends heavily on the specific substrates being used.[1][7]

  • Suboptimal Reaction Temperature: The reaction often requires heating, but temperatures that are too high can cause decomposition of reactants or products, while temperatures that are too low will result in a sluggish or incomplete reaction.[1][8]

  • Poor Substrate Reactivity: The electronic properties and steric bulk of the substituents on the starting materials can significantly impact the reaction rate.[1] Electron-withdrawing groups, for instance, can deactivate the substrates.[8]

  • Competing Side Reactions: The most prevalent side reaction, particularly under basic conditions, is the self-condensation (an aldol reaction) of the methylene-containing reactant.[1][7]

  • Incorrect Solvent: The polarity and boiling point of the solvent can affect reactant solubility and the overall reaction rate.[1]

Below is a troubleshooting workflow to diagnose potential issues.

G start Low Yield or No Product cause1 Check Starting Materials (Purity, Stoichiometry) start->cause1 First Step cause2 Review Reaction Conditions start->cause2 cause3 Investigate Catalyst start->cause3 cause4 Side Reactions Suspected? start->cause4 sol1 Purify/Dry Reagents Verify Stoichiometry cause1->sol1 sol2a Optimize Temperature (Increase/Decrease Incrementally) cause2->sol2a sol2b Screen Solvents (e.g., EtOH, Toluene, DMF, Solvent-free) cause2->sol2b sol3 Screen Catalysts (Acid, Base, Lewis Acid) cause3->sol3 sol4 Switch Catalyst Type (e.g., Base to Acid) Slowly Add Ketone cause4->sol4 end_node Improved Yield sol1->end_node sol2a->end_node sol2b->end_node sol3->end_node sol4->end_node

Caption: A general troubleshooting workflow for addressing low yields.

Q3: How do I select the appropriate catalyst and optimize reaction conditions?

Catalyst selection is substrate-dependent. A good starting point is to screen different types of catalysts and vary the temperature.

  • Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids like zinc chloride (ZnCl₂), are commonly used.[1][2] Acidic catalysts are often effective at minimizing the self-condensation of ketone reactants.[7]

  • Base Catalysts: Bases such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) are also frequently employed, particularly for more reactive substrates.[1]

  • Modern Catalysts: For difficult substrates or to achieve milder reaction conditions, consider modern catalytic systems. These include ionic liquids, nanocatalysts, and various metal triflates like Yb(OTf)₃ or Nd(NO₃)₃·6H₂O, which can be effective even at room temperature.[9][10][11]

The following table summarizes the effect of different catalysts and conditions on yield for the synthesis of 2-phenyl-4-methylquinoline from 2-aminobenzophenone and acetone.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
KOHEthanolReflux875[1]
p-TsOHTolueneReflux685[2]
ZnCl₂Neat120488[1]
Iodine (10)Neat100292[4][12]
Nd(NO₃)₃·6H₂O (10)EthanolRoom Temp594[11]

Q4: I am observing significant side product formation. What is happening and how can I prevent it?

The most common side reaction is the aldol self-condensation of the ketone, especially when using basic catalysts.[1][7] This depletes one of the reactants and reduces the overall yield of the desired quinoline.

Strategies to Minimize Side Reactions:

  • Switch to an Acid Catalyst: Acidic conditions generally do not favor ketone self-condensation to the same extent as basic conditions.[7]

  • Slow Addition: Try slowly adding the ketone reactant to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular self-condensation reaction.[7]

  • Use a Milder Catalyst: Highly reactive catalysts and harsh conditions can promote side reactions. Using a milder system, such as certain Lewis acids or organocatalysts, may provide better selectivity.[3]

The diagram below illustrates the main reaction pathway versus the competing aldol side reaction.

G sub_A 2-Aminoaryl Ketone path_main Desired Friedländer Condensation sub_A->path_main sub_B α-Methylene Ketone sub_B->path_main path_side Competing Aldol Self-Condensation sub_B->path_side prod_quinoline Quinoline Product path_main->prod_quinoline High Yield prod_aldol Aldol Byproduct path_side->prod_aldol Low Yield

Caption: Competing pathways in the Friedländer synthesis.

Q5: Can this reaction be performed under milder or "greener" conditions?

Yes, significant progress has been made to develop more environmentally friendly protocols.

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves yields.[8][13]

  • Solvent-Free Conditions: Many modern catalytic systems, such as those using p-TsOH or iodine, work efficiently without a solvent, reducing chemical waste.[3][4]

  • Aqueous Media: Some protocols have been developed using water as the solvent, which is a green and cost-effective alternative.[14] One study demonstrated that the reaction can proceed in water at 70°C without any catalyst, achieving high yields.[14]

Key Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Synthesis (p-TsOH)

This protocol describes a general procedure for the synthesis of a substituted quinoline using p-toluenesulfonic acid as the catalyst.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

Methodology:

  • Setup: To the round-bottom flask, add the 2-aminoaryl ketone, the active methylene compound, p-TsOH·H₂O, and toluene.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid, followed by a wash with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure quinoline product.[7]

Protocol 2: Modern Lewis Acid-Catalyzed Synthesis at Room Temperature

This protocol utilizes a milder Lewis acid catalyst that allows the reaction to proceed efficiently without heating.[11]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O] (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask with a magnetic stir bar

Methodology:

  • Setup: In the round-bottom flask, dissolve the 2-aminoaryl ketone and the active methylene compound in ethanol.

  • Catalyst Addition: Add the Nd(NO₃)₃·6H₂O catalyst to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).[11]

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water to remove the catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Scaling Up the Production of 6-Chloro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 6-Chloro-2(1H)-quinoxalinone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Common causes and potential solutions include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] For instance, a patented process specifies a reduction temperature of 30°C for 2 hours to achieve a high yield.[2]

    • Solution: Conduct small-scale trial reactions to determine the optimal parameters before proceeding with a large-scale synthesis.[1] Ensure that the temperature and reaction time are precisely controlled.

  • Purity of Reagents and Solvents: Impurities in starting materials, such as 4-chloro-2-nitroaniline or chloroacetyl chloride, can lead to side reactions and the formation of byproducts.[1]

    • Solution: Use reagents and solvents of appropriate purity. If necessary, purify the starting materials before use.[3]

  • Atmospheric Moisture and Oxygen: Certain steps in the synthesis may be sensitive to air and moisture.[1]

    • Solution: If any reaction step is identified as air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]

  • Inefficient Mixing: In heterogeneous reactions, particularly at a larger scale, inefficient stirring can result in poor reaction rates and lower yields.[1]

    • Solution: Ensure that the stirring rate is adequate for the scale and viscosity of the reaction mixture to maintain homogeneity.[1]

  • Product Decomposition: The desired product, this compound, might be unstable under the reaction or workup conditions.[1]

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS to check for any product degradation over time.[1]

  • Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, filtration, washing, or recrystallization.[3][4]

    • Solution: Optimize the workup and purification procedures. For instance, check the aqueous layer for product solubility and ensure that filtration media are thoroughly washed with an appropriate solvent.[4]

Question: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?

Answer:

Byproduct formation is a common challenge when scaling up chemical syntheses. In the case of this compound, particularly when using the chloroacetyl chloride method, a common side reaction is the elimination of the α-chloro group during catalytic hydrogenation.[5]

  • Dechlorinated Byproduct: The formation of the corresponding quinoxalinone without the 6-chloro substituent is a known issue.[5]

    • Solution: Optimize the reduction conditions to avoid this side reaction.[5] Alternative reduction methods that are milder or more selective can be explored. One patented process utilizes Raney nickel as a catalyst and hydrazine hydrate as the reducing agent in a mixed solvent system of ethanol and water to achieve a high yield of the desired product.[2]

  • Other Impurities: Impurities from starting materials or side reactions during the cyclization step can also contaminate the final product.

    • Solution: Ensure high purity of starting materials.[1][3] Monitor the reaction closely to prevent over-reaction or decomposition. Develop a robust purification protocol, such as recrystallization from a suitable solvent system, to effectively remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The chloroacetyl chloride method is a standard route for the synthesis of this compound.[5] This process typically involves the treatment of 4-chloro-2-nitrophenylamine with chloroacetyl chloride, followed by reduction of the nitro group and subsequent cyclization.[5] Another established method involves the cyclocondensation of an appropriately substituted o-phenylenediamine with a glyoxylic acid derivative.[6]

Q2: Are there any specific safety precautions I should take when scaling up the production?

Yes, scaling up production requires careful consideration of safety.

  • Reagent Handling: Chloroacetyl chloride and other reagents may be corrosive and toxic. Ensure proper personal protective equipment (PPE) is used, and handle these chemicals in a well-ventilated area or a fume hood.

  • Exothermic Reactions: Some reaction steps, such as nitration or reduction, can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, which can lead to heat accumulation. Implement appropriate cooling and monitoring to control the reaction temperature.

  • Waste Disposal: Develop a plan for the safe disposal of chemical waste generated during the synthesis and purification processes.

Q3: How can I effectively monitor the progress of the reaction on a large scale?

On a large scale, it is crucial to have reliable in-process controls.

  • Chromatography: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative data on reaction conversion and purity.

  • Spectroscopy: For some reactions, spectroscopic techniques like infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks.

Q4: What are the recommended purification methods for large-scale production of this compound?

For large-scale purification, methods that are both effective and economical are preferred.

  • Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical for obtaining high purity and yield.

  • Washing/Trituration: Washing the crude product with appropriate solvents can help remove unreacted starting materials and soluble impurities.[3]

Quantitative Data Summary

The following table summarizes quantitative data found in the literature for the synthesis of this compound and related derivatives.

ParameterValueScaleSource
Yield > 83% (total yield)Not specified[2]
Reduction Temperature 30 °CNot specified[2]
Reduction Time 2 hoursNot specified[2]
Catalyst for Reduction Raney NickelNot specified[2]
Reducing Agent Hydrazine HydrateNot specified[2]
Solvent for Reduction Ethanol/Water mixed solventNot specified[2]

Experimental Protocols

Synthesis of this compound via the Chloroacetyl Chloride Method

This protocol is a representative procedure based on established synthetic routes.[5][7] Researchers should optimize the conditions for their specific scale and equipment.

Step 1: Acylation of 4-chloro-2-nitroaniline

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-chloro-2-nitroaniline in an appropriate solvent such as toluene.

  • Slowly add chloroacetyl chloride to the solution while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction by carefully adding water.

  • Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-chloro-2-nitrophenyl)-2-chloroacetamide.

Step 2: Reduction of the Nitro Group and Cyclization

  • Dissolve the crude N-(4-chloro-2-nitrophenyl)-2-chloroacetamide in a suitable solvent system, such as an ethanol/water mixture.[2]

  • Add a catalyst, for example, Raney nickel, to the solution.[2]

  • Carefully add a reducing agent, such as hydrazine hydrate, at a controlled rate to maintain the desired reaction temperature (e.g., 30°C).[2]

  • Stir the reaction mixture for the recommended time (e.g., 2 hours) until the reduction and cyclization are complete (monitor by TLC or HPLC).[2]

  • Upon completion, filter off the catalyst.

  • Adjust the pH of the filtrate to precipitate the crude this compound.

  • Collect the solid product by filtration and wash with water.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain pure this compound.

  • Dry the purified product under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Purification start 4-chloro-2-nitroaniline + Chloroacetyl Chloride reaction1 Acylation Reaction (Toluene, 0-5°C -> RT) start->reaction1 workup1 Workup: Aqueous Quench, Extraction, Washing reaction1->workup1 ts1 Troubleshooting: - Incomplete reaction - Side products reaction1->ts1 intermediate Crude N-(4-chloro-2-nitrophenyl) -2-chloroacetamide workup1->intermediate reaction2 Reduction & Cyclization (Raney Ni, Hydrazine Hydrate, Ethanol/Water, 30°C) intermediate->reaction2 workup2 Filtration & pH Adjustment reaction2->workup2 ts2 Troubleshooting: - Dechlorination - Low yield reaction2->ts2 crude_product Crude this compound workup2->crude_product purification Recrystallization (e.g., Ethanol) crude_product->purification final_product Pure this compound purification->final_product ts3 Troubleshooting: - Low purity - Poor recovery purification->ts3

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent & Solvent Purity start->check_purity check_atmosphere Ensure Inert Atmosphere (if required) start->check_atmosphere check_workup Review Workup & Purification Procedure start->check_workup conditions_ok Conditions OK check_conditions->conditions_ok conditions_nok Conditions Not Optimal check_conditions->conditions_nok purity_ok Purity OK check_purity->purity_ok purity_nok Impure check_purity->purity_nok atmosphere_ok Atmosphere OK check_atmosphere->atmosphere_ok atmosphere_nok Inadequate check_atmosphere->atmosphere_nok workup_ok Workup OK check_workup->workup_ok workup_nok Losses Detected check_workup->workup_nok action_conditions Systematically Optimize Reaction Parameters conditions_nok->action_conditions action_purity Purify Reagents/ Use Dry Solvents purity_nok->action_purity action_atmosphere Improve Inert Atmosphere Technique atmosphere_nok->action_atmosphere action_workup Modify Extraction/ Purification Method workup_nok->action_workup

Caption: Troubleshooting logic for low reaction yield in chemical synthesis.

References

addressing poor regioselectivity in Conrad-Limpach-Knorr synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor regioselectivity in the Conrad-Limpach-Knorr synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What is the Conrad-Limpach-Knorr synthesis?

The Conrad-Limpach-Knorr synthesis is a method for producing substituted quinolines from the condensation of anilines with β-ketoesters.[1][2][3] The reaction can yield two main regioisomers: 4-hydroxyquinolines (from the Conrad-Limpach pathway) and 2-hydroxyquinolines (from the Knorr pathway).[1][4][5]

Q2: What causes the formation of different isomers (poor regioselectivity)?

The primary factor influencing regioselectivity is the initial reaction temperature.[6][7] The aniline can attack either the keto group or the ester group of the β-ketoester.[2]

  • Kinetic Control (Lower Temperatures): At lower temperatures (typically room temperature), the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group. This leads to the formation of a β-aminoacrylate intermediate, which then cyclizes to the desired 4-hydroxyquinoline (Conrad-Limpach product).[2][6][8]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures (e.g., 140°C), the reaction is under thermodynamic control.[2][6] The aniline attacks the ester group to form a more stable β-ketoanilide intermediate, which subsequently cyclizes to the 2-hydroxyquinoline (Knorr product).[2]

Q3: How can I favor the formation of the 4-hydroxyquinoline isomer?

To selectively synthesize the 4-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be carried out at a lower temperature to form the kinetic product. The subsequent cyclization of the resulting β-aminoacrylate intermediate will still require high temperatures (around 250°C), but the regiochemistry is determined in the initial step.[2][9]

Q4: What is the role of the solvent in this synthesis?

The solvent plays a crucial role in the high-temperature cyclization step for forming 4-hydroxyquinolines.[2] High-boiling, inert solvents are used to achieve the necessary temperature for the intramolecular cyclization. The choice of solvent can significantly impact the reaction yield.[2][4] Traditionally used solvents include mineral oil, diphenyl ether, and Dowtherm A.[4]

Troubleshooting Guide: Poor Regioselectivity

This guide will help you troubleshoot experiments where a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline is obtained.

Issue Potential Cause Recommended Solution
High proportion of 2-hydroxyquinoline isomer The initial condensation temperature was too high, favoring the thermodynamic Knorr product.Maintain a low temperature (e.g., room temperature) during the initial reaction of the aniline and β-ketoester to ensure the formation of the β-aminoacrylate intermediate.
Low yield of 4-hydroxyquinoline The cyclization temperature was not high enough, or the solvent is not suitable.Use a high-boiling point solvent (ideally >250°C) for the cyclization step. Refer to the solvent data table below for options. Ensure the reaction reaches the required temperature for a sufficient duration.[2][4]
Reaction stalls after intermediate formation Incomplete cyclization of the β-aminoacrylate intermediate.Confirm the cyclization temperature is being reached and maintained. Consider using a solvent with a higher boiling point.

Data Presentation

Table 1: Effect of Solvent on the Yield of 4-Hydroxy-2-methyl-6-nitroquinoline [4]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21241
Propyl benzoate23155
Isobutyl benzoate24366
1,2,4-Trichlorobenzene21460
2-Nitrotoluene22261
2,6-di-tert-Butylphenol25365
Dowtherm A25765

Data adapted from a study on the Conrad-Limpach synthesis of 4-hydroxy-2-methyl-6-nitroquinoline.[4]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Hydroxyquinoline (Conrad-Limpach Pathway)

This one-pot protocol is adapted for the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline.[4]

Materials:

  • 4-nitroaniline

  • Ethyl 3-ethoxybut-2-enoate

  • High-boiling solvent (e.g., isobutyl benzoate, see Table 1)

  • Concentrated sulfuric acid

  • Toluene

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 4-nitroaniline, ethyl 3-ethoxybut-2-enoate (2.5 equivalents), and the chosen high-boiling solvent.

  • Catalyst Addition: Add 2 drops of concentrated sulfuric acid to the stirred mixture.

  • Reaction: Heat the mixture to reflux. The ethanol produced during the reaction should be removed by distillation. The product will precipitate out of the solution during reflux.

  • Workup: After the reaction is complete (typically 35-60 minutes, depending on the solvent), cool the mixture to room temperature.

  • Isolation: Collect the precipitated product by filtration, wash with toluene and hexanes, and dry under vacuum.

Protocol 2: Synthesis of 2-Hydroxyquinoline (Knorr Pathway)

This protocol is for the synthesis of 4-substituted 2-quinolones from a β-ketoanilide intermediate.[1]

Materials:

  • β-ketoanilide

  • Polyphosphoric acid (PPA)

Procedure:

  • Reagent Preparation: Place the desired β-ketoanilide in a glass vial.

  • Reaction Setup: Add polyphosphoric acid to the vial.

  • Cyclization: Heat the mixture to 80°C with vigorous stirring until it becomes homogeneous (approximately 15-20 minutes).

  • Reaction Progression: Maintain the temperature at 80°C for an additional 90 minutes to complete the cyclization.

Visualizations

Conrad_Limpach_Knorr_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_cyclization Cyclization cluster_products Products Aniline Aniline LowTemp Low Temp (Kinetic Control) Aniline->LowTemp HighTemp High Temp (Thermodynamic Control) Aniline->HighTemp Ketoester β-Ketoester Ketoester->LowTemp Ketoester->HighTemp Aminoacrylate β-Aminoacrylate LowTemp->Aminoacrylate Attack at Keto Group Ketoanilide β-Ketoanilide HighTemp->Ketoanilide Attack at Ester Group Cyclization1 High Temp Cyclization (~250°C) Aminoacrylate->Cyclization1 Cyclization2 Acid-Catalyzed Cyclization Ketoanilide->Cyclization2 Product4OH 4-Hydroxyquinoline (Conrad-Limpach Product) Cyclization1->Product4OH Product2OH 2-Hydroxyquinoline (Knorr Product) Cyclization2->Product2OH

Caption: Regioselectivity in Conrad-Limpach-Knorr Synthesis.

Experimental_Workflow cluster_start Start cluster_conrad Conrad-Limpach Pathway (4-Hydroxyquinoline) cluster_knorr Knorr Pathway (2-Hydroxyquinoline) start_node Choose Synthesis Pathway CL1 Condensation of Aniline and β-Ketoester at Low Temp start_node->CL1 Desired Product: 4-OH Isomer K1 Condensation of Aniline and β-Ketoester at High Temp start_node->K1 Desired Product: 2-OH Isomer CL2 Formation of β-Aminoacrylate CL1->CL2 CL3 High-Temperature Cyclization in High-Boiling Solvent CL2->CL3 CL_Product Isolate 4-Hydroxyquinoline CL3->CL_Product K2 Formation of β-Ketoanilide K1->K2 K3 Acid-Catalyzed Cyclization K2->K3 K_Product Isolate 2-Hydroxyquinoline K3->K_Product

Caption: Experimental workflow for selective quinoline synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 6-Chloro- and 6-Fluoro-Quinoxalinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following table summarizes the quantitative biological activity data found for derivatives of 6-Chloro-quinoxalinone and 6-Fluoro-quinoxalinone. It is important to note that the biological activities and the experimental assays are different, and therefore, the IC50 values are not directly comparable for potency.

Compound ClassDerivativeBiological ActivityAssayTarget Organism/Cell LineIC50 Value
6-Chloro-quinoxalinone 6-Chloro-quinoxalineAcetylcholinesterase InhibitionEllman's MethodHuman Recombinant AChE23.87 µM[1]
6-Fluoro-quinoxalinone 3-Trifluoromethyl-6,7-difluoro-quinoxalinoneCytotoxicityNot SpecifiedTrypanosoma cruzi0.4 µM[2]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the method used to determine the acetylcholinesterase inhibitory activity of quinoxaline derivatives.[1]

Principle: The assay measures the activity of acetylcholinesterase (AChE) by quantifying the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobis-nitrobenzoic acid (DTNB) with thiocholine. Thiocholine is a product of the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE. The resulting yellow-colored TNB is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this reaction.

Materials and Reagents:

  • Human Recombinant Acetylcholinesterase (AChE)

  • 6-Chloro-quinoxaline (Test Compound)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (pH 8.0)

  • Tacrine or Galanthamine (Positive Control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive control by serial dilution in phosphate buffer.

    • Prepare solutions of ATCI and DTNB in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add:

      • Phosphate buffer

      • AChE enzyme solution

      • Test compound solution at various concentrations.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (ATCI) and DTNB solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings at regular intervals (e.g., every minute) for a defined period.

  • Data Analysis:

    • Calculate the percentage of inhibition of AChE activity for each concentration of the test compound compared to the control (enzyme activity without inhibitor).

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

Cholinergic Synapse and Acetylcholinesterase Inhibition

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and how its inhibition by compounds like 6-Chloro-quinoxalinone can lead to an increase in the neurotransmitter acetylcholine.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Synapse->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation Inhibitor 6-Chloro-quinoxalinone (Inhibitor) Inhibitor->AChE Inhibition

Caption: Cholinergic synapse and the inhibitory action of 6-Chloro-quinoxalinone on AChE.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the acetylcholinesterase inhibitory activity of a test compound using Ellman's method.

AChE_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: - Buffer - AChE Enzyme - Test Compound/Control Start->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Reaction_Initiation Add Substrate (ATCI) and DTNB Incubation->Reaction_Initiation Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Measurement->Data_Analysis End End: Results Data_Analysis->End

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

References

Comparative Analysis of the Anti-Proliferative Effects of 6-Chloro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Chloro-2(1H)-quinoxalinone and Alternative Anti-Proliferative Agents with Supporting Experimental Data.

The quest for novel and effective anti-proliferative agents is a cornerstone of oncological research. Among the myriad of heterocyclic compounds investigated, the quinoxalinone scaffold has emerged as a promising pharmacophore. This guide provides a detailed validation of the anti-proliferative effects of a specific derivative, this compound, and compares its performance with established anti-cancer drugs, doxorubicin and sorafenib. This objective analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of the pertinent signaling pathways.

Quantitative Analysis of Anti-Proliferative Activity

While direct comparative studies detailing the IC50 values of this compound against a wide panel of cancer cell lines are limited in the currently available literature, the anti-proliferative potential of the broader quinoxalin-2(1H)-one class of compounds is well-documented. Many derivatives have shown significant cytotoxic activity against various cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth and proliferation.

For the purpose of this comparative guide, we will present the anti-proliferative data for highly relevant and structurally related quinoxalin-2(1H)-one derivatives that have been evaluated against common cancer cell lines. This will be juxtaposed with the known efficacy of the standard chemotherapeutic agent doxorubicin and the targeted therapy drug sorafenib, providing a valuable benchmark for assessing the potential of the quinoxalinone scaffold.

Numerous studies have demonstrated that quinoxalinone derivatives often exert their anti-cancer effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1] Inhibition of VEGFR-2 is a critical strategy in cancer therapy as it plays a pivotal role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Below is a summary of the IC50 values for representative quinoxalin-2(1H)-one derivatives, doxorubicin, and sorafenib against three common human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma).

Compound/DrugTarget/Mechanism of ActionMCF-7 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)Reference
Quinoxalinone Derivative 15 VEGFR-2 Inhibitor2.205.305.50[1]
Quinoxalinone Derivative 17b VEGFR-2 InhibitorN/AN/AN/A[1]
Doxorubicin DNA Intercalation, Topoisomerase II Inhibition~0.65 - 2.50~1.95 - 12.18~0.34 - 1.10[2]
Sorafenib Multi-kinase Inhibitor (including VEGFR-2)~4.45 - 9.76~6.0 - 13.19~10.0 - 50.0[3]

Note: IC50 values can vary between studies due to different experimental conditions. The values presented here are a representative range from the cited literature.

Experimental Protocols

The determination of the anti-proliferative effects and the half-maximal inhibitory concentration (IC50) of a compound is a critical step in drug discovery. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

MTT Assay for Cell Viability

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[4]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound (this compound or alternatives)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment and recovery.[4]

  • Compound Treatment: The test compound is serially diluted to various concentrations in the complete culture medium. The medium from the cell plates is replaced with the medium containing the different concentrations of the test compound. A control group of cells is treated with medium containing the vehicle (e.g., DMSO) at the same concentration as the highest concentration of the test compound.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect on cell proliferation.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[4]

  • Solubilization of Formazan: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or 690 nm is often used to subtract the background absorbance.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Quinoxalinone derivatives frequently target the VEGFR-2 signaling cascade, a critical pathway for angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a series of intracellular events that promote cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes AKT Akt PI3K->AKT Activates Survival Cell Survival AKT->Survival Promotes Quinoxalinone This compound (and derivatives) Quinoxalinone->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of quinoxalinone derivatives.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value of a compound involves a systematic workflow, from cell culture preparation to data analysis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, HepG2, HCT-116) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding incubation1 24h Incubation (Attachment) seeding->incubation1 treatment Compound Treatment (Serial Dilutions) incubation1->treatment incubation2 24-72h Incubation (Drug Exposure) treatment->incubation2 mtt_assay MTT Assay incubation2->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance analysis Data Analysis (% Viability vs. Log[Conc]) absorbance->analysis ic50 IC50 Determination analysis->ic50 end End ic50->end

Caption: Experimental workflow for determining the IC50 value of an anti-proliferative compound.

References

A Comparative Guide to the Synthesis of Quinoxalinones: An Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

Quinoxalinones are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules with applications in medicinal chemistry and materials science.[1][2] Their synthesis has been a subject of extensive research, leading to the development of a diverse array of synthetic methodologies. This guide provides a comparative analysis of the most prominent synthetic routes to quinoxalinones, with a focus on classical condensation reactions, microwave-assisted synthesis, and metal-catalyzed approaches. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview to aid in the selection of the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of quinoxalinones predominantly involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[2][3] Variations in catalysts, reaction conditions, and energy sources have led to the evolution of several distinct and advantageous synthetic strategies.

Classical Condensation Reactions

The traditional synthesis of quinoxalinones relies on the condensation of o-phenylenediamines with α-keto acids or their esters, often under acidic or basic catalysis with thermal heating.[4] While this method is well-established and versatile, it can be associated with drawbacks such as long reaction times, harsh conditions, and the use of hazardous solvents.[5]

Microwave-Assisted Synthesis

To address the limitations of classical methods, microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of quinoxalinones.[5][6][7] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases leads to higher yields and cleaner product profiles.[8][9] These methods are also aligned with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions or the use of environmentally benign solvents.[6][7][10]

Metal-Catalyzed Synthesis

The use of transition metal catalysts has opened new avenues for the synthesis of quinoxalinones under milder conditions with enhanced efficiency and selectivity.[11][12] Various metals, including copper, iron, nickel, and palladium, have been employed to catalyze the formation of the quinoxalinone scaffold through different mechanistic pathways, such as oxidative cyclization and dehydrogenative coupling.[13][14][15] These methods often exhibit broad substrate scope and functional group tolerance.[16]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for different synthetic routes to quinoxalinones, providing a basis for objective comparison.

Synthetic RouteStarting MaterialsCatalyst/ReagentsSolventTimeTemp. (°C)Yield (%)Reference
Classical Condensation o-phenylenediamine, α-keto acidAcetic AcidEthanol2-12 hReflux34-85[17]
Microwave-Assisted o-phenylenediamine, glyoxalNoneNone60 s160 WHigh[6][7]
Microwave-Assisted 1,2-diamines, 1,2-dicarbonylsIodine (5 mol%)Ethanol/Water (1:1)1-3 min5085-95[5]
Metal-Catalyzed (Fe) 2-nitroanilines, vicinal diolsKnölker complex, Me3NOToluene12 h11049-98[15]
Metal-Catalyzed (Ni) 1,2-diamines, α-dicarbonylsNiBr2/1,10-phenanthrolineMethanol12 h80Good[14]
Green Synthesis (CuO NPs) o-phenylenediamine, 1,2-dicarbonylCuO NanoparticlesEthanol30-45 minRefluxHigh[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

General Procedure for Microwave-Induced Iodine-Catalyzed Synthesis of Quinoxalines

A mixture of the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) is dissolved in a 1:1 mixture of ethanol and water (1 mL). A catalytic amount of iodine (5 mol%) is added to the solution. The reaction mixture is then subjected to microwave irradiation at 50 °C and a power level of 300 W. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with dichloromethane (10 mL) and washed successively with a 5% sodium thiosulfate solution (2 mL) and brine (2 mL). The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified as necessary.[5]

General Procedure for Microwave-Assisted Synthesis of Quinoxaline

In a glass beaker, a mixture of o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) is placed. The beaker is covered with a watch glass and irradiated in a microwave oven for 60 seconds at 160 watts. After the reaction is complete, the beaker is cooled, and the resulting product is purified by distillation.[6]

Iron-Catalyzed One-Pot Synthesis of Quinoxalines

To a screw-capped vial are added 2-nitroaniline (0.5 mmol), vicinal diol (0.6 mmol), the tricarbonyl (η4-cyclopentadienone) iron complex (Knölker complex, 5 mol%), and trimethylamine N-oxide (1.0 mmol). The vial is sealed, and toluene (2 mL) is added. The reaction mixture is then stirred at 110 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired quinoxaline product.[15]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to quinoxalinones.

classical_condensation start o-Phenylenediamine + α-Keto Acid process Condensation (Acid/Base Catalyst, Heat) start->process intermediate Cyclized Intermediate process->intermediate product Quinoxalinone intermediate->product

Caption: Classical condensation pathway to quinoxalinones.

microwave_synthesis start 1,2-Diamine + 1,2-Dicarbonyl process Microwave Irradiation (Catalyst, Solvent/Solvent-free) start->process product Quinoxalinone process->product

Caption: Microwave-assisted synthesis of quinoxalinones.

metal_catalyzed_synthesis start Starting Materials (e.g., 2-Nitroaniline + Diol) process Transition Metal Catalyst (e.g., Fe, Ni, Cu) + Additives start->process intermediate In situ generated o-phenylenediamine and α-dicarbonyl process->intermediate cyclization Cyclocondensation intermediate->cyclization product Quinoxalinone cyclization->product

Caption: General scheme for metal-catalyzed quinoxalinone synthesis.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Quinoxalinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Modifications at various positions of the quinoxaline ring system have been extensively explored to develop novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-substituted quinoxalinones, focusing on how different substituents at this position influence their biological activities. The information is compiled from various studies and presented with supporting experimental data and methodologies.

Comparative Analysis of Biological Activities

The biological activity of 6-substituted quinoxalinones is significantly influenced by the nature of the substituent at the 6-position. Electron-donating and electron-withdrawing groups, as well as larger aromatic moieties, have been shown to modulate the potency and selectivity of these compounds for various biological targets.

Acetylcholinesterase (AChE) Inhibitory Activity

Quinoxaline derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. The substitution pattern at the 6-position plays a crucial role in determining the inhibitory potency.

A study on quinoxaline-based AChE inhibitors revealed that the introduction of an electron-donating group at the 6-position is favorable for activity, while electron-withdrawing groups tend to diminish it.[3] The 6-amino group, in particular, has been shown to be a key contributor to high potency.

Table 1: SAR of 6-Substituted Quinoxalines as Acetylcholinesterase Inhibitors

Compound ID6-Position SubstituentIC50 (µM)Reference
3a -H13.22[3]
4a -Cl23.87[3]
5a -NO221.31[3]
6a -NH20.74[3]
6c 2,3-dimethyl, 6-NH20.077[3]

IC50 values represent the concentration of the compound required to inhibit 50% of AChE activity.

From the data, it is evident that the unsubstituted quinoxaline (3a) has moderate activity. The introduction of electron-withdrawing groups like chloro (4a) and nitro (5a) at the 6-position leads to a decrease in activity.[3] In stark contrast, the presence of an electron-donating amino group (6a) significantly enhances the inhibitory potency.[3] Further substitution with dimethyl groups at the 2 and 3-positions in conjunction with a 6-amino group (6c) results in a highly potent AChE inhibitor, even more potent than the reference drugs tacrine and galanthamine.[3]

Antiproliferative Activity

The quinoxaline core is also a feature in many compounds with antiproliferative activity against various cancer cell lines.[1][2][4] SAR studies have indicated that the nature of the substituent at the 6-position is a key determinant of their anticancer potential.

In a study focused on 2,3-substituted quinoxalin-6-amine analogs, various functional groups were introduced at the 6-amino position to explore their impact on growth inhibitory activity.[1] It was observed that sulfonamide substitution at the 6-position was not favorable for antiproliferative activity.[1] In contrast, urea and thiourea derivatives at this position showed promising results, particularly when combined with furan substitutions at the 2 and 3-positions.[1]

Table 2: Qualitative SAR of 6-Substituted Quinoxalin-6-amines as Antiproliferative Agents

Compound Series6-Position Functional GroupGeneral Observation on ActivityReference
5 Acetyl, Phenylurea, TolylsulfonamideSulfonamide substitution is not suitable for growth inhibitory activity.[1]
6 Thiourea, UreaFuran-containing compounds were generally active. Substitution on the phenyl ring of thioureas influences activity.[1]

These findings suggest that the steric and electronic properties of the substituent at the 6-position are critical for the antiproliferative effects of these quinoxaline derivatives.

Serotonin Receptor (5-HT3A) Affinity

Quinoxaline derivatives have also been explored as ligands for serotonin receptors. A study on quinoxaline-based 5-HT3A receptor ligands showed that substitution at the 6-position with a chlorine atom leads to a significant decrease in binding affinity.[5]

Table 3: Impact of 6-Chloro Substitution on 5-HT3A Receptor Affinity

Compound ID6-Position SubstituentpKiReference
24 -H8.21[5]
23 -Cl~7.21 (10-fold drop in affinity)[5]

pKi is the negative logarithm of the inhibition constant (Ki) and is proportional to the binding affinity.

This indicates that for 5-HT3A receptor binding, the 6-position is sensitive to substitution, and the presence of a bulky and electron-withdrawing chlorine atom is detrimental to the affinity.[5]

Experimental Protocols

Acetylcholinesterase Inhibition Assay

The inhibitory activity of the quinoxaline derivatives against AChE is typically determined using a modified Ellman's spectrophotometric method.

Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at a specific wavelength. The rate of this color change is proportional to the enzyme activity.

Procedure:

  • A solution of the test compound at various concentrations is pre-incubated with AChE enzyme in a buffer solution (e.g., phosphate buffer, pH 8.0) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • The substrate, ATCI, and the chromogenic reagent, DTNB, are added to the mixture to initiate the reaction.

  • The absorbance is measured continuously for a defined period (e.g., 5 minutes) at a wavelength of 412 nm using a microplate reader.

  • The rate of the reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiproliferative Growth Inhibition Assay

The antiproliferative activity of the compounds is commonly assessed using a cell viability assay, such as the MTT or SRB assay, against a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.

  • The plates are incubated for a few hours to allow for the formation of formazan crystals.

  • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell growth inhibition is calculated relative to untreated control cells.

  • The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.

Visualizations

Logical Relationship in AChE Inhibitor SAR

SAR_AChE_Inhibitors cluster_substituents Substituent at 6-Position cluster_activity AChE Inhibitory Activity H H (Unsubstituted) Moderate Moderate Activity H->Moderate EWG Electron-Withdrawing Group (-Cl, -NO2) Decreased Decreased Activity EWG->Decreased EDG Electron-Donating Group (-NH2) Increased Increased Activity EDG->Increased

Caption: SAR of 6-substituted quinoxalines on AChE activity.

Experimental Workflow for Antiproliferative Assay

Antiproliferative_Workflow start Start: Seed Cancer Cells in 96-well plates treatment Treat cells with various concentrations of test compounds start->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Solubilize formazan crystals (e.g., with DMSO) formazan_formation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate % inhibition and determine GI50/IC50 absorbance->analysis end End analysis->end

Caption: Workflow of the MTT assay for antiproliferative activity.

References

Comparative Efficacy of 6-Chloro-2(1H)-quinoxalinone and its Derivatives Against Existing Drugs in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. The quinoxalinone scaffold has emerged as a promising pharmacophore due to its diverse biological activities. This guide provides a comparative analysis of the efficacy of 6-Chloro-2(1H)-quinoxalinone and its closely related derivatives against established drugs in the fields of oncology and microbiology. The data presented is compiled from various in vitro studies to offer a quantitative comparison, supplemented by detailed experimental protocols and pathway visualizations.

Anticancer Efficacy: A Comparative Overview

Quinoxalinone derivatives have demonstrated significant potential as anticancer agents, often through mechanisms involving the inhibition of key signaling pathways crucial for tumor growth and survival.[1] This section compares the cytotoxic activity of 6-chloro-quinoxalinone derivatives against various cancer cell lines with the standard chemotherapeutic agent, Doxorubicin.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 6-chloro-quinoxalinone derivatives against different human cancer cell lines. For comparison, the activity of the widely used anticancer drug Doxorubicin is also included. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference DrugCancer Cell LineIC50 (µM)
6-chloro-quinoxalinone derivative 1 (A quinoxalinyl-piperazine)HCT-15 (Colon)0.011 - 0.021DoxorubicinHCT-116 (Colon)~2.5 - 9
6-chloro-quinoxalinone derivative 2 (A quinoxalinyl-piperazine)Various0.011 - 0.021DoxorubicinMCF-7 (Breast)~4.4
6c (2-Chloro-3-(2-(4-chlorobenzylidene)hydrazinyl)quinoxaline)HepG-2 (Liver)1.53DoxorubicinHepG-2 (Liver)Not specified
6c (2-Chloro-3-(2-(4-chlorobenzylidene)hydrazinyl)quinoxaline)HuH-7 (Liver)3.06DoxorubicinHuH-7 (Liver)Not specified
14b (6-chloro-7-(4-methylpiperazin-1-yl)-3-phenylquinoxaline...)MCF-7 (Breast)< 0.5 (hypoxia)DoxorubicinMCF-7 (Breast)Not specified
14b (6-chloro-7-(4-methylpiperazin-1-yl)-3-phenylquinoxaline...)MDA-MB-231 (Breast)< 0.5 (hypoxia)DoxorubicinMDA-MB-231 (Breast)Not specified

Note: The specific structures of "derivative 1" and "derivative 2" are complex and described in the source literature.[2] The data for Doxorubicin is presented as a range from various studies for general comparison.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent like DMSO.

  • Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.

  • The culture medium is removed from the wells and replaced with the medium containing the test compound. A vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

3. MTT Assay and Absorbance Measurement:

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Signaling Pathway Visualization

Many quinoxalinone derivatives exert their anticancer effects by inhibiting protein kinases involved in cancer progression.[5]

anticancer_pathway Quinoxalinone Derivative Quinoxalinone Derivative Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Quinoxalinone Derivative->Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Inhibition Apoptosis Apoptosis Quinoxalinone Derivative->Apoptosis Induction PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Receptor Tyrosine Kinase (e.g., VEGFR, EGFR)->PI3K/AKT/mTOR Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinase (e.g., VEGFR, EGFR)->RAS/RAF/MEK/ERK Pathway Angiogenesis Angiogenesis Receptor Tyrosine Kinase (e.g., VEGFR, EGFR)->Angiogenesis Cell Proliferation Cell Proliferation PI3K/AKT/mTOR Pathway->Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation

Figure 1: Simplified signaling pathway targeted by some anticancer quinoxalinone derivatives.

Antimicrobial Efficacy: A Comparative Overview

Quinoxalinone derivatives have also been investigated for their antibacterial properties. This section provides a comparative look at the antimicrobial activity of 6-chloro-quinoxalinone derivatives against the standard antibiotic, Ciprofloxacin.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 6-chloro-quinoxalinone derivatives against different bacterial strains. The activity of Ciprofloxacin is included for comparison. As with the anticancer data, these values are collated from multiple sources and direct comparison should be approached with caution.

CompoundBacterial StrainMIC (µg/mL)Reference DrugBacterial StrainMIC (µg/mL)
6-chloro-quinoxalinone derivative 3 (A benzimidazole derivative)S. aureus (MSSA)2 - 16CiprofloxacinS. aureus (MSSA)8 - 16
6-chloro-quinoxalinone derivative 3 (A benzimidazole derivative)S. aureus (MRSA)2 - 16CiprofloxacinS. aureus (MRSA)8 - 16
3-{2-[1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinyl}... Gram-Negative BacteriaPotentCiprofloxacinGram-Negative Bacteria0.004 - 4
3-{2-[1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinyl}... Candida albicansPotentCiprofloxacinCandida albicans-

Note: The specific structure of "derivative 3" is described in the source literature.[6] The MIC for the chromene derivative was described as potent without a specific value provided.[7] The data for Ciprofloxacin is a range from various studies.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar medium.

  • Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent.

  • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.

  • A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Stock Compound Stock Serial Dilution Serial Dilution Compound Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

References

In Vivo Anticancer Efficacy of Quinoxalinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxalinone scaffold has emerged as a significant pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities. This guide provides a comparative analysis of the in vivo validation of several quinoxalinone derivatives, offering a valuable resource for researchers in oncology and drug development. We present a synthesis of experimental data, detailed methodologies for key in vivo studies, and visualizations of the crucial signaling pathways implicated in their mechanisms of action.

Comparative In Vivo Efficacy of Quinoxalinone Derivatives

The following table summarizes the in vivo anticancer effects of selected quinoxalinone derivatives from preclinical studies, providing a direct comparison of their efficacy against different tumor models.

Derivative NameAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Key Findings
Compound IV Ehrlich Solid Tumor Model (Mice)Ehrlich Ascites Carcinoma10 mg/kg, intraperitoneally, every other day for 14 days75.3% (Tumor Volume Reduction)68.9% (Tumor Weight Reduction)Significantly reduced tumor volume and weight with minimal toxicity. Outperformed the standard chemotherapeutic agent, Doxorubicin (55.1% tumor volume reduction at 2.5 mg/kg).[1]
PKI-587 Xenograft Model (Nude Mice)Breast Cancer (MDA-MB-361)25 mg/kg, intravenously, once weeklyShrinkage of large tumors (~1,000 mm³) and suppression of tumor regrowth reported.[2][3]Demonstrated significant tumor regression in a model with elevated HER2 and a PIK3CA mutation.[2][3] Efficacy was enhanced in combination with other targeted agents.[2]
MM41 Xenograft Model (Mice)Pancreatic CancerNot specified80% reduction in tumor size at the highest dose over 40 days.Induced complete remission in two mice and halted tumor regrowth in all treated mice.[2]
EAPB0203 Xenograft Model (Athymic Mice)Melanoma (M4Be)5 and 20 mg/kg, intraperitoneallyMore potent than the reference drug fotemustine.Significantly decreased tumor size and increased survival time by up to 4 weeks compared to the control group.[4]

Signaling Pathways and Mechanisms of Action

Quinoxalinone derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways that are dysregulated in cancer.

One of the primary mechanisms is the inhibition of Topoisomerase II , an enzyme critical for DNA replication. By stabilizing the DNA-Topoisomerase II complex, these derivatives induce double-strand breaks in DNA, leading to apoptosis in rapidly dividing cancer cells. "Compound IV" is a notable example of a quinoxalinone derivative that functions as a Topoisomerase II inhibitor.[1][5]

Topoisomerase_II_Inhibition Quinoxalinone Derivative (Compound IV) Quinoxalinone Derivative (Compound IV) Topoisomerase II Topoisomerase II Quinoxalinone Derivative (Compound IV)->Topoisomerase II Inhibits DNA Replication DNA Replication Topoisomerase II->DNA Replication Enables DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis Induces

Topoisomerase II Inhibition by Quinoxalinone Derivatives.

Another critical pathway targeted by quinoxalinone derivatives is the PI3K/mTOR signaling pathway , which is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[3] PKI-587 is a potent dual inhibitor of PI3K and mTOR, effectively blocking downstream signaling and inducing apoptosis in cancer cells with elevated PI3K/mTOR activity.[2][3]

PI3K_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes PKI-587 PKI-587 PKI-587->PI3K Inhibits PKI-587->mTOR Inhibits

Dual Inhibition of PI3K/mTOR Pathway by PKI-587.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for in vivo models used to assess the anticancer effects of quinoxalinone derivatives.

Ehrlich Solid Tumor Model Protocol (for Compound IV)

This model is utilized to evaluate the in vivo anticancer efficacy of compounds against a rapidly growing tumor.

  • Cell Culture and Implantation: Ehrlich ascites carcinoma (EAC) cells are propagated in vivo in Swiss albino mice. For the solid tumor model, 2.5 x 10^6 EAC cells are injected subcutaneously into the right thigh of the experimental animals.[1]

  • Tumor Growth and Grouping: Once the tumors reach a palpable size (approximately 100 mm³), the mice are randomly assigned to different treatment and control groups.[1]

  • Treatment Administration: "Compound IV" (10 mg/kg), a control drug such as Doxorubicin (2.5 mg/kg), or saline (for the control group) are administered intraperitoneally every other day for a period of 14 days.[1]

  • Efficacy Assessment:

    • Tumor volume is measured every two days using calipers, calculated with the formula: (width)² x length / 2.[1]

    • At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.[1]

    • The percentage of tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.[1]

General Human Tumor Xenograft Model Protocol

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.

Xenograft_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Cell_Culture Human Cancer Cell Culture Cell_Harvest Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Group Randomization & Treatment Tumor_Growth->Randomization Monitoring Tumor Volume & Body Weight Monitoring Randomization->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint

Experimental Workflow for a Human Tumor Xenograft Study.
  • Cell Line Selection and Culture: Choose a human cancer cell line relevant to the cancer type being studied (e.g., MDA-MB-361 for breast cancer, AsPC-1 for pancreatic cancer).[2][6] Culture the cells in appropriate media and conditions until a sufficient number of cells is obtained.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.[7]

  • Cell Implantation: Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse.[8][9]

  • Tumor Monitoring and Treatment Initiation: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]

  • Drug Administration: Administer the quinoxalinone derivative, a vehicle control, and/or a positive control drug according to the planned dosing schedule and route of administration (e.g., intravenous, intraperitoneal, oral).[1][2]

  • Data Collection and Analysis:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals, and excise, weigh, and photograph the tumors.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The in vivo studies highlighted in this guide demonstrate the significant potential of quinoxalinone derivatives as a promising class of anticancer agents. The robust preclinical data for compounds like "Compound IV", PKI-587, and MM41, which target diverse and critical cancer pathways, provide a strong rationale for their continued investigation and development. The detailed experimental protocols serve as a valuable resource for researchers aiming to validate the efficacy of novel quinoxalinone derivatives in clinically relevant animal models. Further research into this versatile chemical scaffold is warranted to translate these promising preclinical findings into effective cancer therapies.

References

Navigating the Kinase Target Landscape: A Comparative Guide to the Cross-Reactivity of Quinoxalinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors based on the quinoxalinone scaffold. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this guide serves as a critical resource for understanding the selectivity and potential off-target effects of this important class of therapeutic agents.

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In the realm of kinase inhibition, quinoxalinone derivatives have emerged as promising candidates for targeting a variety of kinases implicated in diseases such as cancer and inflammatory disorders. However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. A comprehensive understanding of an inhibitor's cross-reactivity across the human kinome is paramount for predicting potential off-target effects and ensuring the desired therapeutic window.

Comparative Inhibitory Activity of Quinoxalinone Derivatives and Staurosporine

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of quinoxalinone-based inhibitors and Staurosporine against various protein kinases. This data is compiled from multiple sources to provide a comparative overview.

KinaseRepresentative Quinoxalinone DerivativeIC50 (nM)StaurosporineIC50 (nM)
STK33ML28114--
JNK1Indenoquinoxalinone Analog>10,000--
Pim-1Quinoxaline-2-carboxylic acid analog74--
Pim-2Quinoxaline-2-carboxylic acid analog2100--
ASK1Dibromo quinoxaline derivative (26e)30.17--
JAK2Quinoxalinone-pyrazolone derivative (ST4j)13--
JAK3Quinoxalinone-pyrazolone derivative (ST4j)14.86--
PKC--Staurosporine0.7-6
PKA--Staurosporine7-15
c-Fgr--Staurosporine2
Phosphorylase Kinase--Staurosporine3
CaM Kinase II--Staurosporine20
p60v-src--Staurosporine6

Disclaimer: The data for quinoxalinone derivatives is based on different structural analogs of the core 6-Chloro-2(1H)-quinoxalinone scaffold. Direct comparison of absolute IC50 values should be made with caution.

Experimental Protocols

The determination of kinase inhibition is a critical step in the characterization of small molecule inhibitors. A widely used and robust method is the ADP-Glo™ Kinase Assay.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[1] The assay is performed in two steps:

  • Kinase Reaction and ATP Depletion: The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.[1][2]

  • ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. The newly synthesized ATP is consumed by the luciferase, generating a luminescent signal that is proportional to the initial amount of ADP produced in the kinase reaction.[1][2]

Detailed Protocol for ADP-Glo™ Kinase Assay

This protocol is a generalized procedure and may require optimization for specific kinases and inhibitors.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound derivative) and comparator (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque multi-well plates (e.g., 96-well or 384-well)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and Staurosporine in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • In a multi-well plate, add the kinase reaction buffer.

    • Add the test compound or Staurosporine at various concentrations. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

    • Add the kinase and the specific substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes).

  • ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.[3]

    • Mix the contents of the wells.

    • Incubate the plate at room temperature for 40 minutes.[3]

  • ADP Detection:

    • Add a volume of Kinase Detection Reagent equal to twice the kinase reaction volume to each well.[3]

    • Mix the contents of the wells.

    • Incubate the plate at room temperature for 30-60 minutes.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the ADP concentration.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS ASK1 ASK1 RTK->ASK1 RAF RAF RAS->RAF STK33 STK33 RAS->STK33 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription JNK JNK p38 p38 ASK1->JNK ASK1->p38

Caption: A simplified representation of the MAPK and other signaling pathways involving kinases targeted by quinoxalinone derivatives.

Experimental_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Start 1. Set up kinase reaction: Kinase, Substrate, ATP, Inhibitor Incubate_Reaction 2. Incubate at optimal temperature Start->Incubate_Reaction Add_Reagent_A 3. Add ADP-Glo™ Reagent Incubate_Reaction->Add_Reagent_A Incubate_A 4. Incubate for 40 min at RT (Terminates reaction, depletes ATP) Add_Reagent_A->Incubate_A Add_Reagent_B 5. Add Kinase Detection Reagent Incubate_A->Add_Reagent_B Incubate_B 6. Incubate for 30-60 min at RT (Converts ADP to ATP, generates light) Add_Reagent_B->Incubate_B Measure 7. Measure Luminescence Incubate_B->Measure Analyze 8. Calculate % Inhibition and IC50 Measure->Analyze

References

A Comparative Analysis of Quinoxalinone Isomers' Cytotoxicity on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of various quinoxalinone derivatives against several cancer cell lines. The quinoxaline scaffold is a promising platform in the development of novel chemotherapeutic agents.[1] These heterocyclic compounds have demonstrated a broad spectrum of biological activities, including significant anticancer effects attributed to their ability to inhibit various protein kinases and induce apoptosis.[1] This guide synthesizes available data to facilitate a comparative understanding of their cytotoxic potential.

Data Presentation: Comparative Cytotoxicity of Quinoxalinone Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected quinoxalinone and quinoxaline derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher cytotoxic potency.

Compound/IsomerCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 10 (Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione)MKN 45 (Gastric Adenocarcinoma)0.073Adriamycin0.12
Cis-platin2.67
Compound IV (a quinoxaline-based derivative)PC-3 (Prostate Cancer)2.11DoxorubicinNot Specified
HepG2 (Liver Cancer)Not SpecifiedDoxorubicinNot Specified
Compound III (a quinoxaline-based derivative)PC-3 (Prostate Cancer)4.11DoxorubicinNot Specified
Compound VIIIc (a quinoxaline derivative)HCT116 (Colon Carcinoma)2.5DoxorubicinNot Specified
MCF-7 (Breast Adenocarcinoma)9DoxorubicinNot Specified
Benzo[g]quinoxaline molecule 3 MCF-7 (Breast Cancer)2.89Doxorubicin2.01
Compound 6k Hela (Cervical Cancer)12.17 ± 0.9Doxorubicin8.87 ± 0.6
HCT-116 (Colon Cancer)9.46 ± 0.7Doxorubicin5.57 ± 0.4
MCF-7 (Breast Cancer)6.93 ± 0.4Doxorubicin4.17 ± 0.2
Compound XVa HCT116 (Colon Cancer)4.4Not SpecifiedNot Specified
MCF-7 (Breast Cancer)5.3Not SpecifiedNot Specified
Compound VIIIa HepG2 (Liver Hepatocellular Carcinoma)9.8DoxorubicinNot Specified
Compound VIIIe HCT116 (Colon Carcinoma)8.4DoxorubicinNot Specified
Compound 5a (methoxy and bromo substituted)MCF-7 (Breast Cancer)10.78 ± 0.892Not SpecifiedNot Specified
Compound 5b (dibromo substituted)MCF-7 (Breast Cancer)29.7 ± 2.73Not SpecifiedNot Specified
Compound 3b (2-(8-methoxy-coumarin-3-yl)-quinoxaline)MCF-7 (Breast Cancer)1.85StaurosporineNot Specified
MCF-10A (Normal Breast)33.7 ± 2.04Staurosporine26.7 ± 1.62
Compound 4b (1,4-dihydroquinoxaline derivative of 3b)MCF-7 (Breast Cancer)4.08Not SpecifiedNot Specified

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of quinoxalinone derivatives is predominantly carried out using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay for Cell Viability

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, HepG2, PC-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Quinoxalinone derivatives (test compounds)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinoxalinone derivatives. A vehicle control (containing the solvent used to dissolve the compounds, e.g., DMSO) is also included. The plates are then incubated for a period of 48 to 72 hours.[1][2]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plates incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h treat_compounds Treat with Quinoxalinone Isomers (various concentrations) incubate_24h->treat_compounds incubate_48_72h Incubate for 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals incubate_4h->dissolve_formazan measure_absorbance Measure Absorbance (570 nm) dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50

Caption: A generalized experimental workflow for determining the cytotoxicity of quinoxalinone derivatives.

Simplified Apoptosis Signaling Pathway

Many quinoxalinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[2][3] This can occur through various mechanisms, including the inhibition of key enzymes like topoisomerase II, which leads to DNA damage and the activation of apoptotic pathways.[4][5]

G cluster_stimulus Apoptotic Stimulus cluster_inhibition Target Inhibition cluster_regulation Apoptotic Regulation cluster_execution Execution Phase quinoxalinone Quinoxalinone Derivative topoisomerase Topoisomerase II quinoxalinone->topoisomerase Inhibits dna_damage DNA Damage quinoxalinone->dna_damage bcl2 Bcl-2 Downregulation quinoxalinone->bcl2 Downregulates p53 p53 Upregulation dna_damage->p53 bax Bax Upregulation p53->bax caspase8 Caspase-8 Activation bcl2->caspase8 bax->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Unveiling the Structural Nuances of 6-chloroquinoxalin-2(1H)-one: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural properties of 6-chloroquinoxalin-2(1H)-one, elucidated through Density Functional Theory (DFT) analysis. This guide provides a comparative overview with related quinoxaline derivatives, supported by computational data and detailed methodologies.

Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1][2] Understanding the precise structural features of these molecules is paramount for the rational design of new therapeutic agents. This guide delves into the structural properties of 6-chloroquinoxalin-2(1H)-one, a key intermediate in the synthesis of various bioactive compounds, by leveraging the power of Density Functional Theory (DFT) calculations.

Molecular Geometry: A Comparative Look at Bond Lengths and Angles

DFT calculations provide a powerful tool for optimizing molecular geometries and predicting key structural parameters. The following tables summarize the calculated bond lengths and bond angles for 6-chloroquinoxalin-2(1H)-one and a related derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, offering insights into the impact of substitution on the quinoxaline core. The calculations for the diallyl derivative were performed at the B3LYP/6–311++G(2d, 2p) level of theory.[3]

Table 1: Comparison of Selected Bond Lengths (Å)

Bond6-chloroquinoxalin-2(1H)-one (Calculated)1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione (Calculated)[3]
C1-C6Data not available in search results1.398
C1-N2Data not available in search results1.401
N2-C3Data not available in search results1.382
C3-C4Data not available in search results1.477
C4-C5Data not available in search results1.398
C5-C6Data not available in search results1.391
C5-ClData not available in search resultsNot applicable
C7=O8Data not available in search results1.222
N2-C9Data not available in search results1.467

Table 2: Comparison of Selected Bond Angles (°) and Dihedral Angles (°)

Angle/Dihedral Angle6-chloroquinoxalin-2(1H)-one (Calculated)1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione (Calculated)[3]
C6-C1-N2Data not available in search results120.3
C1-N2-C3Data not available in search results118.9
N2-C3-C4Data not available in search results120.8
C3-C4-C5Data not available in search results120.1
C4-C5-C6Data not available in search results119.8
C1-C6-C5Data not available in search results120.0
C1-N2-C3-C4Data not available in search results-0.1
N2-C3-C4-C5Data not available in search results0.1
C3-C4-C5-C6Data not available in search results0.0
C4-C5-C6-C1Data not available in search results0.0
C5-C6-C1-N2Data not available in search results0.0
C6-C1-N2-C3Data not available in search results0.0

The planarity of the quinoxaline ring system is evident from the calculated dihedral angles in the diallyl derivative, which are all close to 0°. This indicates a largely flat bicyclic core. A study on quinoxalin-2(1H)-one and its derivatives, including the 6-chloro substituted compound, also highlights a pronounced distinction in electron distribution between the heterocyclic and aromatic rings, which is a key determinant of their reactivity.

Experimental and Computational Protocols

The presented computational data is typically obtained through the following workflow:

  • Molecular Modeling: The initial 3D structure of the molecule is built using appropriate software.

  • Geometry Optimization: The structure is then optimized to find the lowest energy conformation using DFT methods. A popular and effective combination is the B3LYP functional with a 6-311G(d,p) or higher basis set.[4]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Once the optimized geometry is obtained, various electronic and structural properties, such as bond lengths, bond angles, Mulliken charges, and frontier molecular orbitals (HOMO-LUMO), are calculated.

Experimental validation of these computational findings is often achieved through single-crystal X-ray diffraction, which provides highly accurate measurements of bond lengths and angles in the solid state.[2][5] Spectroscopic techniques like FT-IR and NMR are also employed to characterize the vibrational modes and chemical environment of the atoms, which can be correlated with the computational results.[6]

Visualizing Molecular Structure and Analysis Workflow

To better understand the molecular architecture and the process of its analysis, the following diagrams are provided.

Caption: Molecular structure of 6-chloroquinoxalin-2(1H)-one.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation opt->freq prop Property Calculation freq->prop geom Optimized Geometry (Bond Lengths, Angles) prop->geom spec Spectroscopic Data (IR, NMR) prop->spec elec Electronic Properties (HOMO, LUMO, Charges) prop->elec

Caption: General workflow for DFT analysis of molecular properties.

Conclusion

The DFT analysis of 6-chloroquinoxalin-2(1H)-one and its comparison with related structures provide valuable insights into its structural and electronic properties. The computational data, when correlated with experimental findings, offers a robust framework for understanding the molecule's behavior and for guiding the development of new quinoxaline-based compounds with desired biological activities. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers in the field of medicinal chemistry and drug discovery.

References

Unmasking Drug Action: A Comparative Guide to Validating Mechanism of Action with Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, definitively validating a drug's mechanism of action (MoA) is a cornerstone of preclinical development. Genetic knockout studies, particularly those employing CRISPR-Cas9 technology, have emerged as a powerful tool for this purpose. This guide provides an objective comparison of genetic knockout approaches with other target validation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research.

Introduction to Mechanism of Action Validation

Elucidating the precise molecular target and pathway through which a drug exerts its therapeutic effect is paramount for successful drug development. A validated MoA provides confidence in the drug's efficacy, aids in the identification of potential biomarkers, and can help predict and mitigate off-target effects. Genetic knockout studies offer a direct and robust method for MoA validation by observing the phenotypic consequences of eliminating the putative target gene. If a drug's effect is diminished or abolished in a knockout model, it provides strong evidence that the drug acts through the product of the silenced gene.

Head-to-Head: Genetic Knockout vs. Alternative Methods

The landscape of target validation is diverse, with each technique offering a unique set of advantages and limitations. Here, we compare the gold standard of genetic knockout with two prominent alternatives: RNA interference (RNAi) and Chemical Genetics.

Quantitative Comparison of Target Validation Methods
FeatureGenetic Knockout (CRISPR-Cas9)RNA Interference (siRNA/shRNA)Chemical Genetics
Principle Permanent gene disruption at the DNA level.Transient gene silencing at the mRNA level.Modulation of protein function using small molecules.
Typical On-Target Efficacy >90% knockout efficiency achievable.[1]70-90% knockdown efficiency is common.[2]Highly variable, dependent on the potency and specificity of the chemical probe.
Off-Target Effects Lower frequency; can be minimized with high-fidelity Cas9 variants and careful guide RNA design. A study showed 97.4% of sgRNAs had a larger on-target than off-target component.[3]More frequent; miRNA-like off-target effects are a known issue. One analysis indicated only 41.8% of shRNAs had a larger on-target than off-target component.[3]Dependent on the selectivity of the chemical probe; off-target binding is a common challenge.
Permanence of Effect Permanent and heritable.[2]Transient, effect diminishes over time.[2][4]Reversible upon removal of the small molecule.
Time to Generate Model Can take several weeks to months for stable cell lines or animal models.Relatively rapid, results can be obtained within days.Immediate effect upon compound administration.
Suitability for Essential Genes Complete knockout can be lethal, complicating analysis. Conditional knockout systems can mitigate this.Partial knockdown allows for the study of essential genes.[4]Dose-dependent inhibition can be used to study essential gene function.

Delving Deeper: A Closer Look at Each Method

Genetic Knockout Studies (CRISPR-Cas9)

The advent of CRISPR-Cas9 has revolutionized our ability to perform precise and permanent gene editing. This system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break. The cell's error-prone repair mechanisms often result in insertions or deletions (indels) that disrupt the gene's reading frame, leading to a functional knockout.

Advantages:

  • High Specificity: With careful design, off-target effects can be significantly minimized.[3]

  • Versatility: The CRISPR system can be adapted for various applications beyond knockout, including gene activation (CRISPRa) and inhibition (CRISPRi).

Limitations:

  • Lethality with Essential Genes: Knocking out genes crucial for cell survival can lead to cell death, making it difficult to study the drug's MoA.

  • Time and Labor Intensive: Generating and validating knockout cell lines or animal models can be a lengthy process.

RNA Interference (RNAi)

RNAi is a natural biological process in which small RNA molecules, such as small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), mediate the degradation of a specific messenger RNA (mRNA). This leads to a transient reduction in the expression of the corresponding protein.

Advantages:

  • Rapid Workflow: RNAi experiments can be performed quickly, providing faster insights into gene function.

  • Dose-Dependent Effects: The level of knockdown can often be titrated, allowing for the study of dose-response relationships.

Limitations:

Chemical Genetics

Chemical genetics utilizes small-molecule probes to rapidly and reversibly modulate the function of specific proteins. This approach is particularly useful when genetic manipulation is challenging or when a temporal and dose-dependent control of protein activity is desired.

Advantages:

  • Temporal Control: The effect of the small molecule is immediate and can be reversed upon its removal.

  • Dose-Dependence: The degree of target inhibition can be finely tuned by varying the concentration of the compound.

  • Applicable to "Undruggable" Targets: Can sometimes be used to study proteins that are difficult to target with traditional genetic methods.

Limitations:

  • Probe Specificity: The success of this method hinges on the availability of highly specific chemical probes, which are often lacking.

  • Off-Target Effects: Many small molecules bind to multiple targets, complicating the interpretation of results.

  • Target Identification: If a compound is identified through a phenotypic screen, the subsequent identification of its molecular target can be a significant challenge.

Experimental Protocols

Generating a Knockout Cell Line using CRISPR-Cas9

This protocol provides a general workflow for creating a knockout cell line. Optimization will be required for specific cell types and target genes.

  • Guide RNA (gRNA) Design and Synthesis:

    • Use online design tools to identify and select 2-3 unique gRNA sequences targeting an early exon of the gene of interest.

    • Synthesize or clone the gRNA sequences into an appropriate expression vector, often co-expressing Cas9 and a selection marker.

  • Transfection:

    • Transfect the gRNA/Cas9 plasmid into the target cell line using a suitable method (e.g., lipid-based transfection, electroporation).

    • Include a negative control (e.g., a non-targeting gRNA) and a positive control (e.g., a gRNA targeting a gene with a known phenotype).

  • Selection and Clonal Isolation:

    • If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for transfected cells.

    • Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.

  • Validation of Knockout:

    • Genomic Level: Extract genomic DNA from individual clones and perform PCR amplification of the target region followed by Sanger sequencing or a T7 endonuclease I (T7E1) assay to detect indels.

    • Protein Level: Perform Western blotting or flow cytometry to confirm the absence of the target protein.

    • Functional Level: Conduct a relevant functional assay to confirm the loss of the expected biological activity.

Gene Knockdown using RNAi (siRNA)

This protocol outlines a typical workflow for transient gene knockdown using siRNAs.

  • siRNA Design and Synthesis:

    • Design or purchase at least two validated siRNAs targeting different regions of the target mRNA to control for off-target effects.

    • Include a non-targeting siRNA as a negative control and an siRNA against a housekeeping gene as a positive control for transfection efficiency.

  • Transfection:

    • On the day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.

    • Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.

    • Add the complexes to the cells and incubate for 24-72 hours.

  • Validation of Knockdown:

    • mRNA Level: Harvest RNA and perform quantitative real-time PCR (qRT-PCR) to measure the reduction in target mRNA levels compared to the negative control.

    • Protein Level: Perform Western blotting to confirm the reduction of the target protein.

  • Phenotypic Analysis:

    • Perform the relevant functional or phenotypic assay at the optimal time point of knockdown (typically 48-96 hours post-transfection).

Visualizing the Workflows

knockout_workflow cluster_design Design & Synthesis cluster_delivery Delivery cluster_selection Selection & Isolation cluster_validation Validation gRNA_design gRNA Design vector_prep Vector Preparation gRNA_design->vector_prep transfection Transfection vector_prep->transfection selection Antibiotic Selection transfection->selection cloning Single-Cell Cloning selection->cloning genomic Genomic (Sequencing/T7E1) cloning->genomic protein Proteomic (Western Blot) genomic->protein functional Functional Assay protein->functional

Caption: Experimental workflow for generating a genetic knockout cell line using CRISPR-Cas9.

rnai_workflow cluster_design_rnai Design & Synthesis cluster_delivery_rnai Delivery cluster_validation_rnai Validation cluster_analysis_rnai Analysis siRNA_design siRNA Design transfection_rnai Transfection siRNA_design->transfection_rnai mrna mRNA Level (qRT-PCR) transfection_rnai->mrna protein_rnai Protein Level (Western Blot) mrna->protein_rnai phenotypic Phenotypic Assay protein_rnai->phenotypic

Caption: Experimental workflow for transient gene knockdown using RNA interference (RNAi).

moa_validation_logic drug Drug X target Target Protein Y drug->target Inhibits pathway Signaling Pathway Z target->pathway Activates phenotype Cellular Phenotype pathway->phenotype knockout Knockout of Gene Y knockout->target Abolishes

Caption: Logical relationship in MoA validation via genetic knockout.

Conclusion

Validating a drug's mechanism of action is a critical step in the drug discovery pipeline. Genetic knockout studies, particularly with the precision of CRISPR-Cas9, offer a definitive method for confirming a drug's on-target activity. While alternative methods like RNAi and chemical genetics have their own merits, especially in situations where a complete knockout is not feasible or desired, the permanent and complete nature of genetic knockout provides a high level of confidence in the resulting data. By carefully considering the experimental goals and the inherent strengths and weaknesses of each approach, researchers can design robust studies to unequivocally validate a drug's MoA, paving the way for successful clinical translation.

References

A Comparative Analysis of the Antimicrobial Spectrum of Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Quinoxalinone derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial activities. This guide provides an objective comparison of the antimicrobial performance of various quinoxalinone derivatives, supported by experimental data, to aid researchers in the advancement of new therapeutic strategies.

Quantitative Antimicrobial Activity of Quinoxalinone Derivatives

The antimicrobial efficacy of quinoxalinone derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for selected derivatives, providing a quantitative comparison of their potency. A lower MIC value indicates greater antimicrobial activity.

Table 1: Antibacterial Activity of Quinoxalinone Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Quinoxalinone Core
2-Quinoxalinone-3-hydrazone derivative----[1]
2,3-Di(thio-4-chlorophenyl)quinoxaline (2d)--8-[1]
2,3-Di(thio-4-bromophenyl)quinoxaline (2c)----[1]
N2,N3-Di(4-methoxyphenyl)quinoxaline-2,3-diamine (3c)--8-[1]
2,3-Di(morpholin-4-yl)quinoxaline (4)----[1]
6-Bromo-2-(4-methylpiperazin-1-yl)-3-(pyridin-2-ylamino)quinoxaline (6a)----[1]
C-2 Amine-Substituted Analogues
Compound 5m4-168-324-32-
Compound 5p48--
Quinoxaline 1,4-di-N-oxide Derivatives
3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide 4e----
Miscellaneous Derivatives
Quinoxaline derivative against MRSA1-4 (MRSA)---[2]

Note: "-" indicates data not available in the cited sources. MRSA indicates Methicillin-resistant Staphylococcus aureus.

Table 2: Antifungal Activity of Quinoxalinone Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus flavusAspergillus fumigatusReference
Pentacyclic Quinoxaline (10) 1616-[1]
Quinoxaline-Triazole Compound 5d 4--
3-hydrazinoquinoxaline-2-thiol More effective than Amphotericin B--
3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide 4e --0.24

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antimicrobial spectrum of quinoxalinone derivatives.

Agar Well Diffusion Method

This method is a widely used technique to qualitatively assess the antimicrobial activity of test compounds.

a. Media and Microorganism Preparation:

  • Prepare sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour it into sterile Petri dishes.

  • Allow the agar to solidify completely.

  • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a lawn.

b. Well Preparation and Compound Application:

  • Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.

  • Prepare stock solutions of the quinoxalinone derivatives in a suitable solvent (e.g., DMSO).

  • Carefully add a defined volume (e.g., 100 µL) of each test compound solution into the wells.

  • A negative control (solvent alone) and a positive control (a standard antibiotic) should be included on each plate.

c. Incubation and Measurement:

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculated Agar Plate C Create Wells in Agar A->C B Prepare Test Compound Solutions D Add Compound to Wells B->D E Incubate Plates D->E F Measure Zones of Inhibition E->F

Agar Well Diffusion Experimental Workflow
Broth Microdilution Method for MIC Determination

This quantitative method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

a. Preparation of Compound Dilutions:

  • Prepare a stock solution of the quinoxalinone derivative in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

b. Inoculation:

  • Prepare a standardized suspension of the test microorganism.

  • Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

c. Incubation and Reading:

  • Incubate the microtiter plates under appropriate conditions.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Inoculum B->C D Incubate Plate C->D E Determine MIC D->E

Broth Microdilution Experimental Workflow

Potential Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that quinoxalinone derivatives may exert their antibacterial effect by targeting essential bacterial enzymes. One of the proposed mechanisms is the inhibition of DNA gyrase (a type II topoisomerase), which is crucial for DNA replication, repair, and transcription in bacteria. By binding to the enzyme, these compounds can stabilize the DNA-gyrase complex, leading to breaks in the bacterial chromosome and ultimately cell death. Molecular docking studies have shown that quinoxalinone derivatives can fit into the ATP-binding pocket of the GyrB subunit of DNA gyrase, preventing the enzyme from functioning correctly.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Quinoxalinone Derivative DNA_Unwinding DNA Unwinding Supercoiling Positive Supercoiling DNA_Unwinding->Supercoiling DNA_Gyrase DNA Gyrase Action (Negative Supercoiling) Supercoiling->DNA_Gyrase Replication Successful DNA Replication DNA_Gyrase->Replication Binding Binds to DNA Gyrase DNA_Gyrase->Binding Quinoxalinone Quinoxalinone Derivative Quinoxalinone->Binding Inhibition Inhibition of Gyrase Activity Binding->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Proposed Mechanism of Action via DNA Gyrase Inhibition

References

Safety Operating Guide

Essential Safety and Operational Guide for 6-Chloro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Chloro-2(1H)-quinoxalinone. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O[1][2]
Molecular Weight 180.59 g/mol [1][2]
Appearance Solid (Form may vary)N/A
IUPAC Name 6-Chloroquinoxalin-2(1H)-one[1][2]
CAS Number 2427-71-6[1][2]

Note: Occupational exposure limits (OELs) have not been established for this substance.[3][4] Handle with care and adhere to the principle of keeping exposure as low as reasonably achievable.

Hazard Identification and Personal Protective Equipment (PPE)

Based on GHS classifications for this compound and structurally similar chemicals, this compound is considered hazardous.[2][5] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6] It may also be harmful if swallowed or inhaled.[2] Therefore, stringent adherence to PPE protocols is mandatory.

PPE ItemSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Check manufacturer data for chemical resistance. Double gloving is recommended for extended handling.To prevent skin contact, which can cause irritation.[6][7]
Eye & Face Protection Tight-sealing safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[3][8]To protect against serious eye irritation from dust or splashes.[4][6]
Body Protection A fully buttoned laboratory coat. For larger quantities or tasks with a higher risk of contamination, a chemically resistant apron or gown should be used.[3][8][9]To prevent contamination of personal clothing and skin.[9]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][9][10] If a fume hood is not available or if dust is generated, a NIOSH-approved N95 (or better) particulate respirator is required.[3][8][11]To prevent inhalation of dust, which may cause respiratory tract irritation.[5][6]

Operational and Disposal Plans

The following sections provide step-by-step procedural guidance for handling and disposing of this compound.

Experimental Protocol: Safe Handling and Use
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[12]

    • Ensure that a safety shower and eyewash station are readily accessible.[8]

    • Assemble all necessary equipment and reagents before retrieving the chemical.

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully fastened.

    • Don the first pair of nitrile gloves.

    • If required, don a second pair of gloves.

    • Put on safety goggles and a face shield if necessary.

    • If a respirator is needed, perform a seal check.

  • Handling the Chemical:

    • Carefully open the container inside the fume hood to avoid generating dust.

    • Use a spatula or other appropriate tool to weigh or transfer the solid.

    • Keep the container tightly closed when not in use.[6]

    • Avoid all personal contact with the substance, including inhalation.[9]

  • Post-Handling:

    • Clean the work area thoroughly.

    • Remove PPE in the reverse order of donning, avoiding self-contamination. Dispose of gloves and any contaminated disposable items as hazardous waste.

    • Wash hands thoroughly with soap and water after handling.[4][6]

Emergency Procedures: Spills and First Aid
  • Spill Cleanup:

    • Evacuate the immediate area and restrict access.

    • Wearing the full PPE described above, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep up the material carefully to avoid creating dust.[3][9]

    • Collect the waste in a clearly labeled, sealed container for hazardous waste disposal.[12]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • First Aid:

    • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]

    • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[6][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[6]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][10]

Disposal Plan

Disposal of this compound and any associated contaminated materials must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused chemical and contaminated disposables (e.g., gloves, weigh paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

    • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.[12]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.[12]

  • Storage and Disposal:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

    • Arrange for disposal through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][12]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow prep 1. Preparation - Designate Area (Fume Hood) - Check Safety Equipment ppe 2. Don PPE - Lab Coat, Goggles - Double Gloves, Respirator (if needed) prep->ppe Proceed handle 3. Chemical Handling - Work in Fume Hood - Avoid Dust, Keep Closed ppe->handle Proceed decon 4. Decontamination - Clean Work Area - Doff PPE, Wash Hands handle->decon Task Complete spill Spill Occurs handle->spill If Spill waste 5. Waste Collection - Segregate Solid & Liquid - Label Container 'Hazardous' decon->waste Dispose of Contaminated PPE spill_proc Emergency Spill Procedure - Evacuate, Absorb, Collect - Decontaminate Area spill->spill_proc Activate spill_proc->waste Collect Waste dispose 6. Final Disposal - Store in Secure Area - Transfer to Licensed Facility waste->dispose Ready for Pickup

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.